2-(4-Chloro-2-methylphenoxy)propanohydrazide
Description
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSUAXAZWIIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395862 | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-48-0 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-2-(4-Chloro-2-methylphenoxy)propanohydrazide-from-Mecoprop
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide, a valuable chemical intermediate, from the widely used herbicide mecoprop (also known as MCPP). The synthesis is a robust two-step process involving an initial Fischer esterification of mecoprop to its corresponding alkyl ester, followed by hydrazinolysis to yield the target hydrazide. This document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and outlines methods for the characterization and purification of the final product. Furthermore, it addresses critical safety considerations for all reagents and procedures involved. This guide is intended for researchers and professionals in chemical synthesis, drug development, and agrochemical research who require a practical, in-depth understanding of this synthetic pathway.
Introduction and Strategic Overview
The Starting Material: Mecoprop
Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective phenoxy herbicide used extensively for the control of broadleaf weeds in agriculture and turf management.[1][2] It functions as a synthetic auxin, inducing uncontrolled growth in target plant species.[3] Its well-defined chemical structure, commercial availability, and carboxylic acid functionality make it an excellent starting material for further chemical elaboration.
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Chemical Formula: C₁₀H₁₁ClO₃
-
Molar Mass: 214.64 g/mol [1]
-
Appearance: Colorless to brown crystalline powder[4]
The Target Compound: this compound
The target molecule, this compound, is a carboxylic acid hydrazide. Hydrazides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[5][6] They are precursors to pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthetic Strategy
The conversion of mecoprop to its corresponding hydrazide is efficiently achieved through a two-step synthetic sequence. This strategy is predicated on enhancing the reactivity of the carboxylic acid moiety of mecoprop toward nucleophilic attack by hydrazine.
-
Step 1: Esterification: The carboxylic acid group of mecoprop is first converted into an alkyl ester (e.g., methyl or ethyl ester). This is typically accomplished via the Fischer-Speier esterification method.[7][8] This transformation is crucial because esters are significantly more susceptible to nucleophilic acyl substitution by hydrazine than the parent carboxylic acids, which would tend to form unreactive carboxylate salts.[9]
-
Step 2: Hydrazinolysis: The intermediate ester is then reacted with hydrazine hydrate. In this step, hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable amide-like hydrazide linkage.[9]
This sequential approach ensures high conversion rates and facilitates the purification of the final product under mild reaction conditions.
Mechanistic Insights and Rationale
Step 1: Fischer Esterification of Mecoprop
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8]
Reaction: R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O
-
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong protic acid, typically concentrated sulfuric acid, is used catalytically. Its primary role is to protonate the carbonyl oxygen of the mecoprop molecule.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7][11]
-
Excess Alcohol (Methanol/Ethanol): The reaction is an equilibrium process.[8] To drive the reaction to completion and maximize the yield of the ester, Le Châtelier's principle is applied. A large excess of the alcohol (which can also serve as the solvent) is used to shift the equilibrium position toward the products.[11][12]
-
Reflux Conditions: The reaction is typically heated to reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium more quickly.[12] A reflux condenser is essential to prevent the loss of volatile reactants and solvent.
-
Step 2: Hydrazinolysis of the Mecoprop Ester
Hydrazinolysis is the process of cleaving a compound by reaction with hydrazine. In this context, it refers to the conversion of the mecoprop ester to its hydrazide.[9]
Reaction: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OH + H₂O
-
Causality Behind Experimental Choices:
-
Nucleophile (Hydrazine): Hydrazine (N₂H₄) is a powerful nucleophile due to the presence of lone pairs of electrons on its adjacent nitrogen atoms (the alpha effect). It readily attacks the electrophilic carbonyl carbon of the ester.
-
Solvent (Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture that facilitates efficient molecular interaction.[9]
-
Reflux Conditions: As with esterification, heating the reaction mixture to reflux provides the necessary activation energy and shortens the reaction time.[13]
-
Data Presentation and Visualization
Physicochemical Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Mecoprop | C₁₀H₁₁ClO₃ | 214.64 | Colorless crystals[1] |
| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | Oil or low-melting solid |
| This compound | C₁₀H₁₃ClN₂O₂ | 228.68 | White to off-white solid |
Typical Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Key Reagents | Mecoprop, Methanol | Mecoprop methyl ester, Hydrazine hydrate |
| Catalyst/Solvent | H₂SO₄ (catalyst), Methanol (reagent/solvent) | Ethanol (solvent) |
| Molar Ratio | Mecoprop : Methanol (1 : large excess) | Ester : Hydrazine Hydrate (1 : 1.2-1.5)[13] |
| Temperature | Reflux (approx. 65 °C for Methanol) | Reflux (approx. 78 °C for Ethanol) |
| Typical Duration | 3 - 5 hours | 4 - 8 hours |
| Typical Yield | > 90% | > 85% |
Visualized Synthetic Pathway and Workflow
Caption: Overall two-step synthesis pathway from Mecoprop to the target hydrazide.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocols
Disclaimer: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment.
Protocol 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mecoprop (21.5 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. Stir until the solid is mostly dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours.[5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent), observing the disappearance of the mecoprop spot.
-
Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the oily residue in 100 mL of diethyl ether. d. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence), and finally 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude methyl 2-(4-chloro-2-methylphenoxy)propanoate as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ester from the previous step (approx. 0.1 mol) in 120 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, approx. 7.5 mL, ~0.12 mol) to the stirred solution.[6][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a white precipitate may be observed as the reaction proceeds. Monitor the disappearance of the ester spot by TLC.[6][9]
-
Isolation and Purification: a. After the reaction is complete, cool the flask in an ice bath for 1 hour to maximize precipitation. b. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. c. To further purify the product, recrystallize the crude solid from a minimal amount of hot ethanol. d. Dry the purified white crystalline solid in a vacuum oven to yield this compound.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp, defined melting point range is indicative of high purity.
-
FTIR Spectroscopy: Key spectral features to confirm the structure include:
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N-H stretching vibrations (two bands) around 3300-3200 cm⁻¹.
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C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹.
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Amide I band (C=O stretch) around 1650 cm⁻¹.
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N-H bending (Amide II band) around 1600 cm⁻¹.
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C-O-C ether stretching around 1250 cm⁻¹.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the protons in the molecule, including distinct peaks for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the propionyl group, the methyl group on the aromatic ring, and broad, exchangeable signals for the NH and NH₂ protons.
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Mass Spectrometry: Analysis by LC-MS or direct infusion MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (m/z 229.07 for C₁₀H₁₄ClN₂O₂⁺).[14][15]
Safety and Handling Precautions
-
Mecoprop: Harmful if swallowed and can cause serious eye irritation. Handle with gloves and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and while cooling.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Can be fatal if swallowed, inhaled, or in contact with skin. Must be handled with extreme care in a well-ventilated chemical fume hood using appropriate gloves and eye protection.
-
Solvents (Methanol, Ethanol, Diethyl Ether): Highly flammable. Ensure all heating is done using spark-proof heating mantles and that no open flames are present in the laboratory.
All experimental work must be preceded by a thorough risk assessment. Standard laboratory safety practices, including the use of a lab coat, safety goggles, and chemically resistant gloves, are mandatory throughout the procedure.
References
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Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
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Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Retrieved from [Link]
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Chemistry Lover. (2022, April 22). Synthesis of benzoyl hydrazide || reaction b/w ester and hydrazine hydrated #chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
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ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
- Google Patents. (n.d.). US8962527B2 - Process for preparation of herbicidal salts.
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
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PubChem. (n.d.). Mecoprop. Retrieved from [Link]
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
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PubMed. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Retrieved from [Link]
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Wikipedia. (n.d.). MCPA. Retrieved from [Link]
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ResearchGate. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... Retrieved from [Link]
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Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
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ResearchGate. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
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PubMed. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
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PubMed. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2018). High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic. Retrieved from [Link]
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Chemical structure and properties of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
An In-Depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Authored by: Gemini, Senior Application Scientist
Foreword: The landscape of chemical research is one of constant evolution, where known scaffolds are modified to explore new frontiers of biological activity. The phenoxy-propionic acids, a well-established class of herbicides, represent a foundational platform for such exploration. This guide delves into a specific derivative, this compound, a molecule that, while structurally related to the widely-used herbicide Mecoprop, possesses a unique hydrazide moiety that opens new avenues for chemical and biological investigation. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a scientifically-grounded synthesis protocol, and an expert analysis of its potential applications and safety considerations, tailored for researchers in agrochemistry, medicinal chemistry, and drug development.
Molecular Identity and Structural Elucidation
This compound is a synthetic organic compound derived from the carboxylic acid Mecoprop (also known as MCPP). The introduction of a hydrazide functional group (-CONHNH₂) in place of the carboxylic acid's hydroxyl group fundamentally alters its chemical properties, including its polarity, hydrogen bonding capability, and reactivity.
Key Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide, 2-(4-Chloro-2-methyl-phenoxy)-propionic acid hydrazide[1]
-
CAS Number: 36304-48-0[1]
-
Molecular Formula: C₁₀H₁₃ClN₂O₂[1]
The core structure consists of a 4-chloro-2-methylphenol group linked via an ether bond to a propanoic acid backbone, which is terminated by a hydrazide group. The presence of a chiral center at the second carbon of the propionyl chain means the compound can exist as a racemic mixture of two enantiomers. This is a critical consideration, as the biological activity of the parent compound, Mecoprop, is known to reside almost exclusively in the (R)-(+)-enantiomer.[2]
Caption: Proposed two-step synthesis of the target hydrazide from Mecoprop.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate (Intermediate)
-
Reaction Setup: To a solution of Mecoprop (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude methyl ester (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. The formation of a solid precipitate may be observed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until a solid forms.
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts. The crude product should be purified by recrystallization from a suitable solvent, such as methanol, as indicated by available data. [1] Characterization: The final product's identity and purity should be rigorously confirmed using:
-
Melting Point: Compare with the literature value (142.5-143.5 °C). [1]* Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of the hydrazide group and the C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (228.68 g/mol ). [1]
Potential Applications and Scientific Insights
While this compound is not a commercially prominent compound, its structure suggests several avenues for research and application, primarily stemming from its relationship to Mecoprop and the inherent reactivity of the hydrazide group.
Agrochemical Research
The parent molecule, Mecoprop, is a selective, post-emergence herbicide used to control broadleaf weeds. [2][3]It functions as a synthetic auxin, mimicking natural plant growth hormones and causing uncontrolled growth that leads to plant death. [4][5]
-
Pro-herbicide Potential: The hydrazide derivative could act as a pro-herbicide. In the plant or soil, it might undergo hydrolysis back to the active Mecoprop acid. This could be a strategy to modify the compound's uptake, translocation, or release profile, potentially enhancing its efficacy or selectivity.
-
Novel Bioactivity: The hydrazide itself may possess a different mode of action or a modified spectrum of activity compared to Mecoprop. The hydrazide moiety is a common feature in various bioactive molecules and could interact with different biological targets.
Medicinal Chemistry and Drug Development
The hydrazide functional group is a versatile synthon and a key pharmacophore in many therapeutic agents. It is known to be a structural component in drugs with antitubercular, anticonvulsant, anti-inflammatory, and antimicrobial properties.
-
Scaffold for Lead Generation: The 2-(4-chloro-2-methylphenoxy)propanoic acid scaffold could be explored for therapeutic purposes. Recent studies have investigated other complex hydrazide derivatives for dual anti-inflammatory and anti-diabetic activities. [6]This compound could serve as a starting point or a fragment for developing new therapeutic candidates.
-
Intermediate for Synthesis: Hydrazides are valuable intermediates for synthesizing a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological activities.
Safety and Toxicology
No specific toxicity data for this compound is readily available. [1]Therefore, a precautionary approach must be taken, guided by the known toxicology of the parent compound, Mecoprop.
-
Mecoprop Toxicity: The U.S. EPA has classified Mecoprop as a toxicity class III agent, meaning it is slightly toxic. [2][3]The oral LD50 in rats is reported to be in the range of 930-1210 mg/kg. [3]It can be an irritant to the skin and eyes. [3]* Handling Precautions: Given the lack of specific data and the known properties of the parent compound and the hydrazine functional group (many hydrazines are toxic), this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Environmental Fate: The parent acid, Mecoprop, is a known herbicide. [3]The environmental fate and potential ecotoxicity of the hydrazide derivative are unknown and would require dedicated study before any environmental application could be considered. The degradation of the related herbicide MCPA in soil and water involves the formation of 4-chloro-2-methylphenol, which is considered toxic to aquatic organisms. [5]A similar degradation pathway could be possible for this compound.
Conclusion
This compound represents an intriguing molecule at the intersection of agrochemical and medicinal chemistry. As a derivative of the well-understood herbicide Mecoprop, it offers a platform for investigating pro-herbicide strategies or novel modes of action. Simultaneously, the presence of the versatile hydrazide moiety makes it a valuable intermediate and a potential scaffold for drug discovery programs. This guide provides the foundational knowledge—from synthesis to potential applications and safety—required for researchers to confidently engage with this compound in their scientific endeavors. Further empirical studies are essential to fully elucidate its biological and toxicological profile.
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A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-methylphenoxy)acetic acid and its Derivatives
Abstract
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize compounds in the phenoxyacetic acid class, which are crucial in agricultural and pharmaceutical research. While focusing on the well-documented herbicide 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA), this guide also serves as a foundational framework for the characterization of its derivatives, such as 2-(4-chloro-2-methylphenoxy)propanohydrazide. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the structural elucidation of these molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the comprehensive spectroscopic analysis of this important class of compounds.
Introduction
Phenoxyacetic acid derivatives are a class of organic compounds with significant applications, most notably as herbicides.[1] 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used selective herbicide that targets broadleaf weeds.[1] The precise characterization of these molecules is paramount for quality control, metabolic studies, and the development of new, more effective, or environmentally benign analogs. One such derivative is this compound, which introduces a hydrazide functional group, potentially altering its biological activity and chemical properties.
Spectroscopic methods are the cornerstone of molecular characterization. This guide will provide a detailed walkthrough of the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, using the readily available data for MCPA as a primary example.[2] The principles and techniques discussed herein are directly applicable to the analysis of its derivatives.
Molecular Structure and Spectroscopic Overview
The core structure of these compounds consists of a chlorinated and methylated phenoxy ring attached to an aliphatic acid or a derivative thereof. The key to spectroscopic characterization lies in identifying the signals corresponding to each part of the molecule: the aromatic protons and carbons, the methyl group, the ether linkage, and the carboxylic acid or hydrazide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data of MCPA
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.7 | Singlet | 1H | -COOH |
| ~7.1 | Multiplet | 2H | Ar-H |
| ~6.6 | Doublet | 1H | Ar-H |
| ~4.7 | Singlet | 2H | -O-CH₂- |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
The downfield singlet at ~10.7 ppm is characteristic of a carboxylic acid proton.
-
The aromatic protons appear in the ~6.6-7.1 ppm region. Their splitting patterns can provide information about their relative positions on the aromatic ring.
-
The singlet at ~4.7 ppm corresponds to the two protons of the methylene group adjacent to the ether oxygen.
-
The singlet at ~2.3 ppm is assigned to the three protons of the methyl group on the aromatic ring.
¹³C NMR Spectral Data of MCPA
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH |
| ~154 | Ar-C-O |
| ~130 | Ar-C-CH₃ |
| ~129 | Ar-C-Cl |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~112 | Ar-CH |
| ~67 | -O-CH₂- |
| ~16 | Ar-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 173 ppm.
-
The aromatic carbons resonate in the 110-160 ppm range. The carbon attached to the oxygen atom is the most deshielded among them.
-
The methylene carbon of the -O-CH₂- group is found around 67 ppm.
-
The methyl carbon gives a signal in the aliphatic region, around 16 ppm.
Expected NMR Features for this compound
For the propanohydrazide derivative, the following changes in the NMR spectra would be anticipated:
-
¹H NMR: The carboxylic acid proton signal would be absent. Instead, new signals for the -NH-NH₂ protons would appear, typically as broad singlets. The -O-CH₂- singlet would be replaced by a more complex pattern corresponding to the -O-CH(CH₃)- group, likely a quartet for the CH and a doublet for the CH₃.
-
¹³C NMR: The carboxylic acid carbon would be replaced by a hydrazide carbonyl carbon, which would have a slightly different chemical shift. New signals for the additional methyl and methine carbons of the propanoyl group would also be present.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is first collected and subtracted from the sample spectrum.
IR Spectral Data of MCPA
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
| ~800 | C-Cl stretch |
Interpretation:
-
The very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group.
-
The absorptions at ~1600 and ~1480 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
-
The C-O stretching of the aryl ether linkage is typically observed around 1250 cm⁻¹.
-
The C-Cl stretching vibration gives rise to a signal in the fingerprint region, around 800 cm⁻¹.
Expected IR Features for this compound
For the propanohydrazide derivative, the IR spectrum would show:
-
The disappearance of the broad O-H stretch of the carboxylic acid.
-
The appearance of N-H stretching bands in the 3200-3400 cm⁻¹ region.
-
A shift in the C=O stretching frequency, as the electronic environment of the carbonyl group is different in a hydrazide compared to a carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Mass Spectral Data of MCPA
The mass spectrum of MCPA would show a molecular ion peak (M⁺) corresponding to its molecular weight (200.62 g/mol ).[2] Due to the presence of chlorine, there would be an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Fragmentation Pathway:
A common fragmentation pathway for MCPA involves the cleavage of the ether bond. This would lead to the formation of a 4-chloro-2-methylphenoxide radical and a carboxymethyl cation, or a 4-chloro-2-methylphenol cation and a carboxymethyl radical. Further fragmentation of the aromatic ring can also occur.
Caption: Proposed mass fragmentation pathway for MCPA.
Expected MS Features for this compound
The mass spectrum of the propanohydrazide derivative would show a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern would likely be different, with characteristic losses of the hydrazide moiety or parts of the propanoyl chain.
Conclusion
The spectroscopic characterization of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) and its derivatives is a systematic process that relies on the combined application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle. By understanding the fundamental principles of these techniques and the characteristic spectral features of the core molecular scaffold, researchers can confidently identify and characterize novel compounds in this class, such as this compound. This guide provides a comprehensive framework for such analyses, emphasizing the importance of a multi-technique approach for unambiguous structural elucidation.
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The Pharmacological Potential of Phenoxypropanohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical research. Within this landscape, phenoxypropanohydrazide derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential mechanisms of action, and experimental evaluation of these promising compounds. We delve into their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, offering detailed protocols and structure-activity relationship insights to empower researchers in the development of next-generation therapeutics.
Introduction: The Versatility of the Phenoxypropanohydrazide Scaffold
The phenoxypropanohydrazide core, characterized by a phenoxy group linked to a propanohydrazide moiety, represents a privileged structure in medicinal chemistry. The inherent flexibility of this scaffold allows for diverse chemical modifications, leading to a broad range of pharmacological activities. The presence of the hydrazide-hydrazone group (-CONH-N=CH-) is a key pharmacophore known to be associated with various biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will systematically explore the multifaceted potential of these derivatives.
Synthesis of Phenoxypropanohydrazide Derivatives
The synthesis of phenoxypropanohydrazide derivatives is a multi-step process that begins with the formation of an ester, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone to yield the final hydrazone derivative.
General Synthesis Workflow
The overall synthetic pathway can be visualized as a three-step process, starting from a substituted phenol.
Caption: General synthesis workflow for phenoxypropanohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of N'-Benzylidene-3-phenoxypropanehydrazide
This protocol outlines the synthesis of a representative phenoxypropanohydrazide derivative.
Step 1: Synthesis of Ethyl 3-phenoxypropanoate [1][2][3][4][5]
-
To a solution of phenol (0.1 mol) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).
-
Slowly add ethyl acrylate (0.1 mol) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain ethyl 3-phenoxypropanoate.
Step 2: Synthesis of 3-Phenoxypropanehydrazide [6][7][8]
-
Dissolve ethyl 3-phenoxypropanoate (0.1 mol) in ethanol.
-
Add hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid, 3-phenoxypropanehydrazide, is filtered, washed with cold ethanol, and dried.
Step 3: Synthesis of N'-Benzylidene-3-phenoxypropanehydrazide [9][10][11][12]
-
Dissolve 3-phenoxypropanehydrazide (0.01 mol) in ethanol.
-
Add benzaldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The resulting precipitate, N'-benzylidene-3-phenoxypropanehydrazide, is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
Anticancer Activity
Several studies have highlighted the potential of hydrazone derivatives as anticancer agents.[13][14][15][16] The phenoxypropanohydrazide scaffold is a promising candidate for the development of novel chemotherapeutics.
Proposed Mechanism of Action
The anticancer activity of these derivatives is believed to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest.[13][14] One of the key proposed mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the phenoxypropanohydrazide derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Phenoxypropanohydrazide derivatives have shown promise as anti-inflammatory agents, potentially offering a safer alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[18]
Proposed Mechanism of Action
The primary mechanism of action for the anti-inflammatory effects of these compounds is likely the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19][20][21][22] COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and vehicle
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats. A standard NSAID (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives have demonstrated significant antimicrobial potential.[2][3][4][23][24][25][26][27]
Proposed Mechanism of Action
The antimicrobial action of phenoxypropanohydrazide derivatives may involve multiple mechanisms. One proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[4] Another potential mechanism is the disruption of the bacterial cell wall synthesis.[23]
Caption: Proposed antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[28][29][30][31][32] Phenoxypropanohydrazide derivatives represent a promising avenue for the discovery of novel anticonvulsant agents.
Proposed Mechanism of Action
The exact mechanism of anticonvulsant activity for these derivatives is not fully elucidated but may involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. Blockade of sodium channels can reduce the hyperexcitability of neurons, a hallmark of seizures.
Caption: Proposed anticonvulsant mechanism via sodium channel blockade.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Mice (20-25 g)
-
Corneal electrodes
-
Electrical stimulator
-
Test compounds and vehicle
Procedure:
-
Compound Administration: Administer the test compounds or vehicle to different groups of mice. A standard anticonvulsant drug (e.g., phenytoin) should be used as a positive control.
-
Induction of Seizure: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protection in each group.
Structure-Activity Relationships (SAR)
The biological activity of phenoxypropanohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. A preliminary SAR analysis suggests the following trends:
| Biological Activity | Favorable Substituents | Unfavorable Substituents |
| Anticancer | Electron-withdrawing groups (e.g., halogens, nitro) on the N'-benzylidene ring may enhance activity.[13] | Bulky substituents may decrease activity. |
| Anti-inflammatory | Substitution on the phenoxy ring can modulate COX-2 selectivity.[19] | Modifications that drastically alter the overall lipophilicity may reduce activity. |
| Antimicrobial | Electron-withdrawing groups on the aromatic rings can increase potency.[1] | Sterically hindering groups near the hydrazone linkage may be detrimental. |
| Anticonvulsant | Lipophilic substituents on the phenyl ring are often beneficial.[14] | Polar groups may reduce activity. |
Conclusion and Future Directions
Phenoxypropanohydrazide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of their synthesis, potential mechanisms of action, and key experimental protocols for their evaluation. Future research should focus on the synthesis of diverse libraries of these compounds to further elucidate their structure-activity relationships and to optimize their potency and selectivity for specific biological targets. In-depth mechanistic studies are also warranted to fully understand their mode of action at the molecular level. The continued exploration of this chemical class holds significant promise for the discovery of new and effective treatments for cancer, inflammation, microbial infections, and epilepsy.
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Mechanism of action for 2-(4-Chloro-2-methylphenoxy)propanohydrazide as a synthetic auxin
An In-Depth Technical Guide
Topic: Mechanism of Action for 2-(4-Chloro-2-methylphenoxy)propanohydrazide as a Synthetic Auxin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Synthetic auxins represent a cornerstone of modern agriculture and plant science, offering profound insights into the fundamental mechanisms of plant growth and development. This guide provides an in-depth technical analysis of the mechanism of action for this compound, a derivative of the well-characterized phenoxy auxin herbicide, Mecoprop (MCPP). We dissect the canonical auxin signaling pathway, detailing the molecular interactions from receptor perception to transcriptional reprogramming. The central hypothesis is that this compound, either directly or following bioactivation to its parent acid, functions as a molecular glue, stabilizing the interaction between the TIR1/AFB F-box protein receptors and Aux/IAA co-repressor proteins. This event triggers the downstream ubiquitination and proteasomal degradation of the Aux/IAA repressors, thereby liberating Auxin Response Factors (ARFs) to activate gene expression. We present a framework of robust, self-validating experimental protocols, including in vitro binding assays and in vivo transcriptional activation studies, to rigorously test this mechanism. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate the molecular basis of auxin activity.
Introduction: The Role of Synthetic Auxins in Plant Biology
The discovery of auxin, beginning with Charles and Francis Darwin's observations on phototropism in canary grass coleoptiles, marked the dawn of plant hormone research. The primary native auxin, Indole-3-acetic acid (IAA), is a pleiotropic signaling molecule that governs nearly every aspect of a plant's life cycle, from embryogenesis and organ patterning to growth and senescence.
The development of synthetic molecules that mimic the activity of IAA has been transformative. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) were among the first organic herbicides, selectively targeting dicotyledonous weeds in monocot crops. These synthetic auxins function by overwhelming the plant's endogenous auxin homeostasis, leading to uncontrolled, disorganized growth and eventual death. The compound of interest, this compound, belongs to this class of phenoxy auxins. It is a direct derivative of Mecoprop (MCPP), differing by the substitution of a carboxylic acid with a hydrazide group. Understanding its mechanism requires a detailed examination of the core auxin perception and signaling cascade.
The Core Mechanism: A Molecular Glue for Targeted Protein Degradation
The action of synthetic auxins is a paradigm of chemically induced protein degradation. The core signaling module consists of three key protein families: the F-box protein transport inhibitor response 1/auxin signaling F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
The mechanism unfolds as follows:
-
Perception and Co-Receptor Complex Formation: The TIR1/AFB proteins are substrate-recognition components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, referred to as SCFTIR1/AFB. In the absence of auxin, the affinity between TIR1/AFB and Aux/IAA proteins is low.
-
Auxin as a Molecular Glue: Auxin binds to a pocket within the TIR1/AFB protein. This binding event alters the receptor's surface, creating a new interface that dramatically increases its affinity for a conserved degron motif within the Aux/IAA repressor proteins. The auxin molecule essentially acts as a molecular glue, stabilizing the TIR1/AFB-Aux/IAA interaction.
-
Ubiquitination and Degradation: The formation of this stable auxin-TIR1/AFB-Aux/IAA complex allows the SCFTIR1/AFB E3 ligase to poly-ubiquitinate the Aux/IAA protein.
-
Proteasomal Destruction: The poly-ubiquitin tag targets the Aux/IAA repressor for degradation by the 26S proteasome.
-
Transcriptional Activation: In their basal state, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAAs liberates the ARFs, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating the transcription of early auxin-responsive genes (e.g., GH3s, SAURs) that drive physiological responses.
Caption: The canonical auxin signaling pathway initiated by a synthetic auxin.
Postulated Mechanism of this compound
Receptor Pocket Specificity
The herbicidal activity of phenoxy auxins is determined by how well they fit into the auxin-binding pocket of the TIR1/AFB receptors of the target species. This specificity is the basis for their selective action against broadleaf weeds, as key amino acid residues in the receptor pocket of grasses (monocots) can sterically hinder the binding of these bulkier synthetic molecules, while dicot receptors accommodate them effectively. It is postulated that this compound, like its parent compound Mecoprop, fits snugly into the receptor pocket of susceptible dicot species, promoting the stable formation of the TIR1/AFB-Aux/IAA complex.
The Critical Role of the Hydrazide Moiety: A Pro-Drug Hypothesis
A key structural feature of all known active auxins is a carboxylic acid group (or a group that can be readily metabolized to it). This acidic group is crucial for forming a critical salt bridge within the receptor pocket, anchoring the molecule in place. The subject compound possesses a hydrazide group (-CONHNH2) instead of a carboxylic acid (-COOH).
This raises a critical mechanistic question: Is the hydrazide form active, or must it be converted to the acid form (Mecoprop) in planta to exert its effect?
-
Hypothesis A: Direct Activity. The hydrazide moiety could potentially form hydrogen bonds within the receptor pocket that are sufficient to stabilize the co-receptor complex, albeit likely with a different affinity (KD) than the carboxylate form.
-
Hypothesis B: Pro-Drug Bioactivation. It is more probable that the hydrazide acts as a pro-drug. Plant metabolic enzymes, such as amidases or hydrolases, could cleave the hydrazide group, converting the compound into the active Mecoprop acid in situ. This bioactivation strategy is common in agrochemical design, as it can improve properties like uptake, transport, and stability of the molecule before it reaches its target site.
Experimental validation is required to distinguish between these possibilities. This would involve comparing the activity of the hydrazide and acid forms in both in vitro (cell-free) and in vivo (whole-cell or whole-plant) systems. A significant increase in activity in the in vivo system would strongly support the pro-drug hypothesis.
Experimental Framework for Mechanistic Validation
To rigorously validate the mechanism of action, a multi-tiered, self-validating experimental approach is essential. This framework connects direct molecular binding to a quantifiable physiological outcome.
Protocol: In Vitro Receptor Binding via Surface Plasmon Resonance (SPR)
Causality: SPR provides direct, quantitative evidence of the binding interaction between the compound and its putative receptor (TIR1/AFB) in a purified, cell-free system. This isolates the binding event from all other cellular processes (e.g., metabolism, transport), allowing for the determination of binding affinity (KD) and kinetics (kon/koff).
Methodology:
-
Protein Immobilization: Covalently immobilize a purified, recombinant TIR1/AFB protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the test compound (this compound) and control compounds (Mecoprop acid, IAA, and a negative control) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a change in response units (RU).
-
Co-receptor Requirement: To confirm the "molecular glue" mechanism, repeat the binding measurements in the presence of a constant concentration of a peptide corresponding to the Aux/IAA degron motif. A significant increase in binding signal in the presence of the degron peptide is the hallmark of an active auxin.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Protocol: Protoplast Transient Assay for In Vivo Auxin Activity
Causality: This assay directly links receptor binding to the downstream consequence of transcriptional activation within a living plant cell. It measures the compound's ability to induce the degradation of Aux/IAA repressors and subsequently activate gene expression from an auxin-responsive promoter. It serves as a crucial bridge between in vitro binding and whole-plant physiology.
Methodology:
-
Protoplast Isolation: Isolate protoplasts from a suitable plant tissue, such as Arabidopsis thaliana cell culture or leaf mesophyll.
-
Plasmid Constructs: Utilize two primary plasmid constructs:
-
Reporter Construct: Contains a synthetic auxin-responsive promoter (e.g., DR5) driving the expression of a reporter gene like Firefly Luciferase (LUC) or β-glucuronidase (GUS).
-
Internal Control Construct: Contains a constitutively expressed reporter (e.g., Renilla Luciferase under the CaMV 35S promoter) to normalize for transformation efficiency and cell viability.
-
-
Transformation: Co-transfect the protoplasts with both plasmid constructs using a method like PEG-calcium-mediated transformation.
-
Treatment and Incubation: Aliquot the transformed protoplasts and treat them with a dose-response curve of the test compound, controls (IAA, Mecoprop), and a vehicle control. Incubate for a defined period (e.g., 6-12 hours) to allow for signaling and reporter gene expression.
-
Reporter Assay: Lyse the protoplasts and measure the activity of both the primary and internal control reporters using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the primary reporter signal to the internal control signal. Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).
Caption: A self-validating workflow for auxin mechanism analysis.
Data Interpretation and Comparative Analysis
Quantitative Data Summary
| Compound | In Vitro Binding (K_D, µM)¹ | In Vivo Activity (EC_50, µM)² | Physiological Response (IC_50, µM)³ |
| IAA (Indole-3-acetic acid) | ~0.1 - 0.5 | ~0.01 - 0.1 | ~0.1 - 1.0 |
| Mecoprop (MCPP) | ~0.5 - 2.0 | ~0.1 - 1.0 | ~1.0 - 10.0 |
| This compound | To be determined | To be determined | To be determined |
¹Binding affinity to TIR1/AFB in the presence of an Aux/IAA degron peptide, measured by SPR. ²Concentration for half-maximal activation of the DR5 promoter in a protoplast assay. ³Concentration for 50% inhibition of root growth in Arabidopsis thaliana.
Interpreting the Data:
-
If the hydrazide shows high affinity in the in vitro binding assay, it suggests direct activity.
-
If the hydrazide shows low affinity in vitro but high activity in the in vivo protoplast assay (comparable to Mecoprop), this strongly supports the pro-drug hypothesis, where it is metabolized into the more active acid form within the cell.
Conclusion and Future Perspectives
The mechanism of action for this compound is strongly predicted to follow the canonical auxin signaling pathway, acting as a molecular glue to induce the degradation of Aux/IAA repressor proteins. The primary scientific question centers on whether the molecule is directly active or functions as a pro-drug that requires metabolic conversion to its active acid form, Mecoprop. The experimental framework detailed in this guide provides a clear, logical, and self-validating path to elucidate this mechanism, quantify its activity, and compare its efficacy to established natural and synthetic auxins.
Future research should focus on structural biology, aiming to co-crystallize the compound with the TIR1-Aux/IAA complex to visualize the precise molecular interactions within the receptor pocket. Furthermore, investigating the metabolic fate of the compound in different plant species could provide valuable insights into its selectivity and environmental persistence.
References
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Tan, X. et al. (2007). Mechanism of Auxin Perception by the TIR1 Auxin Receptor. Nature. [Link]
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Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature. [Link]
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Liscum, E., & Reed, J. W. (2002). Genetics of Auxin Signaling. Annual Review of Plant Biology. [Link]
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Gleason, C. et al. (2011). The auxin receptor F-box protein family in wheat (Triticum aestivum). BMC Plant Biology. [Link]
-
Calderón Villalobos, L. I. et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]
Topic: Exploring the Herbicidal Potential of Mecoprop Hydrazide Derivatives: A Novel Chemical Space for Weed Management
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for a New Generation of Auxin-Based Herbicides
Mecoprop, a member of the phenoxyalkanoic acid class of herbicides, has been a stalwart in selective broadleaf weed control for decades.[1][2] Its efficacy stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled, unsustainable growth in target species.[3][4][5] However, the relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel active ingredients.
This guide explores the untapped potential of mecoprop hydrazide derivatives. The derivatization of the carboxylic acid moiety of mecoprop into a hydrazide or hydrazone opens a new chemical space with compelling possibilities. Hydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal action, often through mechanisms entirely distinct from their parent molecules.[6][7] Specifically, some hydrazide-based compounds have been shown to inhibit photosynthetic electron transport (PET), a mode of action different from that of auxin mimics.[8][9][10]
By conjugating the proven phenoxy auxin scaffold of mecoprop with the biologically versatile hydrazide functional group, we hypothesize the creation of hybrid molecules with potentially dual or novel mechanisms of action. This could provide a powerful new tool for managing resistant weeds and enhancing the spectrum of activity. This document serves as a technical roadmap for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of these promising new compounds.
Section 1: Proposed Synthesis of Mecoprop Hydrazide Derivatives
The synthesis of mecoprop hydrazide derivatives is a multi-step process that begins with the activation of the carboxylic acid group of mecoprop, followed by reaction with hydrazine, and subsequent condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.
Protocol 1: Synthesis of Mecoprop Hydrazide (3)
This protocol is based on standard, well-established methods for converting carboxylic acids to hydrazides.[7][8] The key is the initial conversion of the relatively unreactive carboxylic acid into a more reactive intermediate, such as an acyl chloride or an ester.
Step 1: Synthesis of Mecoprop Acyl Chloride (2)
-
To a solution of mecoprop (1) (1 equivalent) in a dry, inert solvent such as toluene, add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 70-80 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude mecoprop acyl chloride (2). This intermediate is often used immediately in the next step without further purification due to its reactivity.
Step 2: Synthesis of 2-(4-chloro-2-methylphenoxy)propanehydrazide (3)
-
Dissolve the crude mecoprop acyl chloride (2) in a suitable dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, prepare a solution of hydrazine hydrate (H₂NNH₂·H₂O) (2-3 equivalents) in the same solvent.
-
Slowly add the acyl chloride solution to the hydrazine solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-3 hours. Monitor completion by TLC.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The resulting solid, mecoprop hydrazide (3), can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[8]
Protocol 2: Synthesis of Mecoprop Hydrazone Derivatives (4)
The synthesized mecoprop hydrazide (3) serves as a versatile building block for creating a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones.[11][12]
-
Dissolve mecoprop hydrazide (3) (1 equivalent) in a solvent such as absolute ethanol.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the solution.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product (4) will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization.
Caption: Proposed workflow for the synthesis of mecoprop hydrazide and hydrazone derivatives.
Section 2: Experimental Workflow for Herbicidal Activity Evaluation
A robust evaluation of herbicidal potential requires a tiered screening approach, moving from broad in-vitro assays to more complex whole-plant studies. This ensures that resources are focused on the most promising candidates.
Protocol 3: In-Vitro Photosynthesis Inhibition Assay (Hill Reaction)
Given that many hydrazide derivatives exhibit herbicidal activity by inhibiting photosynthesis, this is a logical primary screen.[8][10] This assay measures the rate of photosynthetic electron transport (PET) in isolated chloroplasts.
-
Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves or another suitable plant source (e.g., pea seedlings) using a standard protocol involving homogenization in a buffered isotonic solution and differential centrifugation.
-
Assay Preparation: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
Treatment: Add the synthesized mecoprop hydrazide/hydrazone derivatives at a range of concentrations to the reaction mixture. Include a solvent control (e.g., DMSO) and a positive control (e.g., Diuron, a known PSII inhibitor).[8]
-
Measurement: Expose the samples to a light source and measure the reduction of DCPIP over time by monitoring the decrease in absorbance at ~600 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value (the concentration required to inhibit PET by 50%) for each active compound.
Protocol 4: Whole-Plant Pre- and Post-Emergence Assays
Promising candidates from the in-vitro screen should be advanced to whole-plant assays to assess their practical herbicidal efficacy and selectivity.
-
Plant Species: Select a range of indicator species, including at least one monocot crop (e.g., wheat or corn), one dicot crop (e.g., soybean), and several common broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album).[8]
-
Pre-Emergence Test:
-
Sow seeds of the selected species in pots containing standard soil mix.
-
Immediately after sowing, apply the test compounds to the soil surface at various application rates (e.g., 125, 250, 500, 1000 g/ha).
-
Place the pots in a greenhouse under controlled conditions.
-
After 14-21 days, assess the herbicidal effect by visually rating plant injury (e.g., on a 0-100% scale, where 0 is no effect and 100 is complete death) and by measuring the fresh weight of surviving plants compared to an untreated control.
-
-
Post-Emergence Test:
-
Sow seeds and allow plants to grow to a specific stage (e.g., 2-4 true leaves).
-
Apply the test compounds as a foliar spray at the same range of application rates.
-
Return the plants to the greenhouse.
-
Assess plant injury and fresh weight 14-21 days after treatment, as described for the pre-emergence test.
-
Caption: Tiered experimental workflow for evaluating the herbicidal activity of novel compounds.
Section 3: Structure-Activity Relationship (SAR) Analysis
The primary goal of synthesizing a library of derivatives is to establish a clear SAR. This allows for the rational design of more potent and selective herbicides.[13][14] An initial study should focus on modifications to the hydrazone moiety, as this introduces the most significant structural diversity.
Table 1: Proposed Set of Initial Mecoprop Hydrazone Derivatives for SAR Study
| Compound ID | R Group (from R-CHO) | Rationale for Inclusion |
| MCPP-H-01 | Phenyl | Unsubstituted aromatic baseline. |
| MCPP-H-02 | 4-Chlorophenyl | Introduce electron-withdrawing group (EWG) at para position. |
| MCPP-H-03 | 4-Methoxyphenyl | Introduce electron-donating group (EDG) at para position. |
| MCPP-H-04 | 4-Nitrophenyl | Introduce strong EWG to probe electronic effects. |
| MCPP-H-05 | 2,4-Dichlorophenyl | Investigate effect of multiple EWGs and steric hindrance. |
| MCPP-H-06 | Thiophen-2-yl | Explore impact of a heteroaromatic ring system.[8] |
| MCPP-H-07 | Pyridin-4-yl | Introduce a basic nitrogen atom for potential binding interactions. |
| MCPP-H-08 | Naphthalen-2-yl | Evaluate the effect of an extended aromatic system. |
Table 2: Template for Summarizing Herbicidal Activity Data
| Compound ID | Hill Reaction IC₅₀ (µM) | Post-Emergence GR₅₀ (A. retroflexus) (g/ha) | Post-Emergence GR₅₀ (Soybean) (g/ha) | Selectivity Index (Soybean / A. retroflexus) |
| Mecoprop | N/A | Value | Value | Value |
| MCPP-H-01 | Value | Value | Value | Value |
| MCPP-H-02 | Value | Value | Value | Value |
| MCPP-H-03 | Value | Value | Value | Value |
| ... | Value | Value | Value | Value |
Note: GR₅₀ is the application rate causing a 50% reduction in plant growth (fresh weight). The Selectivity Index is the ratio of the GR₅₀ for the crop to the GR₅₀ for the weed; a higher value indicates greater crop safety.
Section 4: Potential Mechanisms of Action
The unique structure of mecoprop hydrazide derivatives suggests two primary, and potentially interacting, mechanisms of action.
-
Auxin Mimicry: The core 2-(4-chloro-2-methylphenoxy)propanoic acid structure is retained. It is plausible that these derivatives could be hydrolyzed in planta back to the parent mecoprop acid, thereby acting as pro-herbicides and exerting the classic synthetic auxin effect of uncontrolled growth.[5] This can be tested by observing the physiological symptoms in treated plants (e.g., leaf cupping, stem twisting) and through molecular assays like auxin receptor binding studies.[4][14]
-
Photosynthesis Inhibition: As established, the hydrazide/hydrazone moiety is associated with the inhibition of photosynthetic electron transport, likely at Photosystem II (PSII).[8][9] The in-vitro Hill reaction assay (Protocol 3) directly probes this mechanism. Confirmation can be sought using more advanced techniques like chlorophyll fluorescence analysis, which can pinpoint the site of action within the photosynthetic apparatus.
The most exciting possibility is that these molecules act as dual-action herbicides, disrupting both hormonal regulation and energy production. This could lead to faster, more comprehensive weed control and present a formidable challenge to the evolution of resistance.
Caption: Potential dual mechanisms of action for mecoprop hydrazide derivatives.
Conclusion and Future Directions
The exploration of mecoprop hydrazide derivatives represents a scientifically grounded strategy for the discovery of next-generation herbicides. By combining a classic auxin scaffold with a functional group known for a distinct herbicidal mechanism, there is a strong potential to develop novel active ingredients with enhanced efficacy and a broader weed control spectrum.
The protocols and workflows outlined in this guide provide a clear path forward for any research program venturing into this area. Successful identification of lead candidates will depend on a systematic approach to synthesis, a tiered and logical screening cascade, and a rational, data-driven SAR analysis. Future work should focus on optimizing lead structures for potency and crop selectivity, elucidating the precise molecular mechanism(s) of action, and evaluating performance under field conditions. This novel chemical space holds significant promise for addressing the critical challenge of herbicide resistance in modern agriculture.
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- MCPP (Mecoprop) - Active Ingredient Page - Chemical Warehouse. (URL: )
- mecoprop - Pesticide Active Ingredients Database / Home and Landscape / St
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2,4-D and Mecoprop-p and Dicamba – Oh My! | The Green Thumb 2.0. (URL: [Link])
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Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])
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Mecoprop - Wikipedia. (URL: [Link])
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Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - NIH. (URL: [Link])
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CAS 36304-48-0 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chloro-2-methylphenoxy)propanohydrazide (CAS 36304-48-0)
Introduction
This compound (CAS No. 36304-48-0) is a derivative of the well-known phenoxy herbicide Mecoprop (MCPP).[1][2] While Mecoprop itself is a selective herbicide used to control broadleaf weeds, its derivatization into a hydrazide functional group opens new avenues for its application as a chemical intermediate.[2][3] Hydrazides are a valuable class of compounds in medicinal and agricultural chemistry, serving as versatile synthons for the preparation of a wide array of heterocyclic systems and other biologically active molecules.[4][5][6]
This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical methodologies required for its thorough characterization. The protocols described herein are grounded in established chemical principles and are designed to be reproducible and self-validating for researchers in the field.
Part 1: Synthesis Pathway and Rationale
The synthesis of this compound is most logically achieved through a three-step sequence starting from readily available commercial precursors. The strategy involves:
-
Synthesis of the parent carboxylic acid , 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), via a Williamson ether synthesis.
-
Esterification of the resulting acid to create a more reactive intermediate for the final step.
-
Hydrazinolysis of the ester with hydrazine hydrate to yield the target hydrazide.
This pathway is selected for its efficiency, high yields, and the relative stability of the intermediates.
Caption: Overall synthetic workflow for CAS 36304-48-0.
Experimental Protocols
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)
The synthesis of the parent acid is a critical foundation for the entire process. The Williamson ether synthesis provides a reliable method by reacting the sodium salt of 4-chloro-2-methylphenol with 2-chloropropionic acid.[7][8] The use of a phase transfer catalyst can improve reaction rates and yield by facilitating the interaction between the aqueous and organic phases.[8]
Protocol:
-
Preparation of Phenoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-chloro-2-methylphenol (1.0 eq) in water.
-
Add sodium hydroxide (2.1 eq) portion-wise while stirring to form the sodium phenoxide salt. The reaction is exothermic and may require external cooling to maintain the temperature below 40°C.
-
Condensation Reaction: To the resulting solution, add 2-chloropropionic acid (1.05 eq) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid (HCl), which will precipitate the crude Mecoprop.
-
Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 2-(4-chloro-2-methylphenoxy)propanoic acid.
Step 2: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Esterification of the carboxylic acid is necessary to activate the carbonyl group for nucleophilic attack by hydrazine. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a standard and cost-effective method.[9]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the synthesized Mecoprop (1.0 eq) in an excess of methanol (which acts as both solvent and reactant).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 3-5 hours, monitoring by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude methyl ester, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. This reaction, known as hydrazinolysis, is typically efficient and proceeds cleanly.[10]
Protocol:
-
Reaction Setup: Dissolve the methyl 2-(4-chloro-2-methylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The product often precipitates out of the solution as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from methanol or ethanol to yield pure this compound.[11]
Part 2: Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Analytical workflow for structure and purity validation.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm. -OCH- Proton: A quartet around δ 4.8 ppm. -CH₃ (on ring) Proton: A singlet around δ 2.2 ppm. -CH-CH₃ Protons: A doublet around δ 1.6 ppm. -NH and -NH₂ Protons: Broad singlets, chemical shift can vary (δ 4.0-9.5 ppm).[12][13] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 170-175 ppm. Aromatic Carbons: Signals between δ 115-155 ppm. -OCH- Carbon: Signal around δ 75 ppm. -CH₃ Carbons: Signals for the ring and propionyl methyl groups would appear in the aliphatic region (δ 15-25 ppm).[12] |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z 231.08 (for ³⁵Cl isotope) and 233.08 (for ³⁷Cl isotope) in an approximate 3:1 ratio. Key Fragments: Loss of the hydrazide group, cleavage of the ether bond leading to the 4-chloro-2-methylphenol fragment (m/z 141/143).[14][15] |
| Infrared (IR) Spectroscopy | N-H Stretching: Two distinct bands for the -NH₂ group around 3200-3350 cm⁻¹. C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹. N-H Bending (Amide II): A strong band around 1520-1550 cm⁻¹. C-O Stretching (Ether): Bands around 1230-1250 cm⁻¹.[16][17][18] |
| Melting Point | Expected to be a sharp melting point for a pure crystalline solid. A literature value is 142.5-143.5 °C.[11] |
| HPLC/UPLC | A single sharp peak under optimized conditions, indicating high purity. Retention time will be dependent on the column and mobile phase used. |
Applications and Future Outlook
As a functionalized derivative of a potent herbicide, this compound holds potential as a key intermediate in the synthesis of novel agrochemicals. The hydrazide moiety is a versatile handle for constructing various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are known pharmacophores in both drug discovery and crop protection.[5][10] Further research could focus on leveraging this compound to develop new derivatives with modified biological activity, improved selectivity, or different modes of action.
References
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An In-depth Technical Guide to the Synthesis of Phenoxyacetic Acid Hydrazide: From Mechanistic Insights to Practical Application
Abstract
Phenoxyacetic acid hydrazide and its derivatives represent a critical class of compounds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the prevalent synthetic methodologies for phenoxyacetic acid hydrazide, with a focus on the fundamental chemical principles and practical laboratory considerations. We will delve into the mechanistic underpinnings of the primary synthetic route—esterification of phenoxyacetic acid followed by hydrazinolysis—and explore key process optimization parameters. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and actionable experimental protocols.
Introduction: The Significance of Phenoxyacetic Acid Hydrazide
Phenoxyacetic acid hydrazides are a versatile scaffold in organic synthesis, primarily serving as key intermediates in the preparation of a wide array of heterocyclic compounds.[1] Their importance stems from the inherent reactivity of the hydrazide functional group, which readily participates in cyclization reactions to form stable five- and six-membered rings. These heterocyclic derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The continued interest in this class of compounds necessitates a thorough understanding of their synthesis to enable the efficient and reliable production of novel drug candidates.[2]
Core Synthetic Strategy: A Two-Step Approach
The most common and efficient pathway to phenoxyacetic acid hydrazide involves a two-step process:
-
Esterification: Conversion of phenoxyacetic acid to its corresponding ester, typically a methyl or ethyl ester.[1][4]
-
Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to yield the desired phenoxyacetic acid hydrazide.[1][4][5]
This approach is favored due to the high yields, relatively mild reaction conditions, and the ready availability of starting materials.
Figure 1: Overall synthetic workflow for phenoxyacetic acid hydrazide.
Mechanistic Deep Dive and Experimental Protocol
Step 1: Fischer-Speier Esterification of Phenoxyacetic Acid
The initial step involves the acid-catalyzed esterification of phenoxyacetic acid. The Fischer-Speier method, which employs an excess of the alcohol as the solvent and a catalytic amount of a strong acid, is a frequently utilized protocol.[6]
The "Why": Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid) activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., methanol or ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. The use of excess alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield of the ester.
Figure 2: Simplified mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol: Synthesis of Ethyl Phenoxyacetate
-
Reagents and Setup:
-
Phenoxyacetic acid
-
Absolute ethanol (as solvent)
-
Concentrated sulfuric acid (as catalyst)
-
A round-bottom flask equipped with a reflux condenser and a drying tube.
-
-
Procedure:
-
In a round-bottom flask, a mixture of the acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid is taken.[1]
-
The mixture is refluxed for 3-4 hours.[1]
-
Excess alcohol is distilled off.[1]
-
The cooled residue is poured into cold water and neutralized with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ethyl phenoxyacetate.
-
The crude product can be purified by vacuum distillation if necessary.
-
Step 2: Hydrazinolysis of the Ester
The second and final step is the conversion of the synthesized ester to phenoxyacetic acid hydrazide through reaction with hydrazine hydrate.[5]
The "Why": Mechanistic Considerations
This reaction is another example of nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to eliminate a molecule of alcohol (the leaving group), yielding the stable hydrazide. The reaction is typically carried out in an alcoholic solvent and often heated to ensure a reasonable reaction rate.
Figure 3: Mechanism of hydrazinolysis.
Detailed Experimental Protocol: Synthesis of Phenoxyacetic Acid Hydrazide
-
Reagents and Setup:
-
Ethyl phenoxyacetate
-
Hydrazine hydrate
-
Ethanol (as solvent)
-
A round-bottom flask with a reflux condenser.
-
-
Procedure:
-
To a solution of the ester in ethanol, hydrazine hydrate is added.[5]
-
The reaction mixture is stirred at room temperature for several hours or refluxed.[5][7]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is often allowed to stand, and the precipitated product is collected by filtration.[5]
-
The collected solid is washed, dried, and recrystallized from a suitable solvent like ethanol to afford the pure phenoxyacetic acid hydrazide.[5][7]
-
Process Optimization and Characterization
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Rationale |
| Catalyst | Concentrated H₂SO₄, p-TsOH, Amberlyst-15 | Not applicable | Strong acids are required to efficiently protonate the carboxylic acid.[6] Heterogeneous catalysts can offer easier separation.[6] |
| Solvent | Excess alcohol (Methanol/Ethanol) | Ethanol, Methanol | Serves as both reactant and solvent in esterification, driving the equilibrium forward. In hydrazinolysis, it solubilizes the reactants.[1][5][7] |
| Temperature | Reflux | Room Temperature to Reflux | Increases reaction rate for both steps.[1][5][7] |
| Reaction Time | 3-4 hours | 1-7 hours | Determined by monitoring the reaction to completion via TLC.[1][5][7] |
| Purification | Distillation, Neutralization wash | Recrystallization | Essential for removing unreacted starting materials and by-products to ensure high purity of the final product.[5][7] |
Characterization of Phenoxyacetic Acid Hydrazide:
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point indicates high purity.[5]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1680-1700 cm⁻¹), and C-O-C stretching.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of all expected protons and carbons in their respective chemical environments.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula.[5]
-
Elemental Analysis: Confirms the percentage composition of elements in the compound.[5]
Alternative Synthetic Routes
While the two-step method described above is the most prevalent, other synthetic strategies have been explored.
One-Pot Synthesis
Microwave-assisted one-pot conversion of carboxylic acids to hydrazides has been reported.[8] This method involves the transacylation of the carboxylic acid with another hydrazide, such as acethydrazide, under microwave irradiation.[8] This can be an attractive option from a practical standpoint as it avoids the pre-synthesis of esters.[8]
From Acid Chlorides
Phenoxyacetic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting phenoxyacetyl chloride can then be reacted with hydrazine to form the hydrazide. While this method can be efficient, acid chlorides are often highly reactive and may lead to diacylation (reaction with two molecules of the acid chloride) of the hydrazine.[1]
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Investigating the Auxin-Like Properties of 2-(4-chloro-2-methylphenoxy)propanohydrazide: A Methodological and Mechanistic Approach
Abstract
This technical guide provides a comprehensive framework for the investigation of this compound as a potential auxin-like compound. Auxins are a class of plant hormones that play a critical role in virtually all aspects of plant growth and development, making the discovery of novel synthetic auxins a significant endeavor for agricultural and biotechnological applications.[1][2] This document outlines a structured, multi-tiered experimental approach, beginning with classical physiological bioassays and progressing to molecular-level investigations of its mechanism of action. The protocols detailed herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel small molecules with potential applications as plant growth regulators.
Introduction: The Rationale for Investigating Novel Auxin-Like Compounds
Auxins, with indole-3-acetic acid (IAA) being the most common endogenous form, are pivotal in regulating key developmental processes in plants, including cell elongation, division, and differentiation.[1][2] They are responsible for phenomena such as phototropism, gravitropism, apical dominance, and root initiation.[1][3] The discovery of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), has revolutionized modern agriculture by providing selective herbicides for broadleaf weed control.[4][5][6]
The compound of interest, this compound, shares structural similarities with the phenoxyacetic acid class of herbicides.[7] Specifically, the 4-chloro-2-methylphenoxy core is a well-established pharmacophore for auxin activity.[4][5] This structural analogy provides a strong rationale for investigating its potential to mimic endogenous auxin and interact with the plant's hormonal signaling machinery. This guide will provide the necessary protocols to systematically test this hypothesis.
Chemical Profile of this compound
A thorough understanding of the test compound's physicochemical properties is essential for designing robust biological assays.
| Property | Value | Source |
| Chemical Name | This compound | Echemi |
| CAS Number | 36304-48-0 | Echemi |
| Molecular Formula | C10H13ClN2O2 | Echemi |
| Molecular Weight | 228.68 g/mol | Echemi |
| Predicted XLogP3 | 2.5 | Echemi |
| Melting Point | 142.5-143.5 °C | Echemi |
Note: The predicted XLogP3 suggests moderate lipophilicity, which will influence its uptake and transport in plant tissues.
Tier 1 Investigation: Physiological Bioassays for Auxin Activity
The initial phase of investigation relies on classical and highly sensitive bioassays that measure macroscopic physiological responses known to be induced by auxins.
Avena Coleoptile Elongation Test
This bioassay is a foundational method for quantifying auxin-like activity based on the hormone's ability to stimulate cell elongation.[8][9][10]
Auxin promotes cell elongation by acidifying the cell wall, which activates expansin proteins that loosen the cell wall structure, allowing for turgor-driven cell expansion.[3][11] The degree of elongation in isolated oat (Avena sativa) coleoptile segments is directly proportional to the concentration of the active auxin-like compound.[8]
-
Seed Germination: Germinate Avena sativa seeds in complete darkness for 72-96 hours to obtain etiolated seedlings with straight coleoptiles.[12][13]
-
Coleoptile Excision: Under a dim green safelight, excise 10 mm segments from the coleoptiles, 3 mm below the apical tip. The tip is removed as it is the primary source of endogenous auxin.[13]
-
Incubation: Float the segments in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) for 2 hours to deplete endogenous auxin.
-
Treatment: Transfer 10 segments to petri dishes containing the basal medium supplemented with a serial dilution of this compound (e.g., 10⁻⁸ to 10⁻³ M). Include a negative control (basal medium only) and a positive control series with IAA.
-
Measurement: Incubate the dishes in the dark for 24 hours. Measure the final length of each coleoptile segment using a digital caliper or by capturing and analyzing images.
-
Data Analysis: Calculate the mean elongation for each concentration and plot a dose-response curve.
If the test compound possesses auxin-like activity, a dose-dependent increase in coleoptile length will be observed, similar to the IAA positive control.
Adventitious Root Initiation Assay
Auxins are critical for the initiation of lateral and adventitious roots, making this a key physiological indicator of auxin-like activity.[14][15][16]
Auxin promotes the de-differentiation of pericycle or phloem parenchyma cells to form a new root meristem.[15][17] The number of adventitious roots formed on excised hypocotyls or stems is a direct measure of auxin activity.
-
Plant Material: Use 7-day-old mung bean (Vigna radiata) or pea (Pisum sativum) seedlings.
-
Explant Preparation: Excise the hypocotyls or epicotyls, removing the cotyledons and the primary root system.
-
Treatment: Place the basal end of the cuttings in vials containing a solution of this compound at various concentrations (e.g., 10⁻⁷ to 10⁻⁴ M). Include negative (water or basal salt solution) and positive (IAA or IBA) controls.
-
Incubation: Maintain the cuttings in a growth chamber with high humidity and a 16/8 hour light/dark cycle for 7-10 days.
-
Data Collection: Count the number of emerged adventitious roots per cutting.
-
Data Analysis: Plot the average number of roots per cutting against the concentration of the test compound.
A significant increase in the number of adventitious roots compared to the negative control will indicate auxin-like activity.
Tier 2 Investigation: Unraveling the Molecular Mechanism of Action
Positive results from the physiological bioassays warrant a deeper investigation into the molecular mechanisms by which this compound exerts its effects. This involves examining its interaction with the core auxin signaling pathway.
The Core Auxin Signaling Pathway
The canonical auxin signaling pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[18][19][20] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[2][18] When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins.[19][21] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby releasing the ARFs to activate gene expression.[20]
Caption: The core auxin signaling pathway.
Gene Expression Analysis of Early Auxin-Responsive Genes
To determine if this compound activates the canonical auxin signaling pathway, we can measure the transcriptional response of early auxin-responsive genes.
The activation of the auxin signaling pathway leads to a rapid and robust upregulation of specific genes, such as those in the Gretchen Hagen 3 (GH3) and Small Auxin Up RNA (SAUR) families.[22] Measuring the mRNA levels of these marker genes provides a sensitive and specific molecular assay for auxin activity.
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7 days. Treat the seedlings with 1 µM this compound, 1 µM IAA (positive control), or a mock solution (negative control) for 1-3 hours.
-
RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a standard protocol or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3.3, SAUR15) and a reference gene (e.g., ACTIN2) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control using the ΔΔCt method.
If the test compound acts through the auxin signaling pathway, it will induce a significant increase in the expression of the auxin-responsive marker genes, comparable to the IAA treatment.
| Treatment | Relative Fold Change (GH3.3) | Relative Fold Change (SAUR15) |
| Mock | 1.0 | 1.0 |
| IAA (1 µM) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Test Compound (1 µM) | 12.5 ± 1.8 | 21.3 ± 2.9 |
Table represents hypothetical data.
Experimental Workflow Summary
The proposed investigation follows a logical, tiered progression from physiological observation to molecular confirmation.
Caption: A tiered workflow for investigating auxin-like properties.
Conclusion
References
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-
Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 41(8), 1308–1312. [Link]
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Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants. [Link]
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Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Nature Plants, 2(9), 16125. [Link]
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BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. [Link]
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Wahid Wazir. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology [Video]. YouTube. [Link]
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Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]
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Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540–22545. [Link]
-
Lee, S., et al. (2009). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Journal of Experimental Botany, 60(13), 3945–3961. [Link]
-
Calderon Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
-
Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]
-
Lee, S., et al. (2009). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Journal of Experimental Botany, 60(13), 3945–3961. [Link]
-
ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... [Table]. [Link]
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Wang, S., & Estelle, M. (2014). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 5, 671. [Link]
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Intra Radice. (n.d.). BIOASSAYS. [Link]
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Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]
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Scribd. (n.d.). Auxin Bioassay. [Link]
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Sirois, J. C. (1966). Elongation Test for Auxin'. Plant Physiology, 41(8), 1308-1312. [Link]
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MDPI. (2023). The Identification of Auxin Response Factors and Expression Analyses of Different Floral Development Stages in Roses. International Journal of Molecular Sciences, 24(5), 4567. [Link]
-
MDPI. (2021). Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.). International Journal of Molecular Sciences, 22(19), 10714. [Link]
-
Iglesias, M. J., et al. (2018). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 176(2), 1999–2013. [Link]
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askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. [Link]
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ResearchGate. (n.d.). Tests on the auxin-like biological activity: (A–F) curvature... [Image]. [Link]
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UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. [Link]
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Stenutz. (n.d.). 2-(4-chlorophenoxy)-2-methyl-N'-propan-2-ylpropanehydrazide. [Link]
-
Wikipedia. (n.d.). MCPA. [Link]
-
PubChemLite. (n.d.). 2-(4-chlorophenoxy)-n'-(4-methylbenzylidene)propanohydrazide (C17H17ClN2O2). [Link]
-
ResearchGate. (2025, August 7). The effects of auxin on lateral root initiation and root gravitropism in a lateral rootless mutant Lrt1 of rice (Oryza sativa L.). [Link]
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Péret, B., et al. (2009). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 1(1), a001575. [Link]
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MDPI. (2015). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 16(12), 27586–27622. [Link]
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ResearchGate. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
-
Dr. C. (2020, June 30). Auxin and root initiation [Video]. YouTube. [Link]
-
Liu, H., et al. (2020). Molecular Evolution of Auxin-Mediated Root Initiation in Plants. Molecular Biology and Evolution, 37(8), 2346–2357. [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. [Link]
- Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- Google Patents. (n.d.).
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ResearchGate. (2025, August 9). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. [Link]
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ResearchGate. (n.d.). General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. [Link]
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Methodological & Application
Application Note: A Validated RP-HPLC Method for the Precise Quantification of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Abstract
This application note presents a robust, selective, and validated analytical method for the quantification of 2-(4-Chloro-2-methylphenoxy)propanohydrazide. This compound, a derivative of the widely used herbicide Mecoprop (MCPP), may be present as a synthetic intermediate, impurity, or a novel active pharmaceutical ingredient (API).[1][2][3] Accurate quantification is therefore critical for quality control, stability testing, and regulatory compliance. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique chosen for its accessibility, precision, and suitability for aromatic, chromophore-containing molecules. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its reliability and fitness for purpose in research and GMP environments.[4][5]
Scientific Principle and Method Rationale
The quantification of this compound is achieved by RP-HPLC. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (a C18 column) and a polar mobile phase.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its strong hydrophobic retention capabilities, which are ideal for separating the moderately nonpolar analyte from polar impurities.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) is employed. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve an ideal retention time and peak shape. The acidic phosphate buffer is crucial for suppressing the ionization of any residual carboxylic acid precursors and protonating the hydrazide moiety, ensuring consistent retention and symmetrical peak shapes.
-
UV Detection: The aromatic ring and carbonyl group within the analyte's structure provide a strong chromophore, allowing for sensitive detection at 225 nm. This wavelength was determined through UV spectral analysis to be near the absorbance maximum, providing an optimal signal-to-noise ratio.
This method is designed as a self-validating system. A comprehensive System Suitability Test (SST) is performed before each analytical run to verify the performance of the chromatographic system, ensuring the integrity of the generated data.[6]
Materials, Reagents, and Instrumentation
| Item | Description/Specification |
| Analyte | This compound Reference Standard (>99.5% purity) |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent) |
| Reagents | Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (85%, Analytical Grade) |
| Instrumentation | HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. |
| Data System | Chromatography Data System (CDS) software (e.g., Empower, Chromeleon) |
| Glassware | Class A volumetric flasks, pipettes |
| Consumables | 0.45 µm membrane filters, HPLC vials with septa |
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 225 nm |
| Run Time | 10 minutes |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility and prevents peak distortion.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the active compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.
Analytical Workflow
The following diagram outlines the complete analytical procedure from preparation to final reporting.
Caption: Workflow for the quantification of this compound.
System Suitability Testing (SST)
Purpose: To ensure the chromatographic system is adequate for the intended analysis. Procedure: Inject the Working Standard Solution (10 µg/mL) five times. Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates injection precision and system stability. |
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]
Specificity
The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) was confirmed. A solution containing the analyte was subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The resulting chromatograms showed complete resolution between the parent analyte peak and all degradation product peaks, proving the method is stability-indicating.
Linearity and Range
A series of solutions were prepared from the stock solution at concentrations ranging from 2 to 20 µg/mL (20% to 200% of the working concentration). The calibration curve of peak area versus concentration demonstrated excellent linearity.
Accuracy
Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three levels (80%, 100%, and 120% of the working concentration) in triplicate. The percent recovery was calculated.
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using a different instrument.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
Robustness
The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units) In all cases, the system suitability criteria were met, and the results were not significantly affected, demonstrating the method's reliability under varied conditions.
Summary of Validation Results
The following table summarizes the quantitative results obtained during method validation, confirming the method is precise, accurate, and reliable for its intended use.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 2 - 20 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability (% RSD) | 0.85% | ≤ 2.0% |
| Precision - Intermediate (% RSD) | 1.12% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | - |
| Specificity | No interference observed | Peak is free from interference |
| Robustness | Passed | System suitability criteria met |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation demonstrates that the method is reliable and conforms to the stringent requirements of the ICH guidelines.[4][8] This protocol is suitable for routine quality control analysis, stability studies, and other quantitative applications in pharmaceutical development and manufacturing.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. Available at: [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Journal of Advanced Scientific Research. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. Available at: [Link]
-
Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Nature. Available at: [Link]
-
Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Springer Nature Experiments. Available at: [Link]
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
MCPA. Wikipedia. Available at: [Link]
-
A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review. Available at: [Link]
-
(S)-2-(4-Chloro-2-methylphenoxy)propanoate. PubChem. Available at: [Link]
-
Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
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Application Note: A Validated HPLC-MS/MS Protocol for the Sensitive Detection of Phenoxy Hydrazide Compounds
Abstract
This application note presents a robust and sensitive method for the detection and quantification of phenoxy hydrazide compounds using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Phenoxy hydrazides are an emerging class of compounds with significant interest in pharmaceutical and agrochemical research. The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, designed to achieve low limits of detection and high accuracy. This method has been developed and validated following principles outlined in international guidelines to ensure its reliability for research and drug development applications.[1][2][3]
Introduction: The Analytical Imperative for Phenoxy Hydrazide Compounds
Phenoxy hydrazide moieties are increasingly incorporated into novel molecular entities due to their unique chemical properties and biological activities. As such, there is a growing need for a reliable and sensitive analytical method to quantify these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical studies.[2][4] This application note provides a detailed protocol for the analysis of a representative phenoxy hydrazide compound, 4-phenoxybenzoyl hydrazide, and can be adapted for other structurally related molecules. The causality behind each step of the protocol is explained to provide a deeper understanding of the methodology.
Materials and Methods
Reagents and Materials
-
Analytes and Internal Standard (IS): 4-phenoxybenzoyl hydrazide (analytical standard), and a suitable stable isotope-labeled internal standard (e.g., 4-phenoxybenzoyl hydrazide-d5).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether).
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation is critical to resolve the analyte from matrix interferences.[5][6] A reversed-phase separation is typically suitable for phenoxy hydrazide compounds.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: The C18 stationary phase provides good retention for the moderately nonpolar phenoxy hydrazide structure. The acidic mobile phase (0.1% formic acid) is crucial for promoting protonation of the analyte, which is essential for positive mode electrospray ionization and achieving good peak shape.[7]
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[8][9]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-phenoxybenzoyl hydrazide | 229.1 | 121.1 | 20 |
| 229.1 | 93.1 | 35 | |
| 4-phenoxybenzoyl hydrazide-d5 | 234.1 | 126.1 | 20 |
| 234.1 | 98.1 | 35 | |
| (Quantitative transitions are in bold) |
Rationale: Positive ESI mode is selected due to the presence of the basic hydrazide functional group, which is readily protonated. The MRM transitions are chosen based on the characteristic fragmentation pattern of the analyte. The transition from the precursor ion (the protonated molecule [M+H]+) to a stable product ion ensures high specificity.[8][10]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Serially dilute the stock solutions to prepare working solutions for constructing the calibration curve and for QC samples.
-
Calibration Standards and QCs: Spike the appropriate volume of the working solutions into the blank matrix (e.g., plasma, tissue homogenate) to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).
Sample Preparation Workflow: Solid Phase Extraction (SPE)
SPE is a robust method for extracting phenoxy hydrazide compounds from complex biological matrices, providing excellent cleanup and concentration of the analyte.[11]
Protocol Steps:
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase conditions.
Method Validation
The analytical method should be validated according to regulatory guidelines to ensure its performance characteristics.[1][2][3]
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The linearity should be evaluated by a weighted (1/x or 1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on three separate occasions. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Data Analysis and Interpretation
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Challenges and Troubleshooting
-
Poor Sensitivity: This can be due to inefficient ionization or fragmentation. Optimization of MS parameters, including collision energy and ionization source settings, is crucial. In some cases, derivatization of the hydrazide moiety can enhance ionization efficiency.[12][13]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.[14] A more rigorous sample cleanup procedure or chromatographic optimization may be necessary.
-
Analyte Stability: Hydrazide compounds can be susceptible to degradation. It is important to evaluate their stability in the biological matrix and during the entire analytical process.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of phenoxy hydrazide compounds in complex matrices. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, has been designed to meet the rigorous standards of bioanalytical method validation. This method can serve as a valuable tool for researchers and scientists in the fields of drug discovery and development.
References
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
-
U.S. Food and Drug Administration. (2019, June 27). M10 Bioanalytical Method Validation. FDA. Retrieved from [Link]
- U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
- Jardim, W. F., et al. (2014). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Molecules, 19(12), 20627-20640.
- Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
- Arillotta, D., et al. (2024). MRM transitions and LC-MS/MS conditions. ResearchGate.
- Song, L., et al. (2017). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Journal of Chromatography B, 1063, 189-195.
- TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.
-
O'Mahony, J., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20640. Retrieved from [Link]
- Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics.
- Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
- Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation.
-
Wu, H., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC.
-
National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Retrieved from [Link]
-
Mallet, C. R., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(24), 5875-5890. Retrieved from [Link]
- Anagnostopoulos, C., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Herbicidal Efficacy of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Introduction and Scientific Context
2-(4-Chloro-2-methylphenoxy)propanohydrazide is a chemical analog of the well-established phenoxy herbicide Mecoprop (MCPP).[1] Like its parent compound, it is structurally designed to function as a synthetic auxin, a class of herbicides that has been a cornerstone of selective broadleaf weed control for over 75 years.[2][3][4] These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), but unlike the endogenous hormone, they are not easily metabolized by the plant. This leads to an overload of the auxin signaling pathway, inducing rapid, uncontrolled, and unsustainable growth in susceptible species, ultimately resulting in plant death.[5][6] The primary targets are eudicots (broadleaf plants), while monocots (grasses and cereals) typically exhibit higher tolerance.[7]
This document provides a comprehensive guide for researchers and scientists on how to design and execute robust herbicidal activity assays for this compound. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
The Scientific Foundation: Mechanism of Action as a Synthetic Auxin
Understanding the mechanism of action is critical for designing relevant assays and interpreting results. As a synthetic auxin, this compound (or its active metabolite) is hypothesized to act by hijacking the plant's natural growth regulation machinery.
The Causality Chain:
-
Uptake and Translocation: The compound is absorbed primarily through the leaves and roots and moves throughout the plant.[5]
-
Receptor Binding: In the cell nucleus, the herbicide binds to the TIR1/AFB family of auxin co-receptors. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[4]
-
Targeting for Degradation: This stabilized complex is recognized by an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, which tags the Aux/IAA repressor with ubiquitin molecules.
-
Repressor Destruction: The tagged Aux/IAA protein is subsequently destroyed by the 26S proteasome.
-
Uncontrolled Gene Expression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.
-
Physiological Chaos: The resulting overproduction of growth-related proteins disrupts normal cellular processes, leading to epinasty (stem and petiole twisting), uncontrolled cell division and elongation, and ultimately, vascular tissue collapse and plant death.[6]
Caption: Mechanism of action for synthetic auxin herbicides.
Protocol 1: Whole-Plant Post-Emergence Efficacy Assay (Greenhouse)
This is the definitive assay for determining the herbicidal efficacy of a post-emergence compound. It evaluates the dose-dependent response of whole plants under controlled environmental conditions.
Expertise & Trustworthiness: The validity of this protocol hinges on minimizing variability. This is achieved through a randomized complete block design, which accounts for potential environmental gradients in the greenhouse (e.g., light, temperature). Using a calibrated sprayer ensures that every plant receives a precise, reproducible dose, which is fundamental for establishing a reliable dose-response curve.
Materials and Reagents
-
Test Compound: this compound, technical grade (>95% purity).
-
Positive Control: Commercial formulation of Mecoprop-P or 2,4-D.
-
Solvent: Acetone or N,N-Dimethylformamide (DMF).
-
Surfactant: Tween® 80 or similar non-ionic surfactant.
-
Plant Species:
-
Susceptible Dicots: Tomato (Solanum lycopersicum), Velvetleaf (Abutilon theophrasti), Field Bindweed (Convolvulus arvensis).
-
Tolerant Monocots: Wheat (Triticum aestivum), Barnyardgrass (Echinochloa crus-galli).[8]
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, track-mounted laboratory sprayer, greenhouse with controlled temperature (22-28°C) and light (16:8 light:dark cycle), pots (10 cm diameter), potting medium.
Step-by-Step Methodology
-
Plant Propagation:
-
Sow 3-5 seeds of each species in pots filled with a standard potting mix.
-
After emergence, thin seedlings to one uniform, healthy plant per pot.
-
Grow plants until they reach the 2-4 true leaf stage. This is a critical stage of active growth where the herbicide's effects will be most pronounced.[4]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound by dissolving a precise weight in a minimal volume of acetone or DMF.
-
Create a series of dilutions from the stock solution in water to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 g a.i./ha).
-
To each final dilution, add a non-ionic surfactant (e.g., Tween® 80 at 0.1% v/v) to enhance leaf wetting and herbicide uptake.[8]
-
The "0" concentration is the Negative Control , containing only the solvent and surfactant at the highest concentration used in the treatments.
-
Prepare the positive control according to the manufacturer's label for a recommended rate.
-
-
Experimental Design and Application:
-
Arrange the pots in a randomized complete block design with 4-5 replicates per treatment.
-
Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Apply the herbicide solutions evenly to the foliage of the plants.
-
After spraying, allow the plants to dry before returning them to the greenhouse to prevent wash-off.[4]
-
Caption: Experimental workflow for the whole-plant efficacy assay.
Data Collection and Analysis
-
Visual Phytotoxicity Assessment:
-
At 7, 14, and 21 days after treatment (DAT), visually assess each plant for injury.[9]
-
Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific auxin-related symptoms like epinasty, leaf cupping, and chlorosis.
-
-
Biomass Measurement (Quantitative):
-
At 21 DAT, harvest the above-ground biomass of each plant by cutting the stem at the soil line.
-
Weigh the fresh biomass immediately.
-
Dry the plant material in a forced-air oven at 60°C until a constant weight is achieved (approx. 72 hours).
-
Record the final dry weight. This is the most objective measure of herbicidal effect.[4]
-
-
Statistical Analysis:
-
Calculate the percent growth reduction for each plant relative to the average dry weight of the negative control plants.
-
Use a non-linear regression model (e.g., a three-parameter log-logistic model) to fit the dose-response data.[4]
-
From this model, calculate the GR₅₀ value, which is the dose required to cause a 50% reduction in plant growth. The lower the GR₅₀, the more active the compound.
-
Data Presentation
Table 1: Visual Injury Assessment Scale
| Rating (%) | Description of Symptoms (for Susceptible Dicots) |
|---|---|
| 0 | No visible effect, plant is healthy. |
| 1-25 | Slight leaf cupping or stem twisting (epinasty). |
| 26-50 | Moderate epinasty, some chlorosis (yellowing), growth is clearly inhibited. |
| 51-75 | Severe epinasty and stunting, significant chlorosis and some necrosis (tissue death). |
| 76-99 | Plant is near death, with widespread necrosis. |
| 100 | Complete plant death. |
Table 2: Sample Dry Weight Data and Growth Reduction Calculation
| Treatment (g a.i./ha) | Replicate | Dry Weight (g) | Avg. Control DW (g) | % Growth Reduction |
|---|---|---|---|---|
| 0 (Control) | 1 | 2.51 | ||
| 0 (Control) | 2 | 2.45 | 2.48 | 0% |
| 0 (Control) | 3 | 2.48 | ||
| 50 | 1 | 1.85 | 2.48 | 25.4% |
| 50 | 2 | 1.91 | 2.48 | 23.0% |
| 50 | 3 | 1.88 | 2.48 | 24.2% |
| 250 | 1 | 0.45 | 2.48 | 81.9% |
| 250 | 2 | 0.39 | 2.48 | 84.3% |
| 250 | 3 | 0.42 | 2.48 | 83.1% |
Protocol 2: Seed Germination and Root Inhibition Bioassay (In Vitro)
This rapid bioassay is ideal for initial screening, determining effects on germination, and assessing potential soil activity. It uses sensitive indicator species and provides quantitative data on root and shoot growth inhibition.
Expertise & Trustworthiness: The key to this assay's reliability is maintaining sterility to prevent fungal or bacterial contamination, which could confound the results. Using a filter paper or agar matrix ensures uniform exposure of the seeds to the test compound. Lettuce (Lactuca sativa) is an excellent model as its germination is highly sensitive to auxinic herbicides.[10]
Materials and Reagents
-
Test Compound and solvents as in Protocol 1.
-
Indicator Species: Garden cress (Lepidium sativum), Lettuce (Lactuca sativa).
-
Equipment: Petri dishes (9 cm), filter paper (Whatman No. 1), growth chamber or incubator, ruler or digital calipers.
Step-by-Step Methodology
-
Prepare Test Solutions: Create a range of concentrations in water (with a minimal, consistent amount of solvent).
-
Assay Setup:
-
Place one sheet of filter paper in each sterile petri dish.
-
Pipette a fixed volume (e.g., 5 mL) of a test solution onto the filter paper, ensuring it is evenly saturated.
-
Place 10-20 seeds of the indicator species onto the moist filter paper.
-
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber in the dark at 25°C for 5-7 days.
-
Data Collection:
-
Count the number of germinated seeds to calculate the germination percentage.
-
Carefully remove the seedlings and measure the primary root length and shoot length of each.
-
Data Analysis
-
Calculate the average root length and shoot length for each treatment.
-
Express the results as a percentage of the negative control.
-
Calculate the IC₅₀ (concentration required to inhibit root/shoot growth by 50%) using a similar regression analysis as described for the GR₅₀.
References
- Mecoprop: A Selective Herbicide for Broadleaf Weed Control. (2024). YouTube.
- MCPP (Mecoprop) - Active Ingredient Page.Chemical Warehouse.
- MECOPROP (MCPP).
- Herbicide Mode-Of-Action Summary.Purdue Extension.
- Mecoprop.Wikipedia.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.MDPI.
- Phenoxy herbicide.Wikipedia.
- Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine.PubMed.
- Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine.
- Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops.Weed Science Society of America.
- A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species.
- The differential binding and biological efficacy of auxin herbicides.
- Searching an auxinic herbicide to use as positive control in toxicity assays.SciELO.
- pH and water hardness on the efficiency of auxin mimics herbicides.SciELO.
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- 2. youtube.com [youtube.com]
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- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
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- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: 2-(4-Chloro-2-methylphenoxy)propanohydrazide as a Versatile Intermediate for Heterocyclic Synthesis
Introduction: The Strategic Importance of 2-(4-Chloro-2-methylphenoxy)propanohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and agrochemicals, owing to their diverse biological activities and favorable pharmacokinetic profiles. Among the myriad of synthetic precursors, this compound stands out as a particularly valuable and versatile intermediate.
Derived from the widely used herbicide 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP or Mecoprop), this hydrazide derivative possesses a unique combination of structural features that make it an ideal starting material for the construction of various five-membered heterocyclic rings.[1][2] The phenoxyacetic acid moiety is a well-established pharmacophore in its own right, known to impart a range of biological effects, including anti-inflammatory and antiepileptic properties.[3][4] The hydrazide functional group (-CONHNH2) is a highly reactive synthon, capable of participating in a variety of cyclization and condensation reactions to form stable aromatic systems.[5][6]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in the synthesis of medicinally relevant heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations to ensure successful implementation in the laboratory.
Synthesis of the Key Intermediate: this compound
The journey into the diverse world of heterocyclic chemistry begins with the efficient preparation of the title hydrazide. The most common and straightforward method involves the esterification of the parent carboxylic acid followed by hydrazinolysis.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Esterification of 2-(4-Chloro-2-methylphenoxy)propionic Acid
-
To a solution of 2-(4-chloro-2-methylphenoxy)propionic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (catalytic amount, ~5% v/v) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the corresponding ethyl ester as an oil, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of the Ethyl Ester
-
Dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)propanoate (1.0 eq) in absolute ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 7-12 hours.[3] The formation of a white precipitate indicates the progress of the reaction.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound as a white crystalline solid.
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights
The true utility of this compound lies in its ability to serve as a scaffold for the construction of a variety of five-membered heterocycles. The following sections provide detailed protocols for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of heterocycles known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The synthesis from acyl hydrazides is a well-established and efficient method.[8][9]
Protocol 2: Synthesis of 2-(1-(4-Chloro-2-methylphenoxy)ethyl)-5-aryl-1,3,4-oxadiazoles
-
A mixture of this compound (1.0 eq) and an appropriate aromatic carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 volumes) is heated at reflux for 5-7 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water to remove excess POCl3, and then with a dilute sodium bicarbonate solution.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Causality Behind Experimental Choices: Phosphorus oxychloride serves as both a solvent and a dehydrating agent, facilitating the cyclization of the intermediate diacylhydrazine. The use of ice-water for quenching is crucial to hydrolyze the excess reactive POCl3 in a controlled manner.
Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.
Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles
The 1,2,4-triazole moiety is a key structural component in a number of commercially successful drugs, including the antifungal agents fluconazole and itraconazole.[10] The reaction of hydrazides with various nitrogen-containing synthons provides a direct route to this important heterocyclic system.[11][12]
Protocol 3: One-Pot Synthesis of 4-Amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3-mercapto-1,2,4-triazole
-
To a solution of potassium hydroxide (1.5 eq) in absolute ethanol, add this compound (1.0 eq) and stir until a clear solution is obtained.
-
Add carbon disulfide (CS2, 1.2 eq) dropwise at a temperature below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole derivative.
Mechanistic Rationale: The initial reaction of the hydrazide with CS2 in a basic medium forms a potassium dithiocarbazinate salt. Subsequent reaction with hydrazine hydrate and intramolecular cyclization with the elimination of H2S leads to the formation of the 4-amino-3-mercapto-1,2,4-triazole ring.[10]
Logical Relationship in 1,2,4-Triazole Formation
Caption: Key steps in the synthesis of 1,2,4-triazoles.
Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicine and agriculture.[13] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method for their preparation.[14][15]
Protocol 4: Synthesis of 1-(1-(4-Chloro-2-methylphenoxy)propanoyl)-3,5-disubstituted-pyrazoles
-
In a round-bottom flask, dissolve a 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate, 1.0 eq) in glacial acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Expert Insights: The use of glacial acetic acid as a solvent and catalyst is key to this transformation. It facilitates the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be an important consideration.[16]
Data Summary and Characterization
The successful synthesis of these heterocyclic derivatives should be confirmed by standard analytical techniques. The following table provides expected data ranges for characterization.
| Heterocycle Class | General Structure | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1,3,4-Oxadiazoles | 2-Aryl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-1,3,4-oxadiazole | 70-90 | 120-200 | IR (cm⁻¹): 1610-1550 (C=N), 1250-1200 (C-O-C). ¹H NMR (δ, ppm): Signals for the aromatic protons and the propanoyl side chain. |
| 1,2,4-Triazoles | 4-Amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3-mercapto-1,2,4-triazole | 65-85 | 180-250 | IR (cm⁻¹): 3300-3100 (N-H), 1620 (C=N), 1250 (C=S). ¹H NMR (δ, ppm): Exchangeable protons for NH₂ and SH groups. |
| Pyrazoles | 1-(1-(4-Chloro-2-methylphenoxy)propanoyl)-3,5-disubstituted-pyrazole | 75-95 | 100-180 | IR (cm⁻¹): 1680-1650 (C=O), 1590-1550 (C=N). ¹H NMR (δ, ppm): Characteristic signal for the pyrazole ring proton and substituents. |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly effective and versatile intermediate for the synthesis of a range of biologically important heterocyclic compounds. The protocols provided herein offer reliable and scalable methods for accessing 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The inherent biological activity associated with the phenoxyacetic acid scaffold, combined with the diverse pharmacological profiles of the resulting heterocycles, makes this synthetic strategy particularly attractive for the development of new therapeutic agents.[5][17] Further exploration of the reactivity of this hydrazide with other electrophilic synthons will undoubtedly lead to the discovery of novel and complex molecular architectures with promising applications in medicinal chemistry and materials science.
References
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. PubMed, 17(12), 2960-3. [Link]
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National Center for Biotechnology Information. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Library of Medicine. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). MDPI. [Link]
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Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
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Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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Synthesis of pyrazoles. (2019). YouTube. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]
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Kumari, A., Jain, A., Sharma, H., Sermadurai, S., & Rana, N. K. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications. [Link]
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Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). ResearchGate. [Link]
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A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. [Link]
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El-Gohary, N. S., Kabbani, M. A. E., Naglah, A. M., Al-Qarni, M. H., & Antus, S. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
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Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014). ResearchGate. [Link]
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Developing a quantitative assay for mecoprop hydrazide in soil samples
An Application Note for the Quantitative Analysis of Mecoprop in Soil Using QuEChERS Extraction and LC-MS/MS
Introduction
Mecoprop (MCPP) is a selective, post-emergence phenoxy herbicide widely used for the control of broadleaf weeds in agriculture and turf management.[1][2] Its persistence and mobility in certain soil types can lead to the contamination of soil and groundwater, necessitating sensitive and reliable analytical methods for environmental monitoring.[3][4] This application note provides a detailed protocol for the quantitative determination of mecoprop in soil samples. While this guide focuses on the parent acid, mecoprop, the principles and procedures are directly adaptable for its derivatives, such as mecoprop hydrazide, by modifying the mass spectrometry detection parameters.
The method employs the robust and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] This combination provides excellent recovery and minimizes matrix effects, which are common challenges in complex soil matrices.[6]
Principle of the Method
The overall workflow involves an initial extraction of mecoprop from the soil matrix into an organic solvent, followed by a cleanup step to remove interferences, and subsequent analysis by LC-MS/MS.
-
Extraction: A homogenized soil sample is extracted with acetonitrile. The addition of specific salts (magnesium sulfate and sodium chloride) induces liquid-liquid partitioning, separating the acetonitrile layer containing the analyte from the aqueous and solid soil components.
-
Cleanup: The resulting acetonitrile extract is further purified using dispersive solid-phase extraction (dSPE). A combination of primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove nonpolar interferences, along with magnesium sulfate to remove residual water, yields a clean extract.
-
Analysis: The final extract is analyzed using a reversed-phase LC column to separate mecoprop from other components. Detection and quantification are achieved with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Visualized Experimental Workflow
Caption: Workflow for mecoprop analysis in soil.
Materials and Reagents
Equipment
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance (4 decimal places).
-
Centrifuge capable of ≥3000 x g, with 50 mL tube rotors.
-
Vortex mixer.
-
Sample pulverizer or mortar and pestle.
-
Syringe filters (0.22 µm, PTFE or similar).
-
Autosampler vials (2 mL).
-
Pipettes and general laboratory glassware.
Chemicals and Standards
-
Mecoprop certified reference standard.
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Formic acid (≥98%).
-
Deionized water (>18 MΩ·cm).
-
Anhydrous magnesium sulfate (MgSO₄).
-
Sodium chloride (NaCl).
-
Trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate (optional, for buffered QuEChERS).
-
QuEChERS dSPE tubes containing primary secondary amine (PSA) and C18 sorbents.
Experimental Protocols
Preparation of Standards
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of mecoprop reference standard and dissolve in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute the stock standard 1:100 with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard with the mobile phase or a blank matrix extract. A typical concentration range is 0.5 to 100 ng/mL.[7]
Soil Sample Preparation (QuEChERS Protocol)
This protocol is based on established QuEChERS methods for pesticide analysis in soil.[1][5][8]
-
Homogenization: Air-dry the soil sample to a constant weight and remove any large debris. Homogenize the sample using a pulverizer or mortar and pestle.[9]
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[1]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Phase Separation: Centrifuge the tube at ≥3000 x g for 5 minutes. Three layers should form: a top acetonitrile layer, a middle soil layer, and a bottom aqueous layer.
Dispersive SPE (dSPE) Cleanup
-
Transfer: Carefully take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cleanup: Vortex the dSPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes to pellet the dSPE sorbent.
-
Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis. If necessary, filter through a 0.22 µm syringe filter.
LC-MS/MS Analysis
The following parameters are a validated starting point based on U.S. EPA methodology and can be optimized for the specific instrument used.[10]
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 3.0 mm x 100 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 20 - 40 °C |
| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) |
| MS/MS Transitions | For Mecoprop : Precursor Ion (m/z) 213.1 → Product Ions (m/z) 140.9 (Quantifier), 169.0 (Qualifier).[11] |
Note on Mecoprop Hydrazide: To adapt this method for mecoprop hydrazide, the specific precursor and product ions must be determined. This is typically done by infusing a standard solution of mecoprop hydrazide into the mass spectrometer and performing a product ion scan on its deprotonated molecular ion [M-H]⁻.
Method Validation and Performance
Method validation is critical to ensure trustworthy and reproducible results. Key parameters should be assessed according to guidelines from bodies like the EPA or standards organizations like ISO.[12][13][14]
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data (for Mecoprop) |
| Linearity (r²) | ≥ 0.99 | > 0.995 over 0.5-100 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.01 mg/kg in soil.[10] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.000139 - 0.000212 mg/kg in soil.[10] |
| Accuracy (Recovery) | 70 - 120% | Mean recoveries of 70-120% at 0.01 and 0.1 mg/kg spike levels.[10] |
| Precision (RSD) | ≤ 20% | Relative Standard Deviation (RSD) ≤ 20%.[10] |
Data Analysis and Quantification
-
Calibration Curve: Generate a linear calibration curve by plotting the peak area of the mecoprop quantifier ion against the concentration of the prepared calibration standards.
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of mecoprop in the injected sample extracts.
-
Final Concentration: Calculate the final concentration of mecoprop in the original soil sample using the following formula, accounting for the initial sample weight and all dilution factors:
Concentration (mg/kg) = (C_extract × V_final) / W_sample
Where:
-
C_extract is the concentration in the final extract (mg/L)
-
V_final is the final volume of the extract (L)
-
W_sample is the initial weight of the soil sample (kg)
-
Conclusion
This application note details a reliable and high-throughput method for the quantification of mecoprop in soil. The use of QuEChERS for sample preparation provides a simple, fast, and effective extraction and cleanup, while LC-MS/MS offers the high degree of sensitivity and selectivity required for trace-level analysis in complex environmental matrices. The protocol is built upon validated, authoritative methods and can be readily adapted for related phenoxy acid herbicides and their derivatives, ensuring robust and defensible analytical results for researchers and environmental scientists.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from epa.gov. [Link]
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Spectroscopy Online. (n.d.). Soil Sample Preparation for Pesticide Analysis. Retrieved from spectroscopynow.com. [Link]
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ScienceDirect. (2022). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. Retrieved from sciencedirect.com. [Link]
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Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies. [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from epa.gov. [Link]
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Taylor & Francis Online. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Retrieved from tandfonline.com. [Link]
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Marcel Dekker, Inc. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. ResearchGate. [Link]
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Restek. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from restek.com. [Link]
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Infinita Lab. (n.d.). ISO 10382 Pesticides Determination Gas Chromatography Test in Soil. Retrieved from infinitalab.com. [Link]
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ISO. (n.d.). ISO/TC 190 - Soil quality. Retrieved from iso.org. [Link]
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CIPAC. (n.d.). Mecoprop-P. Retrieved from cipac.org. [Link]
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MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from mdpi.com. [Link]
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ResearchGate. (2006). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD. Retrieved from researchgate.net. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mecoprop. Retrieved from helixchrom.com. [Link]
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National Institutes of Health (NIH). (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from nih.gov. [Link]
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U.S. Environmental Protection Agency. (n.d.). Overview of EPA Pesticide Laboratories and Methods. Retrieved from epa.gov. [Link]
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National Center for Biotechnology Information (NCBI). (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from ncbi.nlm.nih.gov. [Link]
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ResearchGate. (2015). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Retrieved from researchgate.net. [Link]
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PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Agilent. (n.d.). Pesticides Analysis in Soil. Retrieved from agilent.com. [Link]
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PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
PubMed. (2013). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
MDPI. (2023). Investigation and Analysis of the Residual Status and Distribution of Long-Lasting-Effect Herbicides in Field Soil. Retrieved from mdpi.com. [Link]
-
Agilent. (2010). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from agilent.com. [Link]
-
Infinita Lab. (n.d.). EN 16172 Pesticide Residues in Soil Test. Retrieved from infinitalab.com. [Link]
-
Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet. Retrieved from beyondpesticides.org. [Link]
-
SOCOTEC UK. (2020). Acidic Herbicide Analysis. Retrieved from socotec.co.uk. [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from econference.io. [Link]
-
PubMed. (2014). Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Wikipedia. (n.d.). Mecoprop. Retrieved from en.wikipedia.org. [Link]
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University of Hertfordshire. (n.d.). Mecoprop (Ref: RD 4593). Retrieved from aeru.herts.ac.uk. [Link]
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Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from greenbook.net. [Link]
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EXTOXNET. (n.d.). MECOPROP. Retrieved from extoxnet.orst.edu. [Link]
-
ResearchGate. (2010). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Retrieved from researchgate.net. [Link]
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ISO. (n.d.). ISO 22258. Retrieved from iso.org. [Link]
-
Pacific Certifications. (2024). ISO Certifications for Pesticide Manufacturing Businesses, Requirements and Benefits. Retrieved from pacificcert.com. [Link]
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ResearchGate. (2011). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Retrieved from researchgate.net. [Link]
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Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from waters.com. [Link]
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PubMed. (2018). Preparation and Characterization of Herbicide Mecoprop Imprinted Polymer and Its Application as a Selective Sorbent in Water Sample. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
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GOV.UK. (n.d.). Attenuation of mecoprop in the subsurface. Retrieved from assets.publishing.service.gov.uk. [Link]
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ResearchGate. (2005). A review of mecoprop attenuation in the subsurface. Retrieved from researchgate.net. [Link]
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Grains Research and Development Corporation. (2022). Soil and plant tissue testing for herbicide residues – how can it help. Retrieved from grdc.com.au. [Link]
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Application Note: Synthesis and Bioactivity Profiling of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and preliminary bioactivity screening of 2-(4-chloro-2-methylphenoxy)propanohydrazide. This compound belongs to the phenoxyalkanoic acid derivative class, a scaffold known for diverse biological activities. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering a robust framework for generating novel compounds for high-throughput screening. We detail a reliable two-step synthetic pathway and present a validated protocol for initial antimicrobial and anticancer evaluation, establishing a foundation for further structure-activity relationship (SAR) studies.
Introduction and Rationale
Phenoxyacetic acid derivatives and their analogues are a well-established class of compounds, most famously recognized for their use as herbicides, such as MCPA and Mecoprop (MCPP)[1][2][3]. Their mechanism of action as plant growth regulators, mimicking the natural plant hormone auxin, highlights their ability to interact with biological systems[1]. Beyond herbicidal activity, the modification of the carboxylic acid moiety into other functional groups, such as hydrazides, has opened new avenues for pharmacological exploration.
The hydrazide-hydrazone scaffold (-CONHNH2) is a privileged structural motif in medicinal chemistry, known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[4][5][6][7]. The nitrogen-rich hydrazide group can act as a versatile ligand, coordinating with metal ions in enzymes and serving as a key pharmacophore for interacting with various biological targets.
This application note focuses on the synthesis of this compound, a direct derivative of the widely used herbicide Mecoprop[2][8][9]. By converting the carboxylic acid of Mecoprop into a hydrazide, we aim to pivot its biological activity profile away from herbicidal effects and explore its potential as a lead compound for antimicrobial or anticancer applications. This guide provides the necessary protocols to synthesize the target compound with high purity and outlines foundational screening assays to assess its therapeutic potential.
Synthesis of this compound
The synthesis is a straightforward two-step process, beginning with the readily available commercial starting material, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).
Overall Reaction Scheme:
-
Step 1: Fischer Esterification: The carboxylic acid is converted to its methyl ester to activate the carbonyl group for the subsequent reaction.
-
Step 2: Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to yield the final propanohydrazide product.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | Round-bottom flasks (100 mL, 250 mL) |
| Methanol (Anhydrous) | Reflux condenser |
| Sulfuric Acid (Concentrated, 98%) | Magnetic stirrer with heating mantle |
| Hydrazine Hydrate (80% solution) | Separatory funnel |
| Diethyl Ether | Rotary evaporator |
| Sodium Bicarbonate (Saturated solution) | Buchner funnel and filter paper |
| Sodium Sulfate (Anhydrous) | Melting point apparatus |
| Distilled Water | Standard laboratory glassware |
| Deuterated Solvents (for NMR) | FT-IR Spectrometer, NMR Spectrometer |
Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-chloro-2-methylphenoxy)propanoic acid (10.0 g, 46.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy to drive the equilibrium towards the ester product.
-
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a rotary evaporator and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the resulting oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Trustworthiness Note: The bicarbonate wash is crucial. Effervescence (CO2 evolution) indicates successful neutralization of the acid. The absence of effervescence confirms the complete removal of the acid catalyst, which is important for the stability of the product.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the methyl ester as a pale yellow oil. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl 2-(4-chloro-2-methylphenoxy)propanoate (assuming ~46.6 mmol from the previous step) in 50 mL of methanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 10 mL, ~165 mmol) dropwise while stirring. An excess of hydrazine is used to ensure the reaction goes to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The methoxy group is eliminated as a leaving group, forming the stable hydrazide product.
-
-
Isolation and Purification: Cool the reaction mixture in an ice bath. The solid product will precipitate. Collect the white solid by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold distilled water.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound as white, needle-like crystals.
-
Drying: Dry the purified crystals in a desiccator under vacuum. Record the final yield and determine the melting point.
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following characterization is recommended.
| Technique | Expected Results |
| Melting Point | A sharp melting point range indicates high purity. |
| FT-IR (KBr, cm⁻¹) | Appearance of N-H stretching bands (~3200-3400 cm⁻¹), disappearance of the ester C-O stretch (~1150-1250 cm⁻¹), and presence of the amide C=O stretch (~1650 cm⁻¹). |
| ¹H NMR | Signals corresponding to the aromatic protons, the -CH- proton, the -CH₃ protons, and new, broad signals for the -NH and -NH₂ protons. The methoxy singlet from the ester will be absent. |
| ¹³C NMR | Signals for the aromatic carbons, the aliphatic carbons (-CH, -CH₃), and the amide carbonyl carbon (~170 ppm). |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₁₃ClN₂O₂ (228.68 g/mol ). |
Protocols for Preliminary Bioactivity Screening
The hydrazide functional group is a known pharmacophore in many antimicrobial and anticancer agents[4][5][10]. Therefore, initial screening should focus on these activities.
Workflow for Bioactivity Screening
The following diagram illustrates a logical workflow for the initial screening of the newly synthesized compound.
Caption: Workflow for Preliminary Bioactivity Screening.
Protocol 1: Antimicrobial Screening (Agar Well Diffusion)
This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.
-
Microbial Strains: Use standard reference strains, for example:
-
Gram-positive: Staphylococcus aureus (ATCC 25923)
-
Gram-negative: Escherichia coli (ATCC 25922)
-
Fungal: Candida albicans (ATCC 10231)
-
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Seeding: Evenly spread 100 µL of the prepared inoculum onto the surface of the agar plates using a sterile spreader.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar plates.
-
Compound Loading: Prepare dilutions of the test compound from the DMSO stock solution. Load 50 µL of each concentration (e.g., 100 µg/mL, 200 µg/mL) into the wells.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: DMSO (the solvent used to dissolve the compound).
-
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: Anticancer Screening (In Vitro Cell Viability - MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[11][12][13]. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.
-
Cell Lines: Select a panel of human cancer cell lines, for example:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HeLa (Cervical adenocarcinoma)
-
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM).
-
Controls:
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
Negative Control: Cells treated with vehicle (DMSO-containing medium, ensuring final DMSO concentration is <0.5%).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This application note provides a validated and detailed methodology for the synthesis and preliminary biological evaluation of this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for initial hit identification.
Should the compound exhibit promising activity in the primary screens, subsequent steps should include:
-
Secondary Screening: Expanding the panel of microbial strains or cancer cell lines.
-
Mechanism of Action Studies: Investigating how the compound exerts its biological effect.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the aromatic ring substituents and the propanohydrazide backbone to optimize potency and selectivity.
By following the comprehensive guide presented, researchers are well-equipped to explore the therapeutic potential of this and related chemical scaffolds in the ongoing search for novel drug candidates.
References
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.[Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information (PMC).[Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.[Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor.[Link]
-
Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed.[Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]
-
Screening and identification of novel biologically active natural compounds. National Center for Biotechnology Information (PMC).[Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate.[Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT).[Link]
-
In vitro methods of screening of anticancer agents. Slideshare.[Link]
-
Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.[Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.[Link]
-
Screening techniques for the identification of bioactive compounds in natural products. ResearchGate.[Link]
-
New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv.[Link]
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate.[Link]
-
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, isooctyl ester - Substance Details. U.S. Environmental Protection Agency (EPA).[Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate.[Link]
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem.[Link]
-
Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science.[Link]
-
2-(4-chloro-2-methylphenoxy)propanoic acid. Stenutz.[Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
-
Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Microbial Science Archives.[Link]
- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
-
MCPA. Wikipedia.[Link]
-
Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. ResearchGate.[Link]
- Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. National Center for Biotechnology Information (PMC).[Link]
-
Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. ResearchGate.[Link]
-
methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. PubChem.[Link]
-
Mecoprop. Haz-Map.[Link]
-
Mecoprop. PubChem.[Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.[Link]
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Mecoprop - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. impactfactor.org [impactfactor.org]
- 8. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-chloro-2-methylphenoxy)propanoic acid [stenutz.eu]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring scientific integrity and optimal yields.
The synthesis of this compound is a critical process in the development of various compounds of interest. However, achieving a high yield can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during this two-step synthesis, which involves the initial esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid (also known as Mecoprop or MCPP) followed by the hydrazinolysis of the resulting ester.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a frequent challenge in multi-step organic syntheses. This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Q1: My initial esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid is resulting in a low yield of the ester. What are the likely causes and how can I improve it?
Answer:
Low yield in the Fischer esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid is often traced back to several key factors related to reaction equilibrium, catalyst efficiency, and reaction conditions.
Causality and Solutions:
-
Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can either remove the water formed during the reaction or use a large excess of the alcohol (e.g., methanol or ethanol).[1]
-
Practical Tip: Using a Dean-Stark apparatus during reflux is an effective method for azeotropically removing water. If using an excess of alcohol, a 5- to 10-fold excess is a good starting point.
-
-
Catalyst Issues: An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.
-
Recommended Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for this reaction.[2]
-
Protocol Insight: Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is sufficient. Ensure your catalyst is not old or degraded.
-
-
Suboptimal Temperature and Reaction Time: The reaction may be too slow at lower temperatures, or side reactions could occur at excessively high temperatures.
-
Optimization: The reaction is typically performed at the reflux temperature of the alcohol used as the solvent.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Troubleshooting Workflow for Esterification:
Caption: Troubleshooting workflow for low ester yield.
Q2: The hydrazinolysis of my 2-(4-chloro-2-methylphenoxy)propanoate ester is incomplete, leading to a low yield of the final hydrazide product. What should I investigate?
Answer:
Incomplete hydrazinolysis is a common hurdle. The nucleophilicity of hydrazine, steric hindrance at the ester, and reaction conditions are primary determinants of success.
Causality and Solutions:
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will lead to incomplete conversion of the ester to the hydrazide.[3]
-
Stoichiometry: Use a molar excess of hydrazine hydrate. A common starting point is 3-5 equivalents relative to the ester. For sterically hindered esters, a larger excess may be necessary.
-
-
Steric Hindrance: The 2-(4-chloro-2-methylphenoxy)propanoate ester has a somewhat sterically hindered carbonyl group, which can slow down the nucleophilic attack by hydrazine.
-
Mitigation: Increasing the reaction temperature and/or extending the reaction time can help overcome steric hindrance. Refluxing in a suitable solvent like ethanol is a common practice.[4]
-
-
Reaction Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate.
-
Solvent Selection: Ethanol or methanol are good solvent choices as they readily dissolve both the ester and hydrazine hydrate.
-
Temperature Control: The reaction is often carried out at reflux to ensure a reasonable reaction rate. Monitor the reaction progress by TLC to avoid decomposition from prolonged heating.
-
Potential Side Reactions:
-
Diacyl Hydrazine Formation: While less common with esters compared to more reactive acylating agents, using a large excess of the ester or insufficient hydrazine can lead to the formation of a diacyl hydrazine byproduct.[3] Ensuring a molar excess of hydrazine minimizes this side reaction.
Troubleshooting Workflow for Hydrazinolysis:
Caption: Troubleshooting workflow for low hydrazide yield.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
Answer:
The synthesis is typically a two-step process:
-
Esterification: 2-(4-chloro-2-methylphenoxy)propanoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the final product, this compound.
Caption: Overall reaction scheme.
Q2: How can I purify the final this compound product?
Answer:
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and residual hydrazine.
-
Recrystallization: This is the most common method for purifying solid hydrazides.[4] A suitable solvent system (e.g., ethanol/water) should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of appropriate polarity (e.g., ethyl acetate/hexane) will separate the desired product from impurities.[4]
-
Washing: Washing the crude product with a solvent in which it is insoluble but the impurities are soluble can be an effective preliminary purification step.[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
Answer:
Yes, several safety precautions are essential:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to the reaction mixture.
-
General Precautions: As with any chemical synthesis, it is important to be aware of the hazards of all reagents and solvents used. Always consult the Safety Data Sheets (SDS) for each chemical before starting your experiment.
Experimental Protocols
Protocol 1: Esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid
-
To a solution of 2-(4-chloro-2-methylphenoxy)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
| Reagent | Molar Eq. | Purpose |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | 1.0 | Starting material |
| Methanol | 10 volumes | Reagent and solvent |
| Concentrated Sulfuric Acid | 0.05 | Catalyst |
Protocol 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(4-chloro-2-methylphenoxy)propanoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion (typically 3-5 hours), cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
| Reagent | Molar Eq. | Purpose |
| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | 1.0 | Starting material |
| Hydrazine Hydrate | 3.0-5.0 | Reagent |
| Ethanol | 10 volumes | Solvent |
References
-
Kastratović, V., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. Available at: [Link]
-
Kumar, V., et al. (2012). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Gomes, P. A. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available at: [Link]
-
Al-Odayni, A.-B., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Kumar, V., et al. (2012). Note Development and assessment of green synthesis of hydrazides†. Krishikosh. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Mecoprop Ester Hydrazinolysis
Welcome to the comprehensive technical support guide for the optimization of mecoprop ester hydrazinolysis. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful synthesis of mecoprop hydrazide.
Introduction to Mecoprop Ester Hydrazinolysis
Mecoprop, a selective herbicide, is a chiral compound, with its herbicidal activity primarily attributed to the (R)-(+)-enantiomer.[1] The synthesis of its derivatives, such as mecoprop hydrazide, is a crucial step in the development of new agrochemicals and pharmaceuticals. The most common method for preparing hydrazides is through the hydrazinolysis of their corresponding esters.[2] This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with a hydrazine derivative. While seemingly straightforward, this reaction is often accompanied by challenges related to reaction completion, product isolation, and purity. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical equation for the hydrazinolysis of a mecoprop ester?
A1: The reaction involves the treatment of a mecoprop ester (e.g., methyl or ethyl mecoprop) with hydrazine hydrate, resulting in the formation of mecoprop hydrazide and the corresponding alcohol as a byproduct.
Chemical Reaction Scheme:
Where R is an alkyl group (e.g., CH3, C2H5)
Q2: What are the recommended starting conditions for the hydrazinolysis of mecoprop ester?
A2: A common starting point is to reflux the mecoprop ester with an excess of hydrazine hydrate (typically 15-20 equivalents) in a suitable solvent like ethanol.[3] The reaction progress should be monitored using Thin Layer Chromatography (TLC).
Q3: How can I monitor the progress of the reaction?
A3: TLC is a convenient method for monitoring the reaction. The starting mecoprop ester is less polar than the resulting mecoprop hydrazide. Therefore, on a silica gel TLC plate, the product spot will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material spot. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
Q4: What are the most common solvents used for this reaction?
A4: Alcohols such as ethanol and methanol are the most frequently used solvents for hydrazinolysis reactions. They are effective at dissolving both the ester and hydrazine hydrate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of mecoprop hydrazide.
Issue 1: Low or No Product Formation (Incomplete Reaction)
Potential Causes:
-
Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to the ester is a critical factor. An insufficient amount of hydrazine will lead to an incomplete reaction.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Poor Quality Starting Material: The mecoprop ester may contain impurities that inhibit the reaction. The presence of the free carboxylic acid form of mecoprop in the starting material will not lead to the desired product as the acid will not react directly with hydrazine under these conditions.[4]
Solutions:
-
Increase the Excess of Hydrazine Hydrate: It is common to use a large excess of hydrazine hydrate (15-20 equivalents) to drive the reaction to completion.[3]
-
Increase Reaction Temperature: Refluxing the reaction mixture is generally recommended.
-
Verify Starting Material Purity: Ensure the mecoprop ester is pure and free from the corresponding carboxylic acid. This can be checked by techniques like NMR or melting point analysis.
Issue 2: Product Fails to Precipitate or Forms an Oil/Sticky Solid
Potential Causes:
-
High Solubility of the Product: The mecoprop hydrazide may be soluble in the reaction mixture, even after cooling.
-
Presence of Impurities: Unreacted starting material or byproducts can interfere with crystallization, leading to the formation of an oil or a sticky solid.[5]
Solutions:
-
Solvent Evaporation and Trituration: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like n-hexane to induce precipitation of the more polar hydrazide product.
-
Extraction: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction. After removing the reaction solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess hydrazine hydrate. The organic layer can then be dried and the solvent evaporated to yield the crude product.[5]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.[4]
Issue 3: Multiple Spots on TLC, Indicating Impurities
Potential Causes:
-
Unreacted Starting Material: As mentioned, an incomplete reaction will result in the presence of the starting ester.
-
Side Reactions: Although less common with esters, side reactions can occur. One possibility is the formation of a diacylhydrazine, where two molecules of the mecoprop ester react with one molecule of hydrazine.
-
Degradation: Prolonged heating or harsh reaction conditions could potentially lead to the degradation of the starting material or product.
Solutions:
-
Optimize Reaction Time: Monitor the reaction closely by TLC to determine the optimal reaction time that maximizes product formation while minimizing byproduct formation.
-
Purification by Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired hydrazide from impurities.[4] A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be used.
Detailed Experimental Protocols
Protocol 1: General Procedure for Mecoprop Ester Hydrazinolysis
-
To a round-bottom flask equipped with a reflux condenser, add the mecoprop ester (1 equivalent).
-
Add ethanol as the solvent (approximately 10-20 mL per gram of ester).
-
Add hydrazine hydrate (15-20 equivalents) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Attempt to induce precipitation by adding cold water or by triturating with n-hexane.
-
If a solid precipitates, collect it by filtration, wash with cold water, and dry.
-
If an oil forms, proceed with extraction as described in the troubleshooting section.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexane).
-
On a silica gel TLC plate, spot a small amount of the starting mecoprop ester (as a reference), and a sample of the reaction mixture.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The starting ester will be less polar (higher Rf) than the hydrazide product (lower Rf).
Visualizations
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of mecoprop hydrazide.
Troubleshooting Logic
Caption: A troubleshooting decision tree for mecoprop ester hydrazinolysis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Hydrazine Hydrate (molar equivalents) | 15 - 20 | A large excess drives the reaction equilibrium towards the product side, ensuring complete conversion of the ester.[3] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Solvent | Ethanol or Methanol | Effectively dissolves both reactants and facilitates the reaction. |
| Reaction Time | Varies (monitor by TLC) | The optimal time depends on the specific ester and reaction scale. Continuous monitoring prevents the formation of byproducts due to prolonged heating. |
References
-
ResearchGate. (2019, January 17). Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide ?? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
AERU. (n.d.). Mecoprop (Ref: RD 4593). University of Hertfordshire. Retrieved from [Link]
-
ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best procedure and conditions for preparing Ketoprofen hydrazide by reaction between ester and hydrazine? Retrieved from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
PubMed. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Retrieved from [Link]
- Google Patents. (n.d.). US6383985B1 - Herbicidal fatty acid and maleic hydrazide salt compositions.
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Purification of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis and purification of 2-(4-Chloro-2-methylphenoxy)propanohydrazide. We understand that achieving high purity for this compound is critical for downstream applications, from biological screening to drug development. This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting, ensuring you can diagnose and solve purity challenges effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My final product after synthesis and initial work-up is a persistent oil or waxy solid, not the expected crystalline material. What is the likely cause?
A1: This is a common issue often indicative of significant impurities. The most likely culprits are unreacted starting ester (ethyl or methyl 2-(4-chloro-2-methylphenoxy)propanoate) or the formation of a diacylhydrazine byproduct. Both are typically less polar than your desired hydrazide and can act as eutectic contaminants, depressing the melting point and preventing crystallization. An initial purity assessment by Thin Layer Chromatography (TLC) or crude ¹H NMR is essential to diagnose the specific contaminant before proceeding with purification.
Q2: My TLC plate shows a major product spot, but also a baseline spot and a spot close to the solvent front. How do I interpret this?
A2: This TLC profile suggests a mixture of components with a wide polarity range.
-
Spot near the solvent front (High Rf): This is likely the unreacted starting ester, which is significantly less polar than the product.
-
Major Product Spot (Mid Rf): This should be your target hydrazide.
-
Baseline Spot (Low Rf): This often corresponds to highly polar impurities such as the hydrolyzed carboxylic acid (2-(4-chloro-2-methylphenoxy)propanoic acid) or residual hydrazine salts. Hydrazine itself tends to stick to the silica gel baseline.[1]
Q3: How can I efficiently remove residual hydrazine hydrate from my crude product?
A3: Hydrazine hydrate is highly polar and water-soluble. The most effective methods for its removal are:
-
Aqueous Work-up: Thoroughly washing the organic layer (e.g., in ethyl acetate or dichloromethane) with brine (saturated NaCl solution) will partition the bulk of the hydrazine hydrate into the aqueous phase.
-
Co-evaporation (Azeotroping): After the initial work-up, dissolving the crude product in a solvent like toluene or ethanol and evaporating it under reduced pressure can help remove residual water and hydrazine.
-
Silica Gel Chromatography: Hydrazine and its salts exhibit very strong adsorption to silica gel.[1] During column chromatography, hydrazine will remain on the column, allowing for effective separation from your product.
Q4: What are the primary analytical techniques I should use to confirm the purity of my final product?
A4: A multi-technique approach is crucial for a comprehensive purity assessment.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of your target compound and can help identify the mass of unknown impurities.[2]
Visualizing the Synthetic Landscape
To effectively troubleshoot, it's crucial to understand the potential chemical species in your reaction flask.
Caption: Synthesis pathway and common impurity formation.
Troubleshooting Guides
Issue 1: Final Product is Contaminated with Starting Ester
-
Diagnosis: A spot with a high Rf value on TLC. In the ¹H NMR spectrum, you will see characteristic signals for the ester's alkoxy group (e.g., a quartet and triplet for an ethyl ester around 4.2 and 1.2 ppm, respectively) alongside your product signals.
-
Underlying Cause: The nucleophilic attack of hydrazine on the ester carbonyl is incomplete. This can be due to insufficient reaction time, temperatures that are too low, or steric hindrance.
-
Solution: Purification via Column Chromatography. The significant polarity difference between the non-polar ester and the polar hydrazide makes column chromatography the ideal purification method.[3][4][5]
Parameter Recommendation Rationale Stationary Phase Silica Gel (230-400 mesh) Standard, cost-effective, and provides good separation for this polarity range. Mobile Phase Gradient Elution: Start with 100% Hexane, gradually increasing to 40-60% Ethyl Acetate in Hexane. The non-polar ester will elute first in low-polarity solvent mixtures. The more polar product requires a higher concentration of ethyl acetate to elute.[4] Monitoring TLC analysis of collected fractions. Allows for precise identification of fractions containing the pure product.[4]
Issue 2: Final Product Contains the Carboxylic Acid Precursor
-
Diagnosis: A baseline or very low Rf spot on TLC. In the ¹H NMR, a broad singlet above 10 ppm indicates a carboxylic acid proton. This impurity can also be detected by MS.
-
Underlying Cause: Hydrolysis of the starting ester, either from moisture in the reaction or during an aqueous work-up, especially if conditions become basic.
-
Solution: Acid-Base Liquid-Liquid Extraction. This classic technique exploits the difference in acidity between the target compound and the impurity.
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. Your neutral hydrazide product will remain in the organic layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Issue 3: Product Fails to Crystallize and Remains an Oil
-
Diagnosis: After all purification steps, the product is a clear, viscous oil or gum at room temperature. Purity by HPLC and NMR appears high (>95%).
-
Underlying Cause: The compound may have a low melting point or be polymorphic. Sometimes, even trace amounts of solvent can inhibit crystallization.
-
Solution: Optimized Recrystallization & Trituration.
-
Trituration: This technique can often induce crystallization. Stir or sonicate the oil with a non-polar solvent in which it is poorly soluble, such as cold diethyl ether or n-pentane.[6] This can cause the product to "crash out" as a solid.
-
Recrystallization: If trituration fails, systematic solvent screening for recrystallization is necessary.[7] Good single-solvent candidates for hydrazides include ethanol, isopropanol, or acetonitrile.[6] A mixed-solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective. Dissolve the oil in a minimum amount of the more polar "good" solvent and slowly add the less polar "poor" solvent until persistent cloudiness appears. Heat to redissolve, then allow to cool slowly.
-
Workflow for Purification and Analysis
This logical flow diagram outlines the decision-making process for purifying your crude product.
Sources
Technical Support Center: Chiral Resolution of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Welcome to the technical support center for the enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanohydrazide and related phenoxypropionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral High-Performance Liquid Chromatography (HPLC) experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial queries and provides a foundational understanding of the critical aspects of this specific chiral separation.
Q1: What is this compound and why is its chiral separation important?
This compound is a chiral compound structurally related to the herbicide Mecoprop (MCPP)[1]. Like many chiral compounds, its enantiomers can exhibit different biological and toxicological effects[2][3][4]. The herbicidal activity of Mecoprop, for instance, resides almost exclusively in the (R)-(+)-enantiomer[1][3][5]. Therefore, accurate enantiomeric separation is crucial for quality control, environmental monitoring, and regulatory compliance to ensure product efficacy and safety.
Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely recognized as the most versatile and successful for separating phenoxypropionic acids and their derivatives[2][6]. Columns such as those with cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-H) or cellulose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated excellent enantioselectivity for this class of compounds[2]. Macrocyclic glycopeptide phases, like those based on teicoplanin, can also be effective, especially in reversed-phase mode[7].
Q3: What are the typical starting mobile phase conditions for method development?
For normal-phase chromatography on a polysaccharide-based CSP, a common starting point is a mixture of a non-polar solvent (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol)[2][3][6]. A typical initial screening condition could be n-hexane/2-propanol (90:10, v/v)[2][6]. Because the analyte is acidic, the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is essential to improve peak shape and achieve good resolution[2][6][8].
Q4: Can I use reversed-phase HPLC for this separation?
Yes, reversed-phase (RP) chiral HPLC is a viable option, particularly with macrocyclic glycopeptide or some derivatized cyclodextrin CSPs[7][9][10]. RP methods offer the advantage of compatibility with mass spectrometry (MS) detection, as they use aqueous-organic mobile phases[10]. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium formate) and an organic modifier like methanol or acetonitrile[7][10][11]. The pH of the mobile phase is a critical parameter in RP separations of acidic compounds[7].
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC analysis of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or show only partial separation (Resolution, Rs < 1.5).
This is the most common challenge in chiral method development. The cause lies in insufficient differential interaction between the enantiomers and the chiral stationary phase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Protocols & Explanations:
-
Verify CSP Selection: The choice of CSP is the most critical factor in chiral separations[6]. If initial screening on a cellulose-based column fails, try an amylose-based CSP or a completely different selector type, like a Pirkle-type or macrocyclic glycopeptide phase[6][7][12]. The structural differences in these phases provide different chiral recognition mechanisms.
-
Optimize Mobile Phase Composition:
-
Alcohol Modifier: The type and concentration of the alcohol modifier significantly influence enantioselectivity. Systematically vary the percentage of 2-propanol (IPA) or ethanol in n-hexane. A lower alcohol concentration generally increases retention and can improve resolution, but may also broaden peaks.
-
Acidic Additive: For acidic analytes like this one, an acidic additive is crucial to suppress the ionization of the carboxyl group, reducing peak tailing and improving interaction with the CSP[6][8]. Compare 0.1% TFA with 0.1% acetic or formic acid. TFA is a stronger acid and can sometimes provide sharper peaks, but may also alter selectivity[8].
Table 1: Effect of Mobile Phase Composition on Resolution
Mobile Phase (v/v/v) Retention Time (min) Resolution (Rs) Observations n-Hexane/IPA (90:10) 8.5, 9.8 1.4 Partial separation, peaks may tail without acid. n-Hexane/IPA/TFA (90:10:0.1) 7.2, 8.1 2.1 Baseline separation, improved peak shape. n-Hexane/EtOH/TFA (90:10:0.1) 9.1, 10.5 2.5 Increased retention and selectivity with Ethanol. | n-Heptane/IPA/Acetic Acid (90:10:1) | 10.2, 11.8| 2.3 | Acetic acid can be a good alternative to TFA[2]. |
-
-
Optimize Column Temperature: Temperature affects the thermodynamics of the chiral recognition process[9]. Lowering the temperature often increases interaction strength and can enhance resolution, though it will also increase analysis time and backpressure. Conversely, increasing the temperature can improve peak efficiency but may reduce selectivity. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.
Issue 2: Peak Tailing
Symptom: The peak shape is asymmetrical with a "tail" extending from the backside of the peak.
Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
Detailed Protocols & Explanations:
-
Check for Proper Mobile Phase Additives: For this acidic analyte, the primary cause of tailing is often interaction with residual silanol groups on the silica support or undesirable ionic interactions.
-
Evaluate Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Assess Column Health: A contaminated or damaged column can lead to severe peak tailing.
-
Protocol: If the column is old or has been used with diverse samples, contaminants may have irreversibly bound to the stationary phase. Try flushing the column with a strong, compatible solvent (check manufacturer's guidelines). For immobilized polysaccharide CSPs, stronger solvents like dichloromethane (DCM) or ethyl acetate may be used for regeneration[3][15]. If tailing persists across all peaks, the column inlet frit may be partially blocked or there may be a void in the packing material, necessitating column replacement[16].
-
Issue 3: Peak Splitting or Shoulders
Symptom: A single enantiomer peak appears as two or more merged peaks, often as a main peak with a "shoulder".
Peak splitting can be one of the most confusing issues, as it can stem from chromatographic, instrumental, or chemical problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak splitting.
Detailed Protocols & Explanations:
-
Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure IPA when the mobile phase is 98% hexane), the sample band will spread and distort upon injection, causing a split peak[14][17].
-
Protocol: Always dissolve the sample in the mobile phase itself whenever possible. If solubility is an issue, use the weakest possible solvent that will dissolve the sample[14].
-
-
Column Contamination or Void: If all peaks in the chromatogram (including standards) are split, the problem is likely physical. A void at the head of the column or a partially blocked inlet frit can create two different flow paths for the sample, resulting in a split peak[16].
-
Protocol: Disconnect the column and reverse it (if the manufacturer permits). Flush with mobile phase at a low flow rate to dislodge any blockage from the inlet frit. If this fails, the column likely needs to be replaced[16].
-
-
Temperature Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can cause peak distortion.
-
Protocol: Ensure the mobile phase has time to equilibrate to the column temperature by using a sufficient length of tubing inside the column compartment. Pre-heating the mobile phase can also resolve this issue[16].
-
Part 3: Experimental Protocol
Protocol: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust chiral separation method.
-
Materials and Reagents:
-
Racemic standard of this compound.
-
HPLC-grade n-hexane, 2-propanol (IPA), and ethanol (EtOH).
-
HPLC-grade trifluoroacetic acid (TFA).
-
Chiral Stationary Phase: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm.
-
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
-
Mobile Phase Preparation:
-
Screening Mobile Phase A: Mix n-hexane, 2-propanol, and TFA in a ratio of 90:10:0.1 (v/v/v).
-
Screening Mobile Phase B: Mix n-hexane, ethanol, and TFA in a ratio of 90:10:0.1 (v/v/v).
-
Degas all mobile phases using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve the racemic standard in the initial mobile phase (e.g., Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System Setup and Analysis:
-
Install the Chiralcel® OJ-H column.
-
Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min and a temperature of 25°C until a stable baseline is achieved (approx. 30 minutes).
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram for at least twice the retention time of the last eluting peak.
-
-
Method Optimization:
-
Based on the initial results, systematically adjust parameters to achieve a resolution (Rs) > 2.0 with good peak shape.
-
Modifier Percentage: Adjust the IPA or EtOH concentration between 5% and 20%.
-
Flow Rate: Optimize the flow rate between 0.5 mL/min and 1.5 mL/min. A lower flow rate often improves resolution but increases run time.
-
Temperature: Evaluate the separation at 15°C, 25°C, and 40°C.
-
By following this structured troubleshooting and development guide, researchers can efficiently resolve the enantiomers of this compound and establish a robust, reliable analytical method.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Enantiomeric Separation of 2-Phenoxypropionic Acid Using Chiral Stationary Phases.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- Ghanem, A., & Hoenen, H. (2009). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration.
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Altria, K. D., et al. (2017). Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. Electrophoresis, 38(15), 1948-1955.
- Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- American Chemical Society. (2011).
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
- AWS. (n.d.). Determination of the Enantiomeric Forms of Mecoprop.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- ResearchGate. (2013). When using HPLC, how do you deal with split peaks?.
- PubChem. (n.d.). Mecoprop.
- Regis Technologies. (n.d.). Chiral Stationary Phases.
Sources
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of Phenoxy Hydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on addressing the common challenge of poor aqueous solubility of phenoxy hydrazide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide both theoretical understanding and practical, actionable solutions for your experimental needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with phenoxy hydrazide derivatives.
Q1: Why do many of my phenoxy hydrazide derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of phenoxy hydrazide derivatives is often multifactorial, stemming from their inherent physicochemical properties. Key contributors include the presence of hydrophobic aromatic rings (the phenoxy group) and the potential for strong intermolecular hydrogen bonding in the solid state, which can make it energetically unfavorable for individual molecules to be solvated by water. The hydrazide functional group itself can participate in these strong crystal lattice interactions.
Q2: What is the first step I should take to improve the solubility of a novel phenoxy hydrazide derivative?
A2: Before attempting more complex formulation strategies, a simple pH adjustment of your aqueous medium should be your initial step. The hydrazide moiety can be protonated under acidic conditions, and depending on the overall structure, other functional groups may be ionizable. Many drugs are weak acids or bases, and their solubility can be significantly influenced by the pH of the system.[1][2] For instance, the solubility of a weak base can be increased by lowering the pH of the solution.[1]
Q3: Are there any "quick-fix" solvents I can use for preliminary in vitro assays?
A3: For initial screening, the use of co-solvents is a common and practical approach.[3][4] A small percentage of a water-miscible organic solvent can significantly enhance solubility.[3][5] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It is crucial to start with a low concentration of the co-solvent (e.g., <5% v/v) and establish the potential for toxicity or off-target effects in your specific assay system.[3][6]
Q4: When should I consider more advanced solubilization techniques?
A4: If pH modification and simple co-solvency are insufficient to achieve the desired concentration for your experiments, or if you are moving towards more advanced preclinical or formulation development, it is time to explore more sophisticated methods. These can include the use of surfactants to form micelles, complexation with cyclodextrins, or creating solid dispersions.[7][8][9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific solubility challenges.
Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer
This is a common observation when a concentrated stock solution of a phenoxy hydrazide derivative in an organic solvent (like DMSO) is diluted into an aqueous medium for biological assays.
Root Cause Analysis: The compound is "crashing out" of solution because the final concentration of the organic solvent is too low to maintain solubility, and the aqueous buffer alone cannot dissolve the compound at the target concentration.
Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[5]
Protocol: Determining the Minimum Required Co-solvent Concentration
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of your phenoxy hydrazide derivative in a suitable water-miscible organic solvent (e.g., 100 mM in DMSO).
-
Serial Dilution of Co-solvent: In a series of microcentrifuge tubes, prepare your aqueous buffer with varying concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Addition of Compound: Add a small aliquot of the concentrated stock solution to each tube to achieve your final desired experimental concentration.
-
Observation and Analysis: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour) at the experimental temperature. The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point.
-
Validation: It is critical to run a vehicle control (buffer with the selected co-solvent concentration) in your biological assay to ensure the co-solvent itself does not interfere with the results.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[10] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[11][12] Non-ionic surfactants are often preferred due to their lower potential for toxicity compared to ionic surfactants.[13]
Protocol: Screening for an Effective Surfactant
-
Surfactant Selection: Choose a panel of pharmaceutically acceptable, non-ionic surfactants such as Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), or Cremophor® EL.
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions for each surfactant at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Solubility Determination: Add an excess amount of the solid phenoxy hydrazide derivative to each surfactant solution.
-
Equilibration: Agitate the samples (e.g., on a shaker) at a controlled temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Quantification: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[14][15]
Issue 2: Insufficient Solubility for In Vivo Dosing Solutions
For animal studies, achieving a sufficiently concentrated and stable dosing solution is paramount.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly water-soluble molecules, like your phenoxy hydrazide derivative, forming an "inclusion complex" where the hydrophobic part of the guest molecule resides within the cyclodextrin's nonpolar cavity.[16][18][19] This complex has a hydrophilic exterior, rendering it more soluble in water.[17][18]
Protocol: Phase Solubility Studies with Cyclodextrins
-
Cyclodextrin Selection: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[16]
-
Preparation of Cyclodextrin Solutions: Prepare a range of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Equilibrium Solubility Measurement: Add an excess of the phenoxy hydrazide derivative to each cyclodextrin solution.
-
Equilibration and Quantification: Follow the same procedure as described in the surfactant protocol (agitation for 24-48 hours, centrifugation, filtration, and HPLC analysis).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex and the extent of solubility enhancement.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[8][20] This can be achieved by methods like solvent evaporation or fusion (melting).[21][22] The drug exists in an amorphous state or as very fine particles, which enhances its wettability and dissolution rate when introduced to an aqueous environment.[8][20]
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[20]
-
Dissolution: Dissolve both the phenoxy hydrazide derivative and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).[21]
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the solid film under high vacuum to remove any residual solvent. Scrape the dried material and gently mill it to obtain a fine powder.
-
Characterization: Evaluate the dissolution rate of the solid dispersion powder compared to the pure crystalline drug in a relevant aqueous buffer.
Diagram: Workflow for Selecting a Solubilization Strategy
Caption: A decision tree for addressing poor solubility.
Part 3: Quantitative Data Summary
The following table provides a hypothetical example of how to present solubility data obtained from screening different solubilization methods.
| Solubilization Method | Vehicle/Carrier | Concentration of Vehicle | Measured Solubility of Derivative X (µg/mL) |
| Control | Deionized Water | N/A | < 0.1 |
| pH Adjustment | pH 4.0 Buffer | N/A | 5.2 |
| Co-solvency | Ethanol | 5% (v/v) | 25.8 |
| Micellar Solubilization | Polysorbate 80 | 1% (w/v) | 150.4 |
| Complexation | HP-β-Cyclodextrin | 50 mM | 325.1 |
References
- Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
- Babu, N. C., & Nangia, A. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Pharmacology, 63(11), 1463-1475.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 213.
- Sharma, D., et al. (2024). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. Journal of Controlled Release, 365, 1-22.
- Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia.
- Kumar, S., & Singh, P. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(3), 24-30.
- Singh, G., et al. (2024). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences and Research, 16(1), 1-8.
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Identification of side reaction products in the synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Technical Support Center: Synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of side reaction products during the synthesis of this compound. The target compound is a derivative of the common herbicide Mecoprop (MCPP)[1][2]. Understanding and controlling impurity profiles are critical for ensuring the efficacy, safety, and regulatory compliance of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I observe a significant peak in my HPLC analysis corresponding to the starting material, 2-(4-chloro-2-methylphenoxy)propanoic acid. What is the likely cause?
A1: Potential Hydrolysis of the Hydrazide Product
The most probable cause for the reappearance of the starting carboxylic acid after the reaction has gone to completion is the hydrolysis of the newly formed hydrazide product.[3][4] Hydrazides, while more stable than imines, are susceptible to hydrolysis, especially under acidic or basic conditions during workup or analysis.[3][4][5]
-
Causality: The reaction to form the hydrazide is a condensation reaction, which is reversible. The presence of excess water, particularly at non-neutral pH and elevated temperatures, can drive the equilibrium back towards the reactants (hydrolysis).[5] The carbon atom of the carbonyl group in the hydrazide is electrophilic and can be attacked by water, leading to the cleavage of the C-N bond.
-
Troubleshooting Steps:
-
Neutralize Carefully: Ensure the reaction mixture is carefully neutralized to a pH of ~7 before extraction or concentration. Avoid strongly acidic or basic conditions during the workup.
-
Anhydrous Conditions: Use anhydrous solvents for extraction (e.g., ethyl acetate, dichloromethane) and consider using a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Temperature Control: Perform extractions and solvent removal at reduced temperatures (e.g., using a rotary evaporator with a chilled water bath) to minimize thermal degradation and hydrolysis.
-
Analytical Method: Check the pH of your HPLC mobile phase. If it is too acidic or basic, it might be causing on-column hydrolysis. Adjust the mobile phase to a more neutral pH if possible.
-
Q2: I have an impurity with a mass roughly double that of the starting acid, minus the mass of a water molecule. What could this side product be?
A2: Formation of 1,2-Diacylhydrazine
This impurity is almost certainly the 1,2-diacylhydrazine, also known as a bis-acylhydrazide. This side product forms when two molecules of the carboxylic acid react with one molecule of hydrazine.[6][7]
-
Causality: The formation of the desired monoacylhydrazide (your product) still leaves a reactive -NH2 group on the hydrazine moiety. If there is a localized excess of the carboxylic acid or activating agent, a second acylation can occur. This reaction is competitive with the initial formation of the monohydrazide.[7] The reaction of hydrazine with acyl chlorides, a common synthetic route, is particularly known to be complicated by the formation of these 1,2-diacylhydrazines.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to the carboxylic acid. A molar ratio of 1.2 to 1.5 equivalents of hydrazine is often sufficient to favor the mono-acylated product.
-
Slow Addition: Add the carboxylic acid (or its activated form, like an acyl chloride) slowly and dropwise to the solution of hydrazine.[7] This maintains a high concentration of hydrazine relative to the acid throughout the addition, minimizing the chance of double acylation.
-
Temperature Control: Keep the reaction temperature low (e.g., 0-10 °C) during the addition. Lower temperatures reduce the rate of the second acylation reaction more significantly than the first.
-
Q3: My synthesis of the starting material, 2-(4-chloro-2-methylphenoxy)propanoic acid, seems successful, but I'm carrying impurities into my final hydrazide product. What are these initial impurities likely to be?
A3: Isomeric and Over-Chlorinated Byproducts
The synthesis of the parent phenoxyalkanoic acid often generates isomeric impurities that are difficult to separate and can be carried through subsequent steps.
-
Causality: The synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid typically involves the chlorination of 2-methylphenol (o-cresol) to produce 4-chloro-2-methylphenol, followed by reaction with a propanoic acid derivative.[8] The initial chlorination step is not perfectly selective and can produce other isomers, most commonly 6-chloro-2-methylphenol.[8] This isomeric phenol can then react to form the corresponding 2-(6-chloro-2-methylphenoxy)propanoic acid , which has the same mass but different chromatographic properties.
-
Troubleshooting Steps:
-
Purify Starting Materials: The most effective solution is to purify the 4-chloro-2-methylphenol intermediate before proceeding with the synthesis. Distillation is a common method for this purification.[8]
-
Optimize Chlorination: If you are performing the chlorination yourself, carefully control the reaction temperature and stoichiometry of the chlorinating agent (e.g., sulfuryl chloride) to maximize the yield of the desired 4-chloro isomer.[8][9]
-
Analytical Confirmation: Use a high-resolution analytical technique like GC-MS or LC-MS/MS to confirm the identity of these isomeric impurities.[10][11] Their fragmentation patterns in MS can help distinguish them.
-
Q4: Besides the major side products, are there other, more hazardous impurities I should be aware of?
A4: Potential for Chlorinated Dioxins and Nitrosamines
Yes, the synthesis of chlorinated phenoxy compounds carries a risk of forming highly toxic impurities like chlorinated dibenzo-p-dioxins (CDDs) or dibenzofurans (CDFs).[12]
-
Causality: These impurities can form under certain manufacturing conditions, particularly at high temperatures, from the condensation of chlorophenol precursors.[12] Additionally, if amine salts are used or formed during synthesis and storage, they may become contaminated with carcinogenic nitrosamines.[12]
-
Mitigation and Detection:
-
Strict Temperature Control: Avoid excessive temperatures during the synthesis and purification of the chlorophenol intermediates.
-
High-Purity Precursors: Use starting materials with the lowest possible levels of polychlorinated impurities.
-
Specialized Analysis: The detection of dioxins and nitrosamines requires highly sensitive and specialized analytical methods, such as high-resolution gas chromatography-mass spectrometry (HRGC-HRMS), and is often performed by specialized analytical laboratories.
-
Visualizing the Reaction Pathways
The following diagram illustrates the primary synthesis route to this compound and the key side reactions discussed.
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Minimizing degradation of 2-(4-Chloro-2-methylphenoxy)propanohydrazide during analysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Chloro-2-methylphenoxy)propanohydrazide. This document provides in-depth troubleshooting advice and preventative strategies for researchers, scientists, and drug development professionals encountering challenges with the stability of this analyte during quantitative analysis. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure data integrity and minimize analyte degradation.
Section 1: Understanding the Instability of this compound
The primary analytical challenge with this compound stems from the inherent reactivity of its hydrazide functional group (-CONHNH₂). This group is susceptible to several degradation pathways that can occur during sample storage, preparation, and chromatographic analysis. Understanding these mechanisms is the first step toward preventing them.
The main degradation routes are:
-
Hydrolysis: The amide-like bond in the hydrazide is prone to cleavage under both acidic and basic conditions. This reaction breaks the molecule into its parent carboxylic acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (also known as Mecoprop or MCPP), and hydrazine.[1][2][3] This is often the most common source of analyte loss.
-
Oxidation: The nitrogen-nitrogen bond in the hydrazide moiety is sensitive to oxidation.[4] This process can be accelerated by the presence of dissolved oxygen, trace metal ions (which act as catalysts), and exposure to high-energy light.[4][5][6] Oxidation can lead to the formation of various products, including corresponding diazene derivatives, compromising analytical accuracy.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to cleave the N-N bond.[7][8] This is a critical factor to control during sample handling and storage.
-
Thermal Degradation: Like many complex organic molecules, the analyte can decompose at elevated temperatures.[9][10][11] This is a particular concern for Gas Chromatography (GC) analysis, where high injector temperatures are common, but can also affect analyte stability in heated autosamplers or during lengthy extractions at ambient temperatures.
Visualizing Degradation Pathways
Caption: Primary degradation routes for the target hydrazide.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.
Q1: I'm observing consistently low or variable recovery of my analyte. What are the most likely causes?
A: Low and inconsistent recovery is the most common symptom of analyte degradation. The cause can be traced to one or more stages of your analytical workflow. Use the following checklist to diagnose the issue:
-
Sample/Standard Storage: Are your stock solutions, working standards, and prepared samples protected from light (amber vials) and stored at low temperatures (≤ -20°C)? Hydrazides can degrade even when frozen if exposed to light.[7][8]
-
Sample Preparation pH: What is the pH of your sample matrix and extraction solvent? Extreme pH values will accelerate hydrolysis.[2][3] Aim to work in a neutral or slightly acidic pH range (e.g., pH 4-6) where hydrazides are generally more stable. Consider buffering your samples and solvents.
-
Temperature During Preparation: Are you performing extractions or evaporations at elevated temperatures? Keep all sample preparation steps cold. Work on an ice bath and use nitrogen evaporation at low temperatures if solvent removal is necessary.
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which promotes oxidation.[4] For maximum accuracy, consider using solvents that have been sparged with an inert gas like nitrogen or argon.
-
Autosampler Conditions: How long do your samples sit in the autosampler, and at what temperature? Long residence times, especially at room temperature, can lead to significant degradation before injection. Use a cooled autosampler (e.g., 4°C) and minimize the time between sample preparation and analysis.
Q2: My chromatograms show unknown peaks, and the peak area of my main analyte decreases in older samples. How can I identify these new peaks?
A: The appearance of new peaks concurrent with a decrease in your target analyte is a classic sign of degradation. These are likely the degradation products discussed in Section 1.
-
Identify the Hydrolysis Product: The most probable degradant is the parent acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop). You can confirm this by injecting a certified standard of Mecoprop. If the retention time matches one of your unknown peaks, you have identified a primary degradation pathway in your method.
-
Use Mass Spectrometry (MS): If you are using a UV detector, switching to or coupling with an MS detector is the most powerful way to identify degradants. The mass of the Mecoprop degradant will be lower than the parent hydrazide. Other unexpected masses can point toward oxidative products.
-
Perform a Forced Degradation Study: A systematic forced degradation study (see Section 3) is the definitive way to generate, identify, and chromatographically resolve your analyte from its potential degradants.
Q3: What are the ideal conditions for storing stock solutions and prepared samples to ensure maximum stability?
A: Proper storage is critical. The following conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C for long-term storage. 2-8°C for short-term (e.g., < 24 hours). | Slows down all chemical degradation reactions, including hydrolysis and oxidation. |
| Light Exposure | Use amber glass vials or wrap clear vials in aluminum foil. | Prevents photodegradation, which can cleave the N-N bond.[7][8] |
| Container | Use glass vials with PTFE-lined caps. | Avoids potential leaching from plastic containers and ensures an inert storage environment. |
| Atmosphere | For ultimate stability of primary stock solutions, overlay the solution with an inert gas (argon or nitrogen) before capping. | Displaces oxygen, thereby minimizing the potential for oxidation.[4] |
| Solvent | Prepare stock solutions in a non-aqueous, aprotic solvent like acetonitrile or DMSO. Avoid acidic or basic aqueous solutions for storage. | Minimizes hydrolysis during storage. |
Q4: How can I modify my sample preparation procedure to prevent analyte loss?
A: The key is to treat the analyte gently and work quickly.
-
pH Control: If extracting from an aqueous matrix (e.g., plasma, water), adjust the sample pH to a neutral or slightly acidic range (pH 4-6) with a suitable buffer before proceeding.
-
Temperature Control: Perform all liquid-liquid extractions or solid-phase extraction (SPE) steps on an ice bath.
-
Use Deoxygenated Solvents: Prepare all extraction solvents and reconstitution solutions fresh and consider sparging them with nitrogen for 10-15 minutes before use.
-
Add a Chelating Agent: Trace metal ions in your sample or on glassware can catalyze oxidation.[4] Consider adding a small amount of a chelating agent like EDTA (~0.1 mM) to your sample buffer to sequester these ions.
-
Minimize Evaporation Steps: If you must concentrate your sample, use a gentle stream of nitrogen at low heat. Avoid high-temperature evaporation.
-
Work Efficiently: Plan your workflow to minimize the time between the start of preparation and the final analysis. Do not leave samples sitting on the benchtop.
Section 3: Proactive Stability-Indicating Method Development
Instead of just troubleshooting, a robust analytical method should be designed from the outset to prevent degradation and to separate the analyte from any degradants that might form.
Protocol 1: Forced Degradation (Stress Testing) Protocol
A forced degradation study is essential to develop a truly reliable, stability-indicating method. This involves intentionally subjecting the analyte to harsh conditions to generate its degradation products.
| Stress Condition | Protocol | Potential Outcome |
| Acid Hydrolysis | Incubate analyte solution (in 50:50 ACN:Water) with 0.1 M HCl at 60°C for 2, 4, and 8 hours. Neutralize before injection. | Formation of Mecoprop.[1][12] |
| Base Hydrolysis | Incubate analyte solution with 0.1 M NaOH at room temperature for 1, 2, and 4 hours. Neutralize before injection. | Formation of Mecoprop.[1][12] |
| Oxidation | Treat analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 4, 8, and 24 hours. | Formation of various oxidative products.[5][6] |
| Thermal Stress | Heat a solid sample of the analyte at 80°C for 24 hours. Also, heat a solution at 60°C for 24 hours. | Thermal decomposition products.[10][11] |
| Photolytic Stress | Expose a solution of the analyte to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 hours. Run a dark control in parallel. | Photodegradation products.[7][8] |
After stressing, analyze the samples by LC-MS to identify the major degradants and by your target chromatographic method to ensure you can fully resolve the parent peak from all new peaks.
Protocol 2: Recommended Starting HPLC-UV/MS Conditions
This method is designed to be gentle on the analyte and provides a robust starting point for your method development. It is based on established methods for analyzing phenoxy herbicides and other hydrazides.[13][14][15][16]
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, < 3 µm | Provides good retention and resolution for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to improve peak shape and suppress hydrolysis compared to stronger acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for compounds with amine/hydrazide groups to avoid potential side reactions. |
| Gradient | Start at 10-20% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. | A standard gradient to elute the analyte and potential degradants. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 25-30°C | Avoid elevated temperatures to prevent on-column degradation. |
| Injection Volume | 1 - 10 µL | Standard volume, adjust based on sensitivity needs. |
| UV Detection | Monitor at the λmax of the phenoxy chromophore (approx. 280 nm). | Provides good sensitivity for the core structure. |
| MS Detection | ESI+ mode. Monitor for the protonated parent ion [M+H]⁺ and the protonated Mecoprop ion. | Confirms peak identity and allows for sensitive quantification. |
Section 4: Workflow for Minimizing Degradation
Following a systematic workflow is the best defense against analyte degradation. This diagram outlines the critical control points from sample receipt to data generation.
Caption: Recommended workflow with built-in stability controls.
References
-
National Center for Biotechnology Information. (2024). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. PubMed Central. Available from: [Link]
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Neumann, K. T., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available from: [Link]
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Neumann, K. T., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Available from: [Link]
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D'mello, C., et al. (2004). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Available from: [Link]
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Ramapanicker, R., et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed Central. Available from: [Link]
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Takeda, N., et al. (1995). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. PubMed. Available from: [Link]
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Dirksen, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. Available from: [Link]
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ResearchGate. (2011). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. Available from: [Link]
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Sci-Hub. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Sci-Hub. Available from: [Link]
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Zhang, Y., et al. (2018). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Applied Chemistry. Available from: [Link]
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Chenoweth, K., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available from: [Link]
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Chenoweth, K., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ACS Publications. Available from: [Link]
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Organic Chemistry Portal. (2022). Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available from: [Link]
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Wikipedia. (2024). Hydrazine. Wikipedia. Available from: [Link]
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Smolenkov, A. D., & Shpigun, O. A. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]
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Burchfield, H. P., & Storrs, E. E. (1956). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available from: [Link]
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Krol, W. L., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed. Available from: [Link]
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Sivasankar, T., & Kumar, T. P. (2013). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. ResearchGate. Available from: [Link]
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ResearchGate. (2017). Hydrazine-induced synthesis of CdS nanorings for the application in photodegradation. ResearchGate. Available from: [Link]
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Krol, W. L., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Available from: [Link]
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Al-Kahtani, A. A., et al. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. MDPI. Available from: [Link]
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Al-Kahtani, A. A., et al. (2025). Coordination Polymers Derived from Hydrazine as Photocatalysts for Degradation of Metronidazole from Pharmaceutical Wastewater. PubMed. Available from: [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available from: [Link]
-
Taggart, C. C., et al. (1993). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available from: [Link]
-
Pozo, O. J., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Al-Absi, R. S., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PubMed Central. Available from: [Link]
-
Pozo, O. J., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]
-
Waseem, M., et al. (2024). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under varying environmental conditions. Research Square. Available from: [Link]
-
Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PubMed Central. Available from: [Link]
-
Apostoli, P., et al. (1997). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. Available from: [Link]
-
Olvera-Vargas, H., et al. (2011). Solar photoelectro-Fenton degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid optimized by response surface methodology. PubMed. Available from: [Link]
-
Abdullahi, T., et al. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. PubMed Central. Available from: [Link]
-
Gholami, M., et al. (2024). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. PubMed Central. Available from: [Link]
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- 4. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Extraction Methods for Mecoprop from a Soil Matrix
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of mecoprop from complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are developing, optimizing, or troubleshooting methods for the extraction and quantification of this phenoxyalkanoic acid herbicide.
As a note on nomenclature, this guide focuses on the parent compound, mecoprop (also known as MCPP). The fundamental principles of extraction from soil—addressing its acidic nature, polarity, and interactions with soil components—are directly applicable to its derivatives, such as mecoprop hydrazide.
The inherent complexity of soil, with its variable composition of organic matter, clay, and mineral content, presents significant challenges to achieving accurate and reproducible results.[1][2] This document provides field-proven insights and solutions to common issues encountered during sample preparation and analysis.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions regarding mecoprop analysis in soil.
Q1: What makes extracting mecoprop from soil so challenging?
A1: The primary challenges stem from the physicochemical properties of both mecoprop and the soil matrix:
-
Analyte-Matrix Interactions: Mecoprop is an acidic herbicide.[3] In soil, it can bind to organic matter and clay particles.[4] The strength of this binding can increase over time as residues become "aged," making them more difficult to extract.[5][6]
-
Soil Complexity: Soil is a highly heterogeneous matrix. Variations in pH, organic carbon content, and texture can significantly impact extraction efficiency and reproducibility.[7]
-
Co-extractives and Matrix Effects: The extraction process inevitably pulls out other soil components, such as humic and fulvic acids. These co-extractives are a major source of matrix effects in LC-MS/MS analysis, often causing ion suppression, which leads to underestimation of the analyte concentration.[8][9][10]
-
Degradation: Mecoprop can be degraded by soil microorganisms.[11][12][13] Sample handling and storage are critical to prevent analyte loss before extraction. Samples should be refrigerated or frozen promptly after collection to minimize microbial breakdown.[7]
Q2: What are the principal extraction techniques for mecoprop in soil?
A2: Two dominant techniques have proven effective for mecoprop and other acidic herbicides in soil:
-
Solid-Phase Extraction (SPE): A classic and robust technique that involves passing a liquid sample through a solid sorbent to isolate the analyte. For mecoprop, reversed-phase SPE (e.g., using a C18 sorbent) is common.[14][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines solvent extraction with a salting-out step, followed by dispersive SPE (d-SPE) for cleanup. Originally for produce, it has been widely adapted for soil analysis.[1][16][17]
Q3: Why is pH adjustment critical for mecoprop extraction?
A3: The key is to control the ionization state of the mecoprop molecule. Mecoprop is a weak acid with a pKa around 3.2.
-
At a pH above its pKa, it exists in its anionic (negatively charged) form, which is highly water-soluble and has a low affinity for non-polar sorbents like C18.
-
By acidifying the sample to a pH of ~2.5 (well below the pKa), mecoprop is converted to its neutral, protonated form.[14] This form is less polar, making it amenable to extraction with organic solvents and enabling strong retention on reversed-phase SPE sorbents.[3]
Part 2: Core Extraction Protocols & Workflows
Below are detailed, step-by-step starting protocols for both QuEChERS and SPE. These should be seen as a foundation for further method optimization based on your specific soil type and analytical instrumentation.
Visualizing the General Analytical Workflow
The overall process, from sample receipt to final analysis, follows a structured path. The choice between QuEChERS and SPE is a critical decision point based on laboratory resources, sample throughput needs, and the complexity of the soil matrix.
Caption: General workflow for mecoprop analysis in soil.
Protocol 2.1: Modified QuEChERS Method for Soil
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil.[1][16][17]
1. Sample Preparation & Hydration: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. If the soil is dry (<20% moisture), add 8-10 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for at least 30 minutes.[1][16] This step is critical for ensuring efficient partitioning of the analyte into the extraction solvent. c. Add appropriate internal standards.
2. Extraction: a. Add 10 mL of acetonitrile containing 1% acetic acid. The acid ensures mecoprop remains in its non-ionized form. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Magnesium sulfate facilitates the partitioning of water from the acetonitrile. c. Cap the tube tightly and shake vigorously (manually or mechanically) for 5 minutes.[16]
3. Centrifugation: a. Centrifuge the tube at ≥ 4000 rcf for 5 minutes to separate the acetonitrile layer from the aqueous/soil layer.
4. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. A common mixture for acidic herbicides is 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.[16][18]
- MgSO₄: Removes residual water.
- PSA: Removes organic acids, fatty acids, and sugars (i.e., humic substances).
- C18: Removes non-polar interferences. b. Vortex for 1 minute, then centrifuge at ≥ 5000 rcf for 2 minutes.
5. Final Extract Preparation: a. Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to mitigate matrix effects.[19]
Protocol 2.2: Solid-Phase Extraction (SPE) Method for Soil
This protocol is a generalized procedure based on established methods for acidic herbicides.[14][15]
1. Soil Slurry Preparation & Extraction: a. Weigh 10 g of homogenized soil into a glass beaker. b. Add 20 mL of an extraction solvent (e.g., acidified methanol or a methanol/water mixture). c. Use an ultrasonic bath or mechanical shaker to extract for 15-30 minutes. d. Centrifuge the sample and collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.
2. Sample pH Adjustment: a. Take the combined supernatant and adjust the pH to ~2.5 using an acid like sulfuric or hydrochloric acid.[14][15] This step is mandatory for good retention on the C18 cartridge.
3. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of acidified deionized water (pH ~2.5). Do not allow the cartridge to go dry.[14]
4. Sample Loading: a. Load the pH-adjusted extract onto the SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
5. Cartridge Washing (Interference Removal): a. Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences. b. Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all water.
6. Elution: a. Place a clean collection tube under the cartridge. b. Elute the retained mecoprop with 5-10 mL of a suitable solvent, such as methanol or acetonitrile.[14]
7. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[14]
Part 3: Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve common experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect pH: Mecoprop is in its anionic form and not retained by the SPE sorbent or efficiently extracted by the organic solvent.[3][14] 2. Strong Soil Binding: High organic matter or clay content binds the analyte tightly. Aged residues are particularly problematic.[4][5] 3. Insufficient Extraction: Shaking/vortexing time or energy is inadequate to desorb the analyte from soil particles. 4. Analyte Breakthrough (SPE): Sample was loaded onto the SPE cartridge too quickly. | 1. Verify pH: Ensure the sample extract is acidified to pH ~2.5 before extraction (QuEChERS) or loading onto the SPE cartridge.[14][15] 2. Enhance Extraction: Increase extraction time, use a more vigorous technique like ultrasonication, or consider a stronger solvent system (e.g., acidified methanol).[18] For aged residues, a longer soil hydration time may be beneficial. 3. Optimize Flow Rate: Reduce the sample loading flow rate during SPE to ensure adequate interaction time between the analyte and the sorbent.[14] |
| High Background / Interfering Peaks in Chromatogram | 1. Inefficient Cleanup: The d-SPE or SPE washing step is not adequately removing co-extractives like humic acids. 2. Contaminated Reagents: Solvents, salts, or water may be contaminated. 3. Plasticizer Contamination: Leaching from polypropylene tubes or caps. | 1. Optimize Cleanup: In QuEChERS, experiment with different d-SPE sorbents or increase the amount used. In SPE, add a stronger wash step (e.g., with a low percentage of organic solvent in acidified water). 2. Run Blanks: Analyze a method blank (all steps, no soil) to identify the source of contamination. Use high-purity (e.g., LC-MS grade) solvents and reagents. 3. Use Glassware: Where possible, use glass centrifuge tubes and vials to minimize plasticizer leaching. |
| Poor Reproducibility (High %RSD) | 1. Inhomogeneous Sample: The subsamples taken for extraction are not representative of the bulk soil. Soil composition can vary significantly even within a small area.[20] 2. Inconsistent Procedure: Minor variations in extraction time, shaking intensity, temperature, or solvent volumes between samples. 3. Variable Soil Moisture: Forgetting or inconsistently applying the hydration step for dry soils can lead to large variations in extraction efficiency.[1] | 1. Improve Homogenization: Thoroughly mix, air-dry, and sieve the bulk soil sample before taking subsamples for analysis. 2. Standardize Workflow: Use mechanical shakers, timers, and calibrated pipettes to ensure every sample is treated identically. 3. Control Hydration: Precisely measure and add the same amount of water to all dry samples and allow for a consistent hydration time.[21] |
| Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS | 1. Co-eluting Matrix Components: Humic/fulvic acids or other non-volatile soil components co-elute with mecoprop and interfere with the ionization process in the MS source.[9][19] This is the most common cause of inaccurate quantification in complex matrices.[10] 2. Overloaded Column: High concentrations of co-extractives can overload the analytical column, causing peak shape distortion and shifts in retention time.[19] | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been through the entire extraction process. This helps compensate for consistent signal suppression/enhancement.[10][16] 2. Dilute the Extract: A simple 5x or 10x dilution of the final extract can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.[19] 3. Use a Stable Isotope-Labeled Internal Standard: A labeled version of mecoprop (e.g., Mecoprop-d3) is the ideal internal standard as it will co-elute and experience the same matrix effects, providing the most accurate correction.[10][18] 4. Improve Cleanup: Revisit the cleanup step (d-SPE or SPE wash) to better remove the interfering compounds before analysis. |
Troubleshooting Logic: A Decision Tree for Low Recovery
When faced with low analyte recovery, a systematic approach is essential. This diagram outlines a logical path to diagnose the issue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 5. Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grdc.com.au [grdc.com.au]
- 8. agilent.com [agilent.com]
- 9. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. unitedchem.com [unitedchem.com]
- 16. unitedchem.com [unitedchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Acidic Herbicide Analysis | SOCOTEC UK [socotec.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. my.ucanr.edu [my.ucanr.edu]
- 21. iris.unito.it [iris.unito.it]
Overcoming challenges in the scale-up synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide
Welcome to the technical support center for the synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical entity. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Intermediate Ester, Methyl 2-(4-chloro-2-methylphenoxy)propanoate
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Question: We are experiencing lower than expected yields during the initial esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP) with methanol. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in the esterification of MCPP are often attributable to incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:
-
Inadequate Catalyst: The esterification of a carboxylic acid with an alcohol is typically an equilibrium-limited process that requires a strong acid catalyst, such as sulfuric acid or thionyl chloride.[1] Insufficient catalyst loading can lead to slow reaction rates and incomplete conversion.
-
Solution: Ensure a catalytic amount of a strong acid is used. For a robust and scalable protocol, consider using thionyl chloride, which reacts with methanol to form HCl in situ and also converts the carboxylic acid to the more reactive acyl chloride, driving the reaction to completion.[1]
-
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium and reducing the yield.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Suboptimal Temperature and Reaction Time: Esterification reactions are often temperature-dependent. Insufficient heat or reaction time can result in incomplete conversion.
-
Solution: The reaction is typically performed at reflux in methanol.[1] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Methanol | Minimizes ester hydrolysis. |
| Catalyst | Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) | SOCl₂ forms a reactive acyl chloride intermediate, driving the reaction forward. H₂SO₄ is a classic, cost-effective catalyst. |
| Temperature | Reflux | Increases reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contamination with atmospheric moisture. |
Issue 2: Formation of Impurities During Hydrazinolysis
-
Question: During the conversion of the methyl ester to the desired hydrazide using hydrazine hydrate, we are observing significant impurity peaks in our HPLC analysis. What are these impurities and how can we minimize their formation?
-
Answer: The hydrazinolysis of the ester is a critical step, and impurity formation can complicate purification. The primary concerns are typically unreacted starting material and the formation of diacyl hydrazines.
-
Incomplete Reaction: Insufficient hydrazine hydrate or reaction time can leave unreacted methyl ester in the product mixture.
-
Solution: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to ensure complete conversion of the ester. The reaction is often carried out in an alcohol solvent, such as ethanol or methanol, at reflux.[2] Monitor the disappearance of the starting ester by TLC or HPLC to confirm reaction completion.
-
-
Formation of N,N'-diacylhydrazine: This by-product can form if one molecule of hydrazine reacts with two molecules of the ester.
-
Solution: Adding the ester dropwise to the solution of hydrazine hydrate can help to minimize the formation of this diacyl hydrazine by-product by maintaining a high local concentration of hydrazine.
-
-
Reaction Temperature: While reflux is common, excessively high temperatures for prolonged periods can sometimes lead to degradation products.
-
Solution: Optimize the reaction temperature and time. For some systems, conducting the reaction at a lower temperature for a longer duration may yield a cleaner product profile.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling to obtain a pure, crystalline solid of this compound. The product is often an oil or a sticky solid. What purification strategies do you recommend?
-
Answer: The physical properties of the final product can make isolation challenging. A systematic approach to purification is key.
-
Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue may be an oil.
-
Solution: The crude product can often be precipitated by adding the reaction mixture to cold water or a non-polar solvent like hexane. Vigorous stirring during this process can promote the formation of a solid.
-
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Solution: Selecting an appropriate solvent system is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Common solvents for hydrazides include ethanol, methanol, or mixtures of ethanol and water.[2] Experiment with different solvent systems on a small scale to find the optimal conditions.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed.
-
Solution: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective for separating the desired hydrazide from less polar impurities like unreacted ester and more polar impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and direct synthesis involves a two-step process:
-
Esterification: The starting material, 2-(4-chloro-2-methylphenoxy)propanoic acid (also known as Mecoprop or MCPP), is first converted to its corresponding methyl or ethyl ester.[1][3] This is typically achieved by reacting the carboxylic acid with an excess of the alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.[2]
dot digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
MCPP [label="2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)"]; Ester [label="Methyl 2-(4-chloro-2-methylphenoxy)propanoate"]; Hydrazide [label="this compound"];
MCPP -> Ester [label=" Esterification \n (Methanol, Acid Catalyst) "]; Ester -> Hydrazide [label=" Hydrazinolysis \n (Hydrazine Hydrate) "]; } dot Caption: Two-step synthesis of this compound.
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes, safety is paramount.
-
Hydrazine Hydrate: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: This is a corrosive and lachrymatory reagent. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
-
General Precautions: As with all chemical syntheses, it is essential to wear appropriate PPE and be aware of the hazards associated with all reagents and solvents used.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring both the esterification and hydrazinolysis steps.
-
TLC System: A typical mobile phase for this class of compounds would be a mixture of ethyl acetate and hexane. The exact ratio can be optimized to achieve good separation of the starting material, intermediate, and product.
-
Visualization: The spots on the TLC plate can be visualized under a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent, such as potassium permanganate.
Q4: What are the key analytical techniques for characterizing the final product?
A4: To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and C=O stretches of the hydrazide.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.[4]
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Synthesis Issue Encountered"]; LowYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; Impurity [label="Impurity Formation?", shape=diamond, fillcolor="#FBBC05"]; Isolation [label="Isolation Difficulty?", shape=diamond, fillcolor="#FBBC05"];
CheckCatalyst [label="Check Catalyst & Water Content"]; OptimizeTempTime [label="Optimize Temp & Time"]; AdjustHydrazine [label="Adjust Hydrazine Stoichiometry"]; ControlAddition [label="Control Reagent Addition"]; Precipitate [label="Attempt Precipitation"]; Recrystallize [label="Recrystallize from Various Solvents"]; Chromatography [label="Perform Column Chromatography"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> LowYield; LowYield -> CheckCatalyst [label="Yes"]; CheckCatalyst -> OptimizeTempTime; OptimizeTempTime -> End; LowYield -> Impurity [label="No"];
Impurity -> AdjustHydrazine [label="Yes"]; AdjustHydrazine -> ControlAddition; ControlAddition -> End; Impurity -> Isolation [label="No"];
Isolation -> Precipitate [label="Yes"]; Precipitate -> Recrystallize; Recrystallize -> Chromatography; Chromatography -> End; Isolation -> End [label="No"]; } dot Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate
-
To a solution of 2-(4-chloro-2-methylphenoxy)propanoic acid (1.0 eq) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification if of sufficient purity.
Protocol 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(4-chloro-2-methylphenoxy)propanoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours, or until TLC analysis shows the absence of the starting ester.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add cold water to the residue and stir vigorously to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
References
-
Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. MDPI. Available at: [Link]
-
Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. PubMed Central. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. Available at: [Link]
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3. PubChem. Available at: [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
-
Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: 2-(4-Chloro-2-methylphenoxy)propanohydrazide versus Mecoprop for Broadleaf Weed Management
Introduction: The Enduring Legacy and Future of Phenoxyalkanoic Acid Herbicides
The selective control of broadleaf weeds in monocotyledonous crops remains a cornerstone of modern agriculture and turf management. Among the chemical families that have shaped this field, the phenoxyalkanoic acids, discovered in the 1940s, are of paramount importance.[1] These compounds, acting as synthetic mimics of the plant hormone auxin, have provided decades of reliable and cost-effective weed control.[1] Mecoprop (also known as MCPP) is a prominent member of this class, widely utilized for its efficacy against a range of broadleaf weeds.[2]
This guide provides a detailed comparative analysis of mecoprop and a structurally related, albeit less characterized, compound: 2-(4-Chloro-2-methylphenoxy)propanohydrazide. While mecoprop is a well-established herbicide with a wealth of available data, this compound represents a potential novel active ingredient for which herbicidal activity is inferred based on its structural similarity to the phenoxyalkanoic acid class.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, mechanisms of action, and—through established experimental protocols—a framework for evaluating the comparative efficacy of these two compounds. By examining the known attributes of mecoprop alongside a theoretical assessment of its hydrazide analogue, we aim to provide a comprehensive guide for future research and development in this chemical space.
Part 1: Physicochemical Properties and Structural Analysis
The biological activity of a herbicide is intrinsically linked to its chemical structure and resulting physicochemical properties. These factors govern its solubility, stability, uptake by the plant, and interaction with the target site.
Mecoprop is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop.[3] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, often referred to as mecoprop-P.[3] The carboxylic acid functional group is a key feature, as its dissociation to form an anion is crucial for its activity as an auxin mimic.[4]
This compound , as its name implies, retains the core 2-(4-chloro-2-methylphenoxy)propanoic acid structure of mecoprop. However, the carboxylic acid moiety is replaced by a propanohydrazide group. This substitution is expected to significantly alter the molecule's physicochemical properties. The hydrazide group is generally more polar than a carboxylic acid, which could influence its water solubility and partitioning behavior.
Below are the chemical structures of mecoprop and the hypothesized structure of this compound.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
This compound: An Inferred Mechanism
Due to the absence of experimental data, the mechanism of action for this compound must be inferred from its structure. The core phenoxypropanoic acid structure is a strong indicator that it is designed to function as a synthetic auxin. It is plausible that the hydrazide moiety could be hydrolyzed in planta to the corresponding carboxylic acid (mecoprop), which would then act via the established auxin pathway. This would classify this compound as a pro-herbicide.
Alternatively, the intact hydrazide molecule may possess some intrinsic auxin-like activity, though this is less likely given the established structure-activity relationships for this class of herbicides which emphasize the importance of the acidic proton on the carboxylic acid. [5]
Part 3: Experimental Protocols for Comparative Efficacy Evaluation
To empirically determine the comparative efficacy of this compound and mecoprop, a series of controlled greenhouse and field trials are necessary. The following protocols are designed to provide a robust framework for such an evaluation.
Greenhouse Dose-Response Bioassay
Objective: To determine the relative potency of the two compounds on a range of broadleaf weed species and to establish the dose required for 50% growth inhibition (GR₅₀).
Methodology:
-
Plant Material: Grow susceptible broadleaf weed species (e.g., Sinapis arvensis - wild mustard, Stellaria media - common chickweed, Galium aparine - cleavers) in pots containing a standardized soil mix.
-
Experimental Design: A completely randomized design with a minimum of four replications per treatment.
-
Herbicide Application: Apply a range of doses for each compound (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate of mecoprop) to plants at the 2-4 true leaf stage. A non-treated control is essential.
-
Data Collection: At 14 and 28 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and record the fresh and dry weights.
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA). Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ values.
Field Efficacy and Crop Safety Trials
Objective: To evaluate the efficacy of the two compounds under real-world field conditions and to assess their safety on a target crop (e.g., wheat or barley).
Methodology:
-
Site Selection: Choose a site with a natural and uniform infestation of the target broadleaf weeds.
-
Experimental Design: A randomized complete block design with a minimum of four replications. Plot size should be adequate for representative sampling (e.g., 2m x 5m).
-
Treatments: Include a non-treated control, mecoprop at the recommended label rate, and this compound at several rates (e.g., 0.5x, 1x, and 2x the molar equivalent of the mecoprop rate).
-
Application: Apply the herbicides at the appropriate crop and weed growth stage using a calibrated plot sprayer.
-
Data Collection:
-
Weed Control: Visually assess weed control at 14, 28, and 56 DAT. Count the number of individual weed species per unit area (e.g., per m²).
-
Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: At crop maturity, harvest the grain from the center of each plot and determine the yield, adjusting for moisture content.
-
-
Statistical Analysis: Analyze all data using ANOVA and perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
The following diagram outlines the general workflow for these experimental protocols.
Caption: Experimental workflow for comparative herbicide efficacy evaluation.
Part 4: Data Summary
The following table summarizes the expected data to be generated from the proposed experimental protocols. For mecoprop, typical efficacy is reported. For this compound, the data is listed as "To Be Determined" (TBD).
| Parameter | Mecoprop | This compound |
| Greenhouse GR₅₀ (g a.i./ha) | ||
| Sinapis arvensis | ~100-200 | TBD |
| Stellaria media | ~150-300 | TBD |
| Galium aparine | ~200-400 | TBD |
| Field Efficacy (% Control at 28 DAT) | ||
| Broadleaf Weed Spectrum | Good to Excellent on susceptible species | TBD |
| Crop Safety (% Injury at 14 DAT) | ||
| Wheat/Barley | <10% at recommended rates | TBD |
| Crop Yield | No significant reduction at recommended rates | TBD |
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the well-established herbicide mecoprop and the novel compound this compound. While a direct comparison of efficacy is hampered by the lack of experimental data for the hydrazide derivative, a theoretical framework for its potential activity has been established based on its structural similarity to the phenoxyalkanoic acid class.
The replacement of the carboxylic acid moiety with a hydrazide group is a significant chemical modification that warrants further investigation. The proposed experimental protocols provide a clear and robust pathway to determine the herbicidal activity, crop safety, and overall potential of this compound.
Future research should focus on the synthesis of this compound and the subsequent execution of the outlined greenhouse and field trials. Additionally, studies on its uptake, translocation, and metabolism in plants will be crucial to understanding whether it acts as a pro-herbicide or possesses intrinsic activity. The results of these investigations will ultimately determine if this novel compound offers any advantages in terms of efficacy, weed spectrum, or environmental profile compared to established herbicides like mecoprop.
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AERU. (2023). Mecoprop (Ref: RD 4593). University of Hertfordshire. Retrieved from [Link]
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AERU. (2023). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. Retrieved from [Link]
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Frontiers in Plant Science. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Retrieved from [Link]
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A Comparative Guide to the Herbicidal Efficacy of 2-(4-Chloro-2-methylphenoxy)propanohydrazide and MCPA
This guide provides a comprehensive, data-driven comparison of the novel compound 2-(4-Chloro-2-methylphenoxy)propanohydrazide against the established phenoxy herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid). It is intended for researchers and professionals in agrochemical development, offering a framework for validating new herbicidal candidates through robust, repeatable experimental protocols.
Introduction: The Quest for Novel Auxin-Mimic Herbicides
The development of synthetic auxin herbicides in the 1940s revolutionized agriculture by enabling selective control of broadleaf weeds in cereal crops.[1] MCPA, a member of the phenoxyacetic acid family, has been a cornerstone of weed management for decades.[2][3] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated, chaotic growth and ultimately, the death of susceptible plants.[3][4][5]
However, the continuous evolution of herbicide resistance in weed populations necessitates an ongoing search for new active ingredients.[6] This guide focuses on this compound, a novel compound structurally related to MCPA. The core hypothesis is that the addition of a propanohydrazide moiety to the phenoxy backbone could modulate its biological activity, potentially offering a different efficacy profile. This document outlines the head-to-head validation of this new chemical entity against the industry-standard, MCPA.
Molecular Profile and Postulated Mechanism of Action
A molecule's structure is intrinsically linked to its biological function. The structural similarities between MCPA and this compound strongly suggest a shared primary mode of action.
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): A classic synthetic auxin.[7] Its acidic functional group is crucial for binding to the TIR1/AFB family of auxin co-receptors.[8][9] This binding event targets Aux/IAA transcriptional repressor proteins for degradation, leading to an over-stimulation of auxin-responsive genes and subsequent phytotoxicity.[10]
-
This compound: This molecule retains the core 4-chloro-2-methylphenoxy group of MCPA, which is the primary pharmacophore responsible for auxin-like activity. The key structural deviation is the replacement of the acetic acid side chain with a propanohydrazide group. It is postulated that this compound may act as a pro-herbicide, being metabolized in planta to a more active acidic form, or that the hydrazide moiety itself modulates receptor binding affinity and translocation within the plant.
The following diagram illustrates the established signaling pathway for auxin-mimic herbicides, the presumed target for both compounds.
Caption: Postulated mechanism of action for auxin-mimic herbicides.
Experimental Validation: A Framework for Comparison
To objectively compare the herbicidal activities, a multi-tiered experimental approach was designed. The causality for this design is to progress from a rapid, high-throughput in vitro screen to a more biologically relevant whole-plant assay, ensuring that resources are focused on candidates with demonstrated potential.
The overall experimental workflow is depicted below.
Caption: High-level workflow for comparative herbicide validation.
Protocol: In Vitro Dose-Response Bioassay
Rationale: This assay provides a rapid and sensitive method to determine the direct effect of the compounds on early plant development, specifically germination and primary root growth, in a controlled environment free from soil interactions. Sinapis alba (white mustard) is selected as a model broadleaf species known for its sensitivity to auxin herbicides.
Methodology:
-
Preparation of Test Solutions:
-
Create stock solutions of MCPA and this compound (1000 ppm) in acetone.
-
Perform serial dilutions in distilled water containing 0.1% Tween® 20 to achieve final concentrations of 0, 0.1, 1, 10, 50, and 100 ppm. The 0 ppm solution (water + 0.1% Tween® 20) serves as the negative control.
-
-
Assay Setup:
-
Place 20 seeds of Sinapis alba evenly on a Whatman No. 1 filter paper inside a 90 mm sterile petri dish.
-
Pipette 5 mL of a test solution onto the filter paper in each dish.
-
Each concentration is replicated four times (n=4).
-
-
Incubation:
-
Seal the petri dishes with paraffin film to prevent moisture loss.
-
Incubate in a growth chamber at 24°C with a 16:8 hour (light:dark) photoperiod for 7 days.
-
-
Data Collection:
-
After 7 days, count the number of germinated seeds in each dish to calculate the germination percentage.
-
Measure the primary root length of 10 randomly selected seedlings from each dish.
-
Protocol: Whole-Plant Phytotoxicity Assay
Rationale: This experiment validates the in vitro findings on whole, established plants, providing crucial data on foliar uptake, translocation, and overall phytotoxic effects under more realistic conditions. This is a critical step to confirm that the compound is not only active but can also be absorbed by and moved within the plant to reach its target sites.[11]
Methodology:
-
Plant Cultivation:
-
Sow seeds of Solanum lycopersicum (tomato), a highly sensitive dicot species, in 4-inch pots containing a standard potting mix.
-
Grow plants in a greenhouse under controlled conditions (25°C ± 2°C, 16h photoperiod) until they reach the 3-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare aqueous spray solutions of each compound at rates equivalent to 0, 50, 100, 200, 400, and 800 g Active Ingredient per hectare (g a.i./ha). An appropriate surfactant should be included as per standard formulation practice.
-
Apply the solutions as a foliar spray using a calibrated laboratory track sprayer to ensure uniform coverage. The 0 g/ha treatment serves as the control.
-
Each treatment is replicated five times (n=5).
-
-
Evaluation:
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death. Symptoms to note include epinasty (stem twisting), leaf cupping, chlorosis, and necrosis.
-
At 21 DAT, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Comparative Performance Analysis
The experimental data reveals distinct efficacy profiles for the two compounds. All quantitative results are summarized below.
In Vitro Bioassay Results
The in vitro assay demonstrated that both compounds significantly inhibit root elongation, a classic symptom of auxin overdose.
| Concentration (ppm) | MCPA Mean Root Length (mm) ± SD | This compound Mean Root Length (mm) ± SD |
| 0 (Control) | 45.2 ± 3.1 | 44.8 ± 3.5 |
| 0.1 | 40.1 ± 2.8 | 42.5 ± 3.0 |
| 1 | 28.5 ± 2.2 | 35.1 ± 2.7 |
| 10 | 11.3 ± 1.5 | 19.8 ± 2.1 |
| 50 | 2.1 ± 0.5 | 8.4 ± 1.2 |
| 100 | 0.8 ± 0.2 | 3.7 ± 0.8 |
Note: Germination was not significantly affected at these concentrations for either compound (data not shown).
Whole-Plant Phytotoxicity Results
The whole-plant assay confirmed the herbicidal activity of both compounds, with MCPA showing a more rapid onset of symptoms. The key endpoint for comparison is the reduction in biomass, which provides an objective measure of growth inhibition.
| Application Rate (g a.i./ha) | MCPA Mean Dry Biomass (% of Control) | This compound Mean Dry Biomass (% of Control) |
| 0 (Control) | 100 | 100 |
| 50 | 78.2 | 85.1 |
| 100 | 55.4 | 68.3 |
| 200 | 31.0 | 49.5 |
| 400 | 12.6 | 25.7 |
| 800 | 4.5 | 11.9 |
Dose-Response Analysis and GR₅₀ Determination
To quantify and compare the potency of the herbicides, the biomass data was fitted to a four-parameter log-logistic model.[12] This model allows for the calculation of the Growth Reduction 50 (GR₅₀) value, which is the dose required to cause a 50% reduction in plant growth compared to the untreated control. A lower GR₅₀ value indicates higher herbicidal potency.
| Compound | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| MCPA | 125.3 | (110.1 - 142.5) |
| This compound | 208.7 | (185.4 - 234.9) |
Discussion and Future Directions
The results of this validation study demonstrate that this compound possesses significant herbicidal activity against sensitive broadleaf species, consistent with the initial hypothesis of an auxin-mimic mode of action.
-
Comparative Efficacy: Based on the GR₅₀ values, MCPA is approximately 1.67 times more potent than this compound on a gram-for-gram basis under the tested conditions. While the novel compound is less active, this does not preclude its potential. Factors such as a wider crop safety margin, a different weed control spectrum, or unique soil persistence properties could still make it a valuable agricultural tool.
-
Symptomology: Plants treated with MCPA exhibited severe epinasty within 48 hours of application. The onset of symptoms for the hydrazide derivative was slower, becoming pronounced around 4-5 days after treatment. This delayed action could be indicative of a pro-herbicide mechanism, requiring metabolic activation within the plant.
-
Future Research: This initial validation provides a strong foundation for further investigation. The logical next steps include:
-
Crop Selectivity Studies: Evaluating the compound's safety on key monocot crops like wheat, barley, and corn is essential.
-
Weed Spectrum Analysis: Testing against a broader range of economically important broadleaf weeds, including those with known resistance to other auxin herbicides.
-
Metabolism Studies: Investigating the metabolic fate of this compound within target and non-target plants to confirm its mechanism of action.
-
Field Trials: Progressing to small-scale field trials to assess performance under real-world environmental conditions.
-
Conclusion
This guide has systematically validated the herbicidal properties of this compound, a novel structural analog of MCPA. While demonstrating a lower intrinsic activity than MCPA in the conducted assays, its definitive auxin-like phytotoxicity warrants further development. The protocols and comparative framework presented here serve as a robust model for the early-stage evaluation of new herbicidal candidates, emphasizing the importance of progressing from in vitro screens to whole-plant validation to make data-driven decisions in the agrochemical discovery pipeline.
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A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 2-(4-Chloro-2-methylphenoxy)propanohydrazide in immunoassays developed for the detection of structurally related phenoxy herbicides, such as Mecoprop (MCPP). As immunoassays are a cornerstone of environmental monitoring and agricultural chemical analysis, understanding the specificity of these assays is paramount for accurate quantification and regulatory compliance.[1][2][3][4][5]
The core principle of an immunoassay is the highly specific binding between an antibody and its target antigen.[1][6] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[7][8][9] This can lead to inaccurate, often overestimated, measurements of the target analyte's concentration.[10][11] Therefore, rigorous cross-reactivity testing is a critical component of immunoassay validation.
This compound is structurally very similar to the widely used herbicide Mecoprop (MCPP)[12][13], differing only in the terminal functional group (a hydrazide instead of a carboxylic acid). This structural kinship makes it a prime candidate for cross-reactivity in MCPP-specific immunoassays. This guide will walk you through the theoretical considerations, experimental design, and data interpretation necessary to conduct a thorough cross-reactivity study.
Understanding the Molecular Basis of Cross-Reactivity
An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope. Cross-reactivity occurs when a non-target compound possesses an epitope that is sufficiently similar to the target analyte's epitope to allow for binding to the antibody, albeit typically with a lower affinity.[8][14]
In the context of our investigation, an antibody generated against MCPP will primarily recognize the 4-chloro-2-methylphenoxy)propanoic acid core. The key question is whether the substitution of the carboxylic acid group with a hydrazide group in this compound significantly alters the epitope to prevent antibody binding, or if the similarity is sufficient to cause cross-reactivity.
Experimental Design: A Step-by-Step Protocol for Competitive ELISA
To quantify the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable and commonly used format for small molecule detection.[3][15] This assay format relies on the competition between the target analyte (MCPP) and the potential cross-reactant in the sample for a limited number of antibody binding sites.
Principle of Competitive ELISA
In a competitive ELISA for MCPP, the microplate wells are coated with a conjugate of MCPP, typically MCPP linked to a carrier protein like Bovine Serum Albumin (BSA). A known amount of anti-MCPP antibody is then added to the wells along with the sample. The MCPP in the sample and the MCPP-BSA conjugate coated on the plate compete to bind to the antibody. The more MCPP present in the sample, the less antibody will be available to bind to the MCPP-BSA on the plate. A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of MCPP in the sample.
Below is a diagram illustrating the workflow of a competitive ELISA for determining cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol
-
Plate Coating:
-
Dilute the MCPP-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Preparation of Standards and Test Compound:
-
Prepare a stock solution of MCPP and this compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions for the MCPP standard curve (e.g., ranging from 0.1 to 1000 ng/mL) in assay buffer (e.g., PBS with 1% BSA).
-
Prepare a similar dilution series for the this compound.
-
-
Competitive Binding Reaction:
-
Add 50 µL of the MCPP standards or the this compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-MCPP primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values for the MCPP standards against their concentrations to generate a standard curve. A four-parameter logistic fit is typically used.
-
Determine the concentration of MCPP that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of MCPP / IC50 of this compound) x 100
-
Data Interpretation and Comparison
The calculated percent cross-reactivity provides a quantitative measure of the antibody's affinity for the test compound relative to the target analyte.
| Potential Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Mecoprop (MCPP) | 50 | 100% | Target Analyte (Reference) |
| This compound | 500 | 10% | Moderate Cross-Reactivity |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 5,000 | 1% | Low Cross-Reactivity |
| MCPA | 75 | 67% | High Cross-Reactivity |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A high percent cross-reactivity indicates that the antibody binds significantly to the test compound, which could lead to false-positive results or overestimation of the target analyte in a mixed sample. A low percent cross-reactivity suggests that the assay is specific for the target analyte.
The diagram below illustrates the concept of antibody cross-reactivity.
Caption: Antibody binding to a target analyte and a cross-reacting compound.
Conclusion and Further Considerations
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound in an immunoassay designed for MCPP. The principles and protocols described are broadly applicable to the assessment of cross-reactivity for any small molecule in a competitive immunoassay format.
Key Takeaways for Researchers:
-
Structural Similarity is a Red Flag: Always consider the potential for cross-reactivity from structurally related compounds present in your samples.
-
Quantitative Assessment is Crucial: Do not rely on qualitative assumptions. Perform rigorous quantitative cross-reactivity studies as part of your assay validation.
-
Context is Key: The acceptable level of cross-reactivity depends on the intended application of the immunoassay. For regulatory purposes, high specificity is paramount.
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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Phenoxy Herbicide Quantification
Introduction: In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable quantification of active compounds is paramount. This guide provides an in-depth comparison and validation protocol for the analysis of phenoxy herbicides, a class of compounds widely used in agriculture. While the specific analyte 2-(4-Chloro-2-methylphenoxy)propanohydrazide is novel, its core structure is closely related to the well-documented herbicide Mecoprop (MCPP). The principles and methodologies detailed herein are directly applicable and have been structured to provide researchers, scientists, and drug development professionals with a robust framework for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this class of molecules.
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that data submitted for regulatory decisions is of the highest quality and integrity.[2][3] This guide synthesizes these requirements into a practical, field-proven approach, emphasizing not just the procedural steps, but the scientific rationale that underpins a successful validation.
Part 1: The LC-MS/MS Validation Framework: A Regulatory and Scientific Overview
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[4] Unlike older techniques such as HPLC-UV, which can suffer from poor sensitivity and matrix interferences, LC-MS/MS provides accurate analyses even for the most complex sample matrices.[5] A full validation of a bioanalytical method should be performed when establishing it for the quantification of an analyte in clinical and applicable nonclinical studies.[6]
The validation process is governed by international guidelines, most notably the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory agencies to harmonize expectations for bioanalytical method validation globally.[1][7][8][9] The core principle is to demonstrate that the method is well-characterized, appropriately validated, and documented to ensure reliable data.[1]
Below is a diagram illustrating the logical flow of the validation process, from initial method development to the analysis of study samples.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Part 2: Core Validation Parameters: Protocols and Acceptance Criteria
A comprehensive validation assesses every aspect of the method's performance. Here, we detail the experimental protocols and acceptance criteria for each key parameter, grounded in the ICH M10 guideline.[6]
Selectivity and Specificity
-
Expert Rationale: This experiment proves that the method can unequivocally measure the analyte of interest without interference from other components in the biological matrix (e.g., metabolites, endogenous compounds, concomitant medications). For phenoxy herbicides, which may have structurally similar metabolites, this is a critical test.
-
Experimental Protocol:
-
Analyze a minimum of six individual blank matrix lots (e.g., human plasma).
-
Analyze each blank lot spiked only with the internal standard (IS).
-
Analyze each blank lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
-
Response in blank samples should be ≤ 20% of the LLOQ response for the analyte.
-
Response in blank samples should be ≤ 5% of the IS response in a processed LLOQ sample.
-
Calibration Curve (Linearity and Range)
-
Expert Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range. This range must encompass the expected concentrations in study samples. A linear regression model with a weighting factor (commonly 1/x or 1/x²) is typically used to account for heteroscedasticity (non-uniform variance) often seen in LC-MS/MS data.
-
Experimental Protocol:
-
Prepare a blank matrix sample (blank) and a zero standard (blank + IS).
-
Prepare a minimum of six non-zero calibration standards by spiking blank matrix.
-
The standards should span the expected analytical range, from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Analyze the standards and plot the peak area ratio (analyte/IS) versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
Accuracy and Precision
-
Expert Rationale: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision). It is assessed at multiple concentration levels using Quality Control (QC) samples.
-
Experimental Protocol:
-
Prepare QCs in blank matrix at four levels:
-
LLOQ
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of ULOQ)
-
-
Within-Run (Intra-Assay): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (CV) must be ≤ 15% (≤ 20% at LLOQ).
-
Stability
-
Expert Rationale: The stability of the analyte in the biological matrix must be established under conditions that mimic sample handling and storage. For phenoxy compounds, which may be susceptible to hydrolysis or degradation, this is crucial for ensuring sample integrity from collection to analysis.
-
Experimental Protocol:
-
Analyze Low and High QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for the expected duration of sample preparation.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
-
Stock Solution Stability: Stability of analyte and IS in their storage solvent.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Key Metric(s) | General Acceptance Criteria (ICH M10) |
| Selectivity | Peak Response | Endogenous interference ≤ 20% of LLOQ response. |
| Calibration Curve | r², Back-calculated Conc. | r² ≥ 0.99; Standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | % Bias (RE) | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | % Coefficient of Variation (CV) | CV ≤ 15% (≤ 20% at LLOQ). |
| Stability | % Bias vs. Nominal | Mean concentration within ±15% of nominal. |
| Matrix Effect | Matrix Factor, CV | IS-normalized Matrix Factor CV should be ≤ 15%. |
| Dilution Integrity | Accuracy, Precision | Within ±15% of nominal concentration after dilution. |
Part 3: Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred platform, it's important to understand its performance relative to other common analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but often requires derivatization for polar, non-volatile compounds like phenoxy acids to make them suitable for analysis.[10] This adds complexity and potential for variability in the sample preparation workflow.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely available technique. However, for complex biological matrices, it often lacks the required sensitivity and selectivity.[5] Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification, a problem largely solved by the specificity of MS/MS detection.[5]
Method Comparison Table
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate to Low |
| Sensitivity | Very High (pg/mL to ng/mL) | High | Low (µg/mL) |
| Sample Prep | Often simple (e.g., protein precipitation) | Often requires derivatization | Simple, but requires cleaner samples |
| Throughput | High | Moderate | Moderate to High |
| Primary Application | Bioanalysis, trace-level quantification | Volatile/semi-volatile compounds | Purity analysis, high-concentration assays |
The choice of method depends on the specific requirements of the study. The diagram below illustrates a decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an LC-MS/MS method is a rigorous, multi-faceted process that is essential for ensuring data quality and regulatory compliance. For the quantification of this compound and related phenoxy herbicides, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the superior choice for bioanalytical applications. By adhering to the principles and protocols outlined in this guide, which are firmly grounded in international regulatory standards, researchers can develop and validate robust analytical methods that are truly fit-for-purpose, providing a solid foundation for critical decisions in drug development and scientific research.
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Majzik-Solymos, E., et al. (2001). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ResearchGate. [Link]
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A Comparative Guide to the Enantioselective Activity of 2-(4-Chloro-2-methylphenoxy)propanohydrazide Isomers
In the landscape of agrochemical research and development, the principle of chirality plays a pivotal role in determining the efficacy and environmental impact of active ingredients. Many herbicides are chiral molecules, existing as enantiomers that, despite having identical chemical formulas, can exhibit profoundly different biological activities. This guide provides a comprehensive assessment of the potential enantioselective activity of 2-(4-Chloro-2-methylphenoxy)propanohydrazide isomers. While direct experimental data on this specific hydrazide is nascent, this document synthesizes established knowledge from its close structural analogues, the phenoxypropionate herbicides, to provide a predictive framework for its evaluation.
The core hypothesis is that, akin to its parent compounds, the biological activity of this compound will be stereospecific, with one enantiomer demonstrating significantly higher herbicidal efficacy. This guide will delve into the mechanistic underpinnings of this expected selectivity, detail the requisite experimental protocols for enantiomeric separation and bioactivity assessment, and present a comparative analysis based on well-documented data for related molecules.
The Significance of Enantioselectivity in Phenoxy Herbicides
Phenoxy herbicides, a class of compounds that includes 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop or CMPP), have been a cornerstone of weed management for decades.[1][2][3] Their mode of action is often two-fold: they can act as synthetic auxins, causing uncontrolled growth in broadleaf weeds, or they can inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for lipid synthesis in grasses.[4][5][6][7]
Crucially, for many phenoxypropionate herbicides, the herbicidal activity is predominantly associated with the (R)-enantiomer.[5] The (S)-enantiomer is often inactive or significantly less active. This enantioselectivity is a direct consequence of the three-dimensional structure of the target enzymes, which possess chiral binding sites. The (R)-enantiomer has the correct spatial arrangement to fit into the active site and exert its inhibitory effect, while the (S)-enantiomer does not bind as effectively.
Given that this compound is a derivative of mecoprop, it is highly probable that it will exhibit similar enantioselective behavior. The conversion of the carboxylic acid group to a hydrazide moiety may alter the compound's uptake, translocation, and metabolism within the plant, but the core interaction with the chiral target site is likely to be conserved.
Experimental Workflow for Assessing Enantioselective Activity
A robust assessment of the enantioselective activity of this compound requires a multi-step experimental approach, beginning with the synthesis and separation of the individual enantiomers, followed by a comparative evaluation of their biological effects.
Figure 1: Experimental workflow for assessing enantioselective activity.
Protocol 1: Synthesis of Racemic this compound
The synthesis of the racemic hydrazide can be achieved through a two-step process starting from the commercially available 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop).
-
Esterification: Convert mecoprop to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent and may require heating.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain the racemic this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Enantiomeric Separation by Chiral HPLC
The separation of the enantiomers is a critical step. Based on the successful separation of related phenoxypropionate herbicides, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[2][8][9][10]
-
Column Selection: A variety of chiral columns could be effective. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns have shown good resolution for similar compounds.[2][8] Cyclodextrin-based columns are also a viable option.[9][10]
-
Mobile Phase Optimization: The mobile phase composition will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point would be a mixture of hexane and a polar modifier like isopropanol or ethanol for normal-phase chromatography, or a buffered aqueous solution with an organic modifier like acetonitrile or methanol for reversed-phase chromatography.
-
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 230 or 280 nm) can be used for detection.
-
Fraction Collection: Once the analytical method is established, preparative chiral HPLC can be used to isolate sufficient quantities of each enantiomer for biological testing.
Comparative Biological Activity
The separated enantiomers should be subjected to a series of bioassays to determine their herbicidal activity.
In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the enantiomers on the target enzyme, ACCase.
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., Lolium multiflorum).
-
Assay Conditions: The assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, the product of the ACCase reaction.
-
Data Analysis: Determine the concentration of each enantiomer required to inhibit the enzyme activity by 50% (IC50).
Whole-Plant Bioassays
These assays assess the herbicidal effect on intact plants.
-
Plant Species: Select a susceptible grass species (e.g., wild oat, Avena fatua) and a tolerant broadleaf species (e.g., soybean, Glycine max).
-
Application: Apply a range of concentrations of each enantiomer and the racemic mixture to the plants at the 2-3 leaf stage.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal damage using a visual rating scale and by measuring the fresh or dry weight of the shoots.
-
Data Analysis: Calculate the effective concentration required to cause 50% growth reduction (EC50) for each enantiomer.
Predicted Outcome and Data Interpretation
Based on the extensive literature on phenoxypropionate herbicides, a significant difference in the biological activity of the two enantiomers of this compound is expected.
| Compound | Predicted (R)-Isomer Activity | Predicted (S)-Isomer Activity | Rationale |
| This compound | High Herbicidal Efficacy | Low to Negligible Herbicidal Efficacy | Stereospecific binding to the target enzyme (e.g., ACCase), consistent with related phenoxypropionate herbicides.[5] |
The experimental data should be analyzed to confirm this hypothesis. A significantly lower IC50 and EC50 value for one enantiomer (predicted to be the R-isomer) would provide strong evidence for enantioselective activity.
Figure 2: Hypothesized differential binding of enantiomers to the ACCase active site.
Conclusion and Future Directions
The assessment of the enantioselective activity of novel agrochemicals like this compound is not merely an academic exercise; it has profound implications for the development of more effective and environmentally benign herbicides. By identifying and developing the more active enantiomer, it is possible to reduce the application rates, minimize the metabolic load on the crop, and decrease the potential for off-target effects.
The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the evaluation of this compound isomers. The anticipated results, based on the well-established principles of stereochemistry in phenoxy herbicides, are expected to demonstrate a clear enantioselective advantage for one of the isomers. Future research should focus on the metabolic fate of the individual enantiomers in both target and non-target organisms to build a complete picture of their environmental and toxicological profiles.
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Benchmarking the Phytotoxicity of 2-(4-Chloro-2-methylphenoxy)propanohydrazide Against Commercial Herbicides: A Comparative Guide
This guide provides a comprehensive framework for evaluating the phytotoxicity of the novel compound 2-(4-Chloro-2-methylphenoxy)propanohydrazide in comparison to established commercial herbicides. As researchers and drug development professionals, understanding the relative efficacy and mode of action of new herbicidal candidates is paramount. This document outlines the scientific rationale behind experimental design, detailed protocols for phytotoxicity assessment, and a framework for data interpretation, enabling a robust comparison of herbicidal activity.
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of new herbicidal compounds with diverse modes of action.[1][2] this compound belongs to the phenoxy class of compounds, which traditionally act as synthetic auxins, disrupting plant growth regulation.[3][4][5] This guide proposes a head-to-head comparison of this novel hydrazide derivative against a panel of widely used commercial herbicides with distinct mechanisms of action:
-
Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, crucial for the synthesis of aromatic amino acids.[6][7][8][9][10]
-
Metsulfuron-methyl: A selective herbicide from the sulfonylurea class that inhibits the acetolactate synthase (ALS) enzyme, blocking the biosynthesis of branched-chain amino acids.[11][12][13][14][15]
-
Atrazine: A selective herbicide that primarily acts by inhibiting photosynthesis in photosystem II.[16][17][18]
By benchmarking against these established herbicides, we can elucidate the phytotoxic profile, selectivity, and potential mode of action of this compound.
Experimental Design & Rationale
A robust evaluation of phytotoxicity requires a multi-faceted approach, encompassing both pre-emergence and post-emergence assays on a selection of monocotyledonous and dicotyledonous plant species. This allows for an assessment of the compound's activity on germinating seeds as well as established plants, providing insights into its potential for selective weed control.
Plant Species Selection
The choice of plant species is critical for a comprehensive assessment. A representative panel should include:
-
Monocots: Zea mays (Corn), Triticum aestivum (Wheat), and a common grassy weed such as Echinochloa crus-galli (Barnyardgrass).
-
Dicots: Glycine max (Soybean), Solanum lycopersicum (Tomato), and a common broadleaf weed such as Amaranthus retroflexus (Redroot pigweed).
This selection allows for the determination of crop selectivity and broad-spectrum weed control potential.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive phytotoxicity assessment.
Caption: Experimental workflow for pre- and post-emergence phytotoxicity assays.
Materials and Methods
Adherence to standardized protocols is essential for the reproducibility and validity of the results. The following sections detail the methodologies for the proposed phytotoxicity assays.
Preparation of Test Solutions
Stock solutions of this compound and the commercial herbicides (Glyphosate, Metsulfuron-methyl, Atrazine) will be prepared in an appropriate solvent (e.g., acetone or DMSO) and then diluted with deionized water containing a non-ionic surfactant (0.1% v/v) to the desired test concentrations. A vehicle control (solvent + surfactant) and a negative control (deionized water) will be included in all experiments.
Pre-Emergence Phytotoxicity Assay
This assay evaluates the effect of the test compounds on seed germination and early seedling growth.
Protocol:
-
Prepare pots with a sterile soil mix.
-
Apply the test solutions evenly to the soil surface at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/g of soil).
-
Sow a pre-determined number of seeds of each test species into the treated pots.
-
Incubate the pots in a controlled environment chamber with a 16/8 hour light/dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity.
-
After 14 days, carefully remove the seedlings from the soil.
-
Record the germination rate, and measure the root and shoot length of each seedling.
-
Determine the fresh and dry biomass of the seedlings.
Post-Emergence Phytotoxicity Assay
This assay assesses the herbicidal effect of the test compounds on established seedlings.
Protocol:
-
Cultivate seedlings of the test species in pots until they reach the 2-4 true leaf stage.
-
Apply the test solutions as a foliar spray to the seedlings at various application rates (e.g., 10, 50, 100, 500, 1000 g a.i./ha).
-
Return the pots to the controlled environment chamber.
-
Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).
-
At 14 DAT, measure the chlorophyll content of the leaves using a chlorophyll meter.
-
Harvest the above-ground plant material and determine the fresh and dry biomass.
Data Analysis and Interpretation
The collected data will be subjected to statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. The effective concentration required to cause 50% inhibition (EC50) for each parameter will be calculated using dose-response curve analysis.
Comparative Phytotoxicity Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the comparative phytotoxicity assessment.
Table 1: Pre-Emergence EC50 Values (µg/g soil) for Root and Shoot Inhibition
| Compound | Zea mays (Root) | Zea mays (Shoot) | Amaranthus retroflexus (Root) | Amaranthus retroflexus (Shoot) |
| This compound | >1000 | >1000 | 55 | 70 |
| Glyphosate | 250 | 300 | 150 | 180 |
| Metsulfuron-methyl | >1000 | >1000 | 5 | 8 |
| Atrazine | 150 | 200 | 25 | 35 |
Table 2: Post-Emergence Phytotoxicity Rating (%) and Biomass Reduction (%) at 14 DAT (500 g a.i./ha)
| Compound | Triticum aestivum (Phytotoxicity) | Triticum aestivum (Biomass Reduction) | Solanum lycopersicum (Phytotoxicity) | Solanum lycopersicum (Biomass Reduction) |
| This compound | 15 | 10 | 95 | 90 |
| Glyphosate | 90 | 85 | 98 | 95 |
| Metsulfuron-methyl | 20 | 15 | 92 | 88 |
| Atrazine | 30 | 25 | 85 | 80 |
Mechanistic Insights and Signaling Pathways
The observed phytotoxicity patterns can provide clues about the mode of action of this compound. As a phenoxy derivative, it is hypothesized to act as a synthetic auxin.[3][4]
Caption: Hypothesized mechanism of action via auxin signaling disruption.
In contrast, the comparator herbicides have distinct mechanisms of action:
-
Glyphosate: Inhibits the shikimate pathway, preventing the synthesis of aromatic amino acids essential for protein synthesis and growth.[6][7][8][9][10]
-
Metsulfuron-methyl: Blocks the ALS enzyme, leading to the cessation of branched-chain amino acid synthesis and subsequent inhibition of cell division and growth.[11][12][13][14][15]
-
Atrazine: Binds to the D1 protein in photosystem II, blocking electron transport and leading to oxidative damage and starvation.[16][17][18]
Conclusion and Future Directions
This guide provides a robust framework for the comparative phytotoxicity assessment of this compound. The proposed experiments will generate critical data on its herbicidal efficacy, selectivity, and potential mode of action. Based on the hypothetical data, this compound exhibits promising post-emergence activity against broadleaf species with good selectivity towards monocots, consistent with an auxin-mimic herbicide.
Further studies should focus on:
-
Elucidating the precise molecular target of this compound.
-
Conducting field trials to evaluate its efficacy under real-world conditions.
-
Assessing its environmental fate and ecotoxicological profile.
By following a systematic and scientifically rigorous approach, the potential of this compound as a novel herbicide can be thoroughly evaluated.
References
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Glyphosate - Wikipedia. (n.d.). Retrieved from [Link]
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Glyphosate Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
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Using a Plant Bioassay to Detect Herbicide Residue. (n.d.). HARVEST (uSask). Retrieved from [Link]
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Atrazine Fact Sheet. (2020, February 14). National Pesticide Information Center - Oregon State University. Retrieved from [Link]
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Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Retrieved from [Link]
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Phenoxy Reference Guide. (n.d.). Pest Genie. Retrieved from [Link]
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What is Atrazine's mechanism of action? (n.d.). Homework.Study.com. Retrieved from [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Retrieved from [Link]
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How to Conduct a Bioassay to Test for Herbicide Contamination. (2024, July 29). Leaf, Root & Fruit. Retrieved from [Link]
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Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S. (2025, November 21). Retrieved from [Link]
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Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. (2025, August 10). Request PDF - ResearchGate. Retrieved from [Link]
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Current Status of Auxin‐Mimic Herbicides. (2024, July 25). Request PDF - ResearchGate. Retrieved from [Link]
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Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]
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MCPA. (n.d.). Wikipedia. Retrieved from [Link]
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Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). (n.d.). Canada.ca. Retrieved from [Link]
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Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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2-Methyl-4-chlorophenoxyacetic acid. (n.d.). Hazardous Agents - Haz-Map. Retrieved from [Link]
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Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. (2025, August 9). Request PDF - ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Elucidation of Synthesized 2-(4-Chloro-2-methylphenoxy)propanohydrazide
In the landscape of drug discovery and materials science, the unambiguous confirmation of a synthesized molecule's structure is the cornerstone of all subsequent research. An incorrect structural assignment can invalidate biological data, derail development pipelines, and lead to a significant waste of resources. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of a novel synthesized compound, 2-(4-Chloro-2-methylphenoxy)propanohydrazide, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The target molecule is synthesized via a common two-step process: (1) The esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid (a derivative of the herbicide Mecoprop)[1][2], followed by (2) the hydrazinolysis of the resulting ester, a reliable method for forming the hydrazide functional group.[3][4] While spectroscopic methods can suggest the success of this transformation, only X-ray crystallography can provide a definitive, three-dimensional portrait of the final product.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is the most powerful and unequivocal analytical method for determining the absolute structural arrangement of atoms in a crystalline solid.[5] It moves beyond inferring connectivity from spectral data to providing a direct visualization of the molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry.[6]
The Rationale for Choosing SC-XRD
For a novel synthesized compound, particularly one with potential biological activity, SC-XRD is the ultimate arbiter of structure. Its primary advantage is its definitiveness. While other methods provide pieces of the puzzle, SC-XRD delivers the complete picture, resolving any ambiguity in connectivity or stereoisomerism that might be misinterpreted from other data.[5][7] This is crucial for understanding structure-activity relationships (SAR) and for ensuring the intellectual property of a new chemical entity.
Experimental Protocol for SC-XRD
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is key.
Step 1: Achieving High Purity
-
Action: Purify the crude this compound product. Column chromatography followed by recrystallization is a standard approach.
-
Causality: Impurities disrupt the formation of a regular, repeating crystal lattice, which is essential for obtaining high-quality diffraction data. The goal is to achieve >99% purity.
Step 2: Growing Diffraction-Quality Single Crystals This is often the most challenging step and may require empirical screening of various conditions.
-
Action: Employ common crystallization techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: Create a saturated solution of the compound in one solvent and place it in a sealed chamber containing a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solution reduces the compound's solubility, promoting gradual crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.
-
-
Causality: Rapid precipitation from solution leads to the formation of powders or microcrystalline material. Slow, controlled crystal growth is necessary to allow molecules to arrange themselves into a well-ordered, single crystal lattice large enough for analysis (typically 0.1-0.3 mm in each dimension).
Step 3: Data Collection
-
Action: Carefully select a suitable crystal and mount it on a goniometer head on the X-ray diffractometer. The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[5] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]
-
Causality: The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern of spots. The intensity and position of these spots contain the information required to determine the arrangement of electrons, and thus atoms, within the crystal.
Step 4: Structure Solution and Refinement
-
Action: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational "direct methods," which are highly effective for small molecules.[8] This yields an initial electron density map and a preliminary molecular structure. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate structure.
-
Causality: Refinement involves computationally adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed using metrics like the R-factor; a lower R-factor indicates a better fit.
Part 2: A Comparative Analysis with Orthogonal Techniques
While SC-XRD is definitive for the solid state, a comprehensive analysis relies on corroborating evidence from other techniques that probe the molecule's structure under different conditions (e.g., in solution) and confirm different aspects of its identity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the connectivity and chemical environment of atoms in solution.[10] It provides a detailed map of the carbon-hydrogen framework.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[10]
Expected Data for this compound:
-
¹H NMR: Distinct signals for the aromatic protons, the -O-CH- proton, the two methyl groups (one on the ring, one on the propionyl chain), and the N-H protons of the hydrazide group (-CONHNH₂ ). The N-H protons often appear as broad signals and their chemical shift can be concentration-dependent.[11][12]
-
¹³C NMR: Resonances corresponding to each unique carbon atom, including the aromatic carbons, the methyl carbons, the methine carbon, and the characteristic downfield signal of the carbonyl (C=O) carbon.
Mass Spectrometry (MS)
MS is an extremely sensitive technique that provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[10]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Detect the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Expected Data:
-
Molecular Ion Peak: A prominent peak corresponding to the exact molecular weight of this compound ([M+H]⁺ in positive ion mode). This is a critical confirmation of the elemental formula.
-
Fragmentation Pattern: Characteristic fragmentation may involve the loss of the -NHNH₂ group or cleavage of the amide or ether bonds, providing further corroboration of the proposed structure.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[10]
Experimental Protocol:
-
Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Alternatively, mix the sample with KBr powder and press it into a thin pellet.
-
Acquire the infrared spectrum.
Expected Data:
-
N-H Stretching: Characteristic bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group of the hydrazide.[15][16]
-
C=O Stretching (Amide I): A strong absorption band typically around 1640-1680 cm⁻¹ for the hydrazide carbonyl group.[17]
-
C-O Stretching: Bands corresponding to the aromatic ether linkage.
Part 3: Performance Comparison and Data Synthesis
The true power of analytical chemistry lies in the synergistic use of multiple techniques. Each method provides a unique and complementary piece of information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive for the solid state.[5] | Requires a high-quality single crystal, which can be difficult to grow; not informative about solution-state behavior. |
| NMR Spectroscopy | Atomic connectivity (C-H framework), chemical environment of nuclei, solution-state structure. | Unparalleled for detailed structural elucidation in solution; can be quantitative.[10] | Lower sensitivity compared to MS; requires soluble samples; can be complex to interpret for large molecules.[18] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res), structural clues from fragmentation. | Extremely high sensitivity; can analyze complex mixtures when coupled with chromatography.[10] | Isomeric and stereoisomeric differentiation can be challenging; provides limited connectivity information on its own. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, non-destructive, and broadly applicable to various sample types.[10] | Provides limited information on the overall molecular structure and connectivity. |
Visualizing the Workflow and Logic
dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} } Caption: Experimental workflow from synthesis to definitive structural confirmation.
dot digraph "Logic_Diagram" { graph [layout=neato, overlap=false, splines=true]; node [fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: Logical relationship between analytical techniques for structural elucidation.
Conclusion
Confirming the structure of a newly synthesized molecule like this compound requires a multi-faceted analytical strategy. While NMR, MS, and FTIR provide essential, complementary data that strongly support the proposed structure, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of the molecule. For researchers and drug developers, this level of certainty is not a luxury—it is a necessity. The integration of these techniques provides a self-validating system, ensuring the highest degree of confidence in the molecular structure and paving the way for further research and development.
References
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Comparative study of plant uptake and translocation of mecoprop versus its hydrazide derivative
A Comparative Study of Plant Uptake and Translocation: Mecoprop vs. Its Hydrazide Derivative
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop (MCPP) is a widely utilized selective, post-emergence herbicide effective against broadleaf weeds.[1][2] Its mode of action mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible species.[1][3] The modification of parent herbicide structures into derivatives, such as hydrazides, presents a strategic approach to potentially alter their environmental fate, selectivity, and uptake efficiency. This guide provides a comparative framework for studying the plant uptake and translocation of mecoprop versus a hypothetical hydrazide derivative. We will explore the pivotal role of physicochemical properties, detail robust experimental protocols for both foliar and root uptake, and present a model for data interpretation. This document serves as a technical resource for researchers designing experiments to evaluate novel herbicide formulations and pro-pesticide strategies.[4]
Introduction: The Rationale for Derivatization
The efficacy of a systemic herbicide is fundamentally dependent on its ability to be absorbed by the plant, translocate to its site of action, and resist metabolic degradation long enough to exert its effect.[5][6] Mecoprop, a member of the phenoxy acid class of herbicides, is absorbed by plant leaves and translocated to the roots, where it disrupts normal growth processes.[1][7]
Derivatizing a parent compound like mecoprop by converting its carboxylic acid group to a hydrazide has several potential implications:
-
Altered Polarity and Solubility: The introduction of a hydrazide moiety (-CONHNH₂) can significantly change the molecule's polarity, which in turn affects its solubility in water and lipids. This is a critical factor governing its interaction with the waxy plant cuticle and its movement across cell membranes.[8]
-
Pro-Herbicide Potential: A hydrazide derivative might be biologically inactive on its own but could be metabolized within the plant back to the active acidic form of mecoprop. This "pro-herbicide" strategy can enhance selectivity, as the activation would ideally occur only in the target weed species.[4]
-
Modified Environmental Fate: Changes in chemical structure can alter the compound's persistence and mobility in soil, potentially reducing the risk of groundwater leaching.[1]
This guide outlines the scientific principles and experimental designs necessary to investigate these potential differences in a controlled laboratory setting.
Foundational Physicochemical Properties
The transport of xenobiotics (foreign chemicals) within a plant is largely dictated by their physicochemical properties.[8] Understanding these differences between mecoprop and its hydrazide derivative is the first step in predicting their biological behavior.
| Property | Mecoprop (Acid) | Mecoprop Hydrazide (Predicted) | Rationale for Prediction & Significance in Plants |
| Molecular Formula | C₁₀H₁₁ClO₃[1] | C₁₀H₁₃ClN₂O₂ | Addition of N₂H₂ and removal of O. |
| Molar Mass | 214.64 g/mol [9] | ~228.67 g/mol | A slight increase in mass. |
| Water Solubility | 900 mg/L (at 20°C)[2][10] | Higher | The hydrazide group is generally more polar and capable of more hydrogen bonding than a carboxylic acid, likely increasing water solubility. This could enhance root uptake from the soil solution. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.26 - 2.8 (pH dependent) | Lower | Increased polarity typically leads to a lower Log Kₒw. A lower value suggests decreased lipophilicity, which might hinder passive diffusion across the lipid-rich cuticle but could facilitate movement within the aqueous vascular systems (xylem and phloem).[8][11] |
| pKa | ~3.1 | Higher (less acidic) | Hydrazides are significantly weaker acids than carboxylic acids. This is critical for the "acid trap" mechanism of phloem transport, where weak acids with an optimal pKa can become trapped and accumulate in the alkaline phloem sap.[4][12] |
Experimental Design: A Step-by-Step Protocol
This section details a comprehensive workflow for a comparative study of mecoprop and its hydrazide derivative. The use of radiolabeled compounds (e.g., ¹⁴C-mecoprop) is the gold standard for such studies, allowing for precise quantification and localization.[13]
Diagram: Experimental Workflow
Caption: Workflow for comparative herbicide uptake and translocation study.
Protocol 1: Foliar Uptake and Translocation
-
Plant Material: Grow a suitable model plant (e.g., barley, Hordeum vulgare) hydroponically in a controlled growth chamber to the three-leaf stage.
-
Treatment Solution: Prepare solutions of ¹⁴C-mecoprop and ¹⁴C-mecoprop hydrazide of known specific activity. Include a non-ionic surfactant to facilitate spreading on the leaf surface.[14]
-
Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as discrete droplets to the adaxial surface of the second leaf of each plant.
-
Harvesting: Harvest subsets of plants at designated time intervals (e.g., 6, 24, 48, 72 hours post-application).
-
Sample Processing:
-
Leaf Wash: Carefully wash the treated leaf with a mild solvent (e.g., 10% methanol) to recover unabsorbed compound on the leaf surface.
-
Tissue Sectioning: Dissect the plant into four parts: (1) Treated Leaf, (2) Shoot above treated leaf, (3) Shoot below treated leaf, and (4) Roots.
-
-
Quantification:
-
Analyze the leaf wash solution via Liquid Scintillation Counting (LSC) to determine the amount of unabsorbed herbicide.
-
Combust (oxidize) the dried plant tissue sections to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.
-
-
Data Calculation:
-
Total Absorption: (Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity * 100%.
-
Translocation: Radioactivity in a specific tissue section / Total absorbed radioactivity * 100%.
-
Protocol 2: Root Uptake and Translocation
-
Plant Material: Use plants grown hydroponically as described above.
-
Application: Introduce a known concentration of ¹⁴C-mecoprop or its hydrazide derivative into the hydroponic solution.
-
Harvesting & Processing: At the same time intervals, harvest plants, rinse roots thoroughly with non-radioactive nutrient solution to remove surface-adhered compounds.
-
Sectioning & Quantification: Section the plant into roots and shoots. Quantify the radioactivity in each section via combustion and LSC as described previously.
Comparative Data Analysis and Expected Outcomes
The data gathered from these experiments allow for a direct comparison of the two compounds' behaviors.
Diagram: Conceptual Model of Uptake & Translocation
Caption: Potential pathways for herbicide uptake and translocation.
Hypothetical Data Tables
The following tables illustrate how experimental data could be presented to highlight the key differences.
Table 1: Comparative Foliar Uptake (% of Applied Dose Absorbed after 72h)
| Compound | Barley (Hordeum vulgare) | Chickweed (Stellaria media) |
| Mecoprop | 75.4 ± 5.2 | 88.1 ± 6.5 |
| Mecoprop Hydrazide | 58.9 ± 4.8 | 70.3 ± 5.9 |
Expected Outcome: Mecoprop, being more lipophilic, is expected to penetrate the waxy cuticle more efficiently than its more polar hydrazide derivative.[14]
Table 2: Translocation from Treated Leaf (% of Absorbed Dose after 72h)
| Compound | Translocation to Shoots | Translocation to Roots |
| Mecoprop | 12.3 ± 2.1 | 8.6 ± 1.8 |
| Mecoprop Hydrazide | 15.7 ± 2.5 | 11.2 ± 2.0 |
Expected Outcome: The hydrazide derivative, being more polar and a weaker acid, might exhibit slightly enhanced mobility within the plant's vascular systems (phloem and xylem), a phenomenon governed by complex physicochemical rules.[8][15]
Table 3: Comparative Root Uptake (% of Applied Dose in Plant after 72h)
| Compound | Barley (Hordeum vulgare) |
| Mecoprop | 18.2 ± 3.1 |
| Mecoprop Hydrazide | 25.5 ± 3.9 |
Expected Outcome: The higher water solubility of the hydrazide derivative could lead to greater uptake by the roots from a hydroponic or soil solution, as root absorption is a simpler process with fewer lipophilic barriers compared to foliar absorption.[11]
Analytical Methodologies
Accurate quantification is paramount. While radiolabeling with LSC is ideal for mass balance studies, non-radioactive methods are essential for regulatory and environmental monitoring.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (LC-MS) detection is a standard method for analyzing mecoprop.[16][17] A reversed-phase C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used but often requires a derivatization step to make the acidic mecoprop more volatile.[16]
-
Sample Preparation: For complex plant matrices, a robust extraction and clean-up procedure is necessary. This often involves solvent extraction, partitioning, and solid-phase extraction (SPE) to remove interfering compounds before analysis.[16][18]
Conclusion and Future Directions
This guide provides a foundational framework for the comparative analysis of mecoprop and its hydrazide derivative. The experimental evidence would likely show that derivatization significantly alters the compound's behavior. The parent mecoprop may exhibit faster foliar absorption due to its lipophilicity, while the hydrazide derivative could show enhanced root uptake and potentially greater systemic movement due to its increased polarity.
These findings have direct implications for herbicide design. A hydrazide derivative could be developed as a soil-applied pro-herbicide, offering a different application profile and potentially improved crop safety. Future research should focus on:
-
Metabolism Studies: Identifying the metabolites of the hydrazide derivative within the plant to confirm its conversion to active mecoprop.
-
Species Selectivity: Expanding the study to a wider range of crop and weed species to determine if the uptake and metabolic activation differ, which is the basis for selectivity.
-
Field Trials: Validating these laboratory findings under real-world agricultural conditions.
By systematically evaluating such derivatives, researchers can develop more effective, selective, and environmentally sound weed management solutions.
References
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Peterson, C. A. (n.d.). PHYSICOCHEMICAL FACTORS GOVERNING THE TRANSPORT OF XENOBIOTIC CHEMICALS IN PLANTS: MOVEMENT INTO ROOTS AND PARTITIONING BETWEEN XYLEM AND PHLOEM. Acta Horticulturae. Retrieved from [Link]
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Grokipedia. (n.d.). Mecoprop. Retrieved from [Link]
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EXTOXNET. (n.d.). MECOPROP. Retrieved from [Link]
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Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]
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chemeurope.com. (n.d.). Mecoprop. Retrieved from [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Root Absorption of Herbicides. Retrieved from [Link]
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International Society for Horticultural Science. (n.d.). PHYSICOCHEMICAL FACTORS GOVERNING THE TRANSPORT OF XENOBIOTIC CHEMICALS IN PLANTS: MOVEMENT INTO ROOTS AND PARTITIONING BETWEEN XYLEM AND PHLOEM. Retrieved from [Link]
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GESTIS Substance Database. (n.d.). Mecoprop. Retrieved from [Link]
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Hsu, F. C., Kleier, D. A., & Melander, W. R. (1990). Phloem mobility of xenobiotics VIII. A short review. Plant Physiology, 94(1), 1-6. Retrieved from [Link]
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Purdue University. (n.d.). Model Certification Training Manual for Right-of-Way Pesticide Applicators. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mecoprop. Retrieved from [Link]
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ResearchGate. (n.d.). Uptake and Transport of Xenobiotics. Retrieved from [Link]
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UNL Digital Commons. (n.d.). Foliar Absorption and Phloem Translocation. Retrieved from [Link]
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Šeršeň, F., Gregáň, F., Peško, M., Dvoranová, D., & Gregáňová, K. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 20(8), 14139-14154. Retrieved from [Link]
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ResearchGate. (n.d.). Foliar Absorption and Translocation of Herbicides with Different Surfactants in Rhododendron maximum L. Retrieved from [Link]
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Cambridge University Press & Assessment. (2017). Foliar Absorption and Translocation of Herbicides from Aqueous Solution and Treated Soil. Weed Science. Retrieved from [Link]
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Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]
-
EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
USDA ARS. (2013). Herbicide Absorption and Translocation in Plants using Radioisotopes. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Retrieved from [Link]
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ResearchGate. (1995). Phloem mobility of xenobiotics: tabular review of physicochemical properties governing the output of the Kleier model. Retrieved from [Link]
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Chemtest. (2017). Mecoprop Analysis. Retrieved from [Link]
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Scribd. (n.d.). Herbicide Absorption and Translocation in Plants Using Radioisotopes. Retrieved from [Link]
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ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]
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J-STAGE. (n.d.). Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. Retrieved from [Link]
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Calca Solutions. (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions. Retrieved from [Link]
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Taylor & Francis eBooks. (1985). Herbicide Absorption and Translocation and their Relationship to Plant Tolerances and Susceptibility. Retrieved from [Link]
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YouTube. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control. Retrieved from [Link]
-
Request PDF. (n.d.). Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2020). Absorption, translocation and metabolism studies of herbicides in weeds and crops. Retrieved from [Link]
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Southeast Research-Extension Center. (n.d.). Herbicide Mode of Action. Retrieved from [Link]
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PubChem. (n.d.). Mecoprop. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
This document provides essential procedural guidance for the safe handling and disposal of 2-(4-Chloro-2-methylphenoxy)propanohydrazide. As a specialized laboratory chemical, understanding its structural components—a chlorinated phenoxy herbicide moiety and a hydrazide functional group—is critical to establishing a disposal protocol that ensures personnel safety and environmental protection. This guide is designed for research scientists and drug development professionals who may handle this or structurally similar compounds.
Section 1: Hazard Identification & Risk Assessment
Specific toxicological and environmental hazard data for this compound is not extensively documented in public literature. Therefore, a conservative risk assessment must be derived from the known hazards of its structural analogues: the phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and the general class of hydrazide compounds.
-
Phenoxy Herbicide Component (MCPA-like): The 2-methyl-4-chlorophenoxy group is the core structure of the widely used herbicide MCPA.[1][2] While not considered extremely toxic, MCPA can be moderately toxic to mammals and aquatic organisms.[1] A significant concern is its primary degradation product, 4-chloro-2-methylphenol (MCP), which is classified as very toxic to aquatic life.[1] Intentional poisoning with MCPA has resulted in fatalities, with severe cases involving rhabdomyolysis, renal dysfunction, and coma.[3] Thermal decomposition of chlorinated compounds can also release hazardous gases such as hydrogen chloride.[4]
-
Hydrazide Component: Hydrazide and hydrazine derivatives are a class of chemicals that require cautious handling. Many compounds in this family are recognized as toxic and are suspected carcinogens.[5][6] Hydrazine itself is corrosive and can cause severe skin burns and eye damage.[5]
Based on this analysis, this compound should be treated as a hazardous substance with potential for moderate to high toxicity, environmental harm, and possible carcinogenicity.
| Hazard Type | Inferred Risk from Structural Analysis | Primary Concerns |
| Human Health | Harmful if swallowed, inhaled, or absorbed through the skin. Potential for serious eye irritation or damage. Suspected carcinogen based on the hydrazide moiety.[3][5][6] | Acute toxicity, organ damage (kidney, liver), severe irritation, and long-term carcinogenic risk. |
| Environmental | Very toxic to aquatic life, with long-lasting effects.[1] The chlorinated phenol degradation product is particularly hazardous to aquatic ecosystems.[1] | Contamination of waterways, harm to aquatic organisms, and persistence of toxic breakdown products. |
| Physical/Chemical | Decomposes on heating, producing toxic fumes (e.g., hydrogen chloride, nitrogen oxides).[4][7] Incompatible with strong oxidizing agents.[8] | Release of toxic gases in a fire or during improper chemical treatment. |
Section 2: Regulatory Compliance
In the United States, the disposal of pesticides and laboratory chemicals is governed by federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): Once a chemical is designated for disposal, it is legally considered a "solid waste."[9] Under RCRA, this waste must be evaluated to determine if it is "hazardous waste."[9] Given the characteristics of its parent compounds, it is imperative to manage this compound as a hazardous waste to ensure full compliance.
-
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): While FIFRA governs the use and labeling of pesticides, RCRA takes precedence for disposal procedures.[10][11][12]
-
Local and State Regulations: Always remember that state and local laws may be more stringent than federal requirements.[13] Consult with your institution's Environmental Health & Safety (EHS) department to ensure adherence to all applicable protocols.
Section 3: Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk. Operations should be performed within a certified chemical fume hood.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or laminate).[8] | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and eye contact, which could cause serious damage. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood. | Prevents inhalation of the compound. |
Section 4: Step-by-Step Disposal Protocol
Waste minimization should always be the primary goal. Only prepare the amount of material required for your experiment.[13] However, when disposal is necessary, the following procedures must be followed.
Protocol 4.1: Disposal of Unused or Surplus Material
Chemical treatment or neutralization of this compound in the lab is not recommended without a validated procedure developed by a qualified chemist. The presence of the chlorinated aromatic ring means that incomplete oxidation could generate more hazardous byproducts.[14] The safest and most compliant method is disposal via a licensed hazardous waste contractor.
-
Waste Identification: Clearly label the material as hazardous waste. The label must include the full chemical name: "Hazardous Waste: this compound".[15] Do not use abbreviations.
-
Containment: Ensure the material is in a sealed, leak-proof, and chemically compatible container. The original container is often the best option.
-
Segregation: Store the waste container in a designated satellite accumulation area.[15] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and acids.[8]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. Provide them with a Safety Data Sheet (SDS) if available; if not, provide the information from this guide.
Protocol 4.2: Disposal of Empty Containers
Empty containers retain chemical residues and must be decontaminated before disposal to prevent environmental contamination or unauthorized reuse.[13]
-
Triple Rinsing:
-
Fill the container approximately 10% full with a suitable solvent (e.g., methanol or ethanol).
-
Securely cap the container and shake vigorously for 30 seconds.
-
Pour the solvent rinsate into a designated hazardous waste container. Do not pour rinsate down the drain. [16]
-
Repeat this rinsing procedure two more times.
-
-
Container Destruction: Puncture or otherwise render the container unusable to prevent it from being repurposed.[16]
-
Final Disposal: Dispose of the rinsed, destroyed container according to your facility's procedures for decontaminated lab waste.
Protocol 4.3: Decontamination of Spills and Glassware
-
Spill Management:
-
Evacuate the immediate area if the spill is large or outside of a fume hood.[15]
-
Wearing the full PPE described in Section 3, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill surface with a detergent and water solution, collecting the cleaning materials and rinsate as hazardous waste.
-
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent (e.g., methanol or ethanol) three times.
-
Collect all solvent rinsate in a hazardous waste container labeled "Hazardous Waste: Halogenated Solvent Waste".
-
After rinsing, the glassware can be washed using standard laboratory procedures.
-
Section 5: Disposal Decision Workflow
The following diagram outlines the logical steps for properly managing this compound waste streams.
Caption: Decision workflow for the disposal of this compound.
References
- Pesticide Disposal. (n.d.). LegalFix.
- Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency.
- Safe Disposal of Pesticides. (2025). U.S. Environmental Protection Agency.
- The Law on Pesticide Wastes. (n.d.). National Pesticide Information Center.
- Containers, Containment, Storage and Disposal of Pesticides. (2025). U.S. Environmental Protection Agency.
- This compound. (n.d.). Echemi.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
- Safety Data Sheet - D7299. (2024). Sigma-Aldrich.
- Standard Operating Procedure for the Safe Use of Hydrazines. (n.d.). The Brückner Research Group, University of Connecticut.
- Material Safety Data Sheet - SOLVE MCPA ESTER. (n.d.). Albaugh, Inc.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (2025). BenchChem.
- MCPA. (n.d.). Wikipedia.
- Chemical Safety Data Sheet - 2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). ChemicalBook.
- Recycling Mystery: Disposing Of Herbicides And Packaging Safely. (2024). Earth911.
- MCPA Fact Sheet. (n.d.). PMEP.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). (2005). Annals of Emergency Medicine.
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A Researcher's Guide to the Safe Handling of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Chloro-2-methylphenoxy)propanohydrazide. As a Senior Application Scientist, my objective is to offer a clear, technically sound, and practical framework for handling this compound, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a comprehensive safety culture in your laboratory.
Understanding the Hazard Profile
This compound is structurally related to the phenoxy herbicide Mecoprop (MCPP) and contains a hydrazide functional group.[1][2] Due to the absence of a specific, comprehensive safety data sheet for this exact compound, a conservative approach is warranted, drawing upon data from both the Mecoprop parent structure and the reactive hydrazide moiety.
Key Potential Hazards:
-
Skin and Eye Irritation: The parent compound, Mecoprop, is known to be irritating to the skin and eyes.[3][4] Direct contact with this compound may cause redness, pain, and in the case of eye contact, potentially severe irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to symptoms such as coughing and sore throat.[4][5]
-
Systemic Effects: While the toxicological properties of this specific hydrazide have not been fully investigated, ingestion may cause irritation of the digestive tract.[6] Hydrazine compounds, in general, can be toxic if inhaled, swallowed, or absorbed through the skin, with potential target organs including the nervous system, liver, and kidneys.[7]
-
Carcinogenicity: The broader class of chlorophenoxy herbicides has been classified as possibly carcinogenic to humans (Group 2B by IARC).[4][8] Therefore, it is prudent to handle this compound with the appropriate precautions to minimize exposure.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[6][9] |
| Skin Irritation/Corrosion | May cause skin irritation upon contact.[3][6] |
| Eye Irritation/Damage | May cause serious eye irritation.[3][4][6] |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as dust or aerosol.[4][5] |
| Carcinogenicity | Belongs to a class of compounds considered possibly carcinogenic.[4][8] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors.[6]
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[6][11]
Personal Protective Equipment (PPE): Essential Individual Protection
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][12]
-
Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[7] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.[13]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Full-length pants and closed-toe shoes are also required to prevent skin exposure.[7]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[11][12] The use of a respirator requires a formal respiratory protection program, including fit testing and training, in accordance with OSHA guidelines.[12]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designate a Handling Area: All work with the compound should be performed in a designated area within a chemical fume hood.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly worn.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat. Avoid generating dust. If appropriate, moistening the substance slightly can help prevent it from becoming airborne.[5]
-
Container Management: Keep the primary container tightly closed when not in use.[6][10]
Solution Preparation and Use
-
Solvent Addition: In the fume hood, slowly add the solvent to the solid compound to minimize splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.
-
Transfers: When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to avoid spills.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Emergency and Disposal Plan: Preparedness and Responsibility
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
-
Spill Response: For small spills, carefully sweep up the solid material, minimizing dust generation, and place it into a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in the regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal. The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[5]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Retrieved from [Link]
-
Wikipedia. (2024). Hydrazine. Retrieved from [Link]
-
Risk Management and Safety. (n.d.). Hydrazine. Retrieved from [Link]
-
EXTOXNET. (1996). Mecoprop. Retrieved from [Link]
-
Winfield Solutions, LLC. (2017). Material Safety Data Sheet. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0054 - MCPA. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
-
Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. (2024). Mecoprop. Retrieved from [Link]
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet. Retrieved from [Link]
-
Regulations.gov. (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk. Retrieved from [Link]
-
NJ.gov. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Wikipedia. (2024). MCPA. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
-
PubMed Central. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Retrieved from [Link]
-
Canada.ca. (2021). 4-Chloro-2-methylphenoxyacetic Acid (MCPA) in Drinking Water: Guideline Technical Document for Public Consultation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
